o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Description
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Properties
IUPAC Name |
2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO7Si/c1-6-22-25(23-7-2,24-8-3)13-9-10-17-16(19)21-12-11-20-15(18)14(4)5/h4,6-13H2,1-3,5H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFXZOMNDOKZCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCOC(=O)C(=C)C)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO7Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115396-93-5 | |
| Record name | O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Structure, Synthesis, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile bifunctional organosilane. We will delve into its unique chemical architecture, provide a detailed synthesis protocol, and explore its mechanism of action as a powerful coupling agent. The primary focus will be on its applications in advanced materials, including dental composites and the surface modification of nanoparticles for drug delivery systems, offering insights into the causal relationships behind its efficacy.
Unveiling the Molecular Architecture and Significance
This compound (CAS No. 115396-93-5) is a unique molecule designed to bridge the interface between organic and inorganic materials.[1][2] Its structure features two distinct reactive functionalities: a methacrylate group and a triethoxysilyl group, connected by a urethane linkage. This dual nature allows it to act as a molecular adhesion promoter, enhancing the compatibility and durability of composite materials.[3]
The methacrylate group is an organic-reactive moiety that can participate in free-radical polymerization. This enables it to form strong covalent bonds with a wide range of organic polymer matrices, such as acrylics and polyurethanes.[4] The triethoxysilyl group , on the other hand, is an inorganic-reactive functionality. In the presence of moisture, the ethoxy groups hydrolyze to form reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates like silica, glass, and metal oxides, forming stable covalent Si-O-Si bonds.[3]
The urethane linkage (-NH-COO-) is a critical component of the molecule's structure. It imparts increased polarity and the ability to form strong hydrogen bonds, which significantly contributes to the overall adhesive strength and flexibility of the interfacial region.[5][6] This enhanced bonding is crucial in applications where materials are subjected to mechanical stress and environmental challenges.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C16H31NO7Si[1][2] |
| Molecular Weight | 377.51 g/mol [1][7] |
| CAS Number | 115396-93-5[1][2] |
| Appearance | Clear to straw-colored liquid[8] |
| Density | Approximately 1.051 - 1.1 g/cm³[2][9] |
| Boiling Point | > 130 °C @ 4 mmHg[8] |
| Refractive Index | Approximately 1.446[9] |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the nucleophilic addition of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) to the isocyanate group of 3-(triethoxysilyl)propyl isocyanate. This reaction forms the characteristic urethane linkage.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Materials:
-
2-Hydroxyethyl methacrylate (HEMA)
-
3-(Triethoxysilyl)propyl isocyanate
-
Dibutyltin dilaurate (DBTDL) or other suitable catalyst[10]
-
Anhydrous solvent (e.g., toluene or chloroform)[10]
-
Inhibitor for free-radical polymerization (e.g., hydroquinone monomethyl ether - MEHQ)[9]
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.
-
Inert Atmosphere: The reactor is purged with dry nitrogen to create an inert atmosphere, which is maintained throughout the reaction to prevent premature hydrolysis of the triethoxysilyl groups and side reactions with the isocyanate.
-
Reactant Charging: 2-Hydroxyethyl methacrylate (HEMA) and a small amount of a polymerization inhibitor are dissolved in the anhydrous solvent in the reaction flask.
-
Catalyst Addition: The catalyst, such as dibutyltin dilaurate, is added to the HEMA solution. Organotin compounds are highly effective catalysts for urethane formation.[10]
-
Isocyanate Addition: 3-(Triethoxysilyl)propyl isocyanate is charged into the dropping funnel and added dropwise to the stirred HEMA solution over a period of 1-2 hours. This slow addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Conditions: The reaction mixture is typically maintained at a temperature between 60-80°C.[11] The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).
-
Reaction Completion and Purification: Once the isocyanate peak is no longer detectable, the reaction is considered complete. The solvent is then removed under reduced pressure using a rotary evaporator. The resulting product is a clear to slightly yellowish, viscous liquid. Further purification, if necessary, can be achieved through vacuum distillation.
Characterization
-
FTIR Spectroscopy: The formation of the product can be confirmed by the appearance of characteristic urethane linkage peaks (N-H stretching around 3340 cm⁻¹, C=O stretching around 1720 cm⁻¹) and the disappearance of the isocyanate peak (~2270 cm⁻¹) and the broad O-H peak from HEMA.[12]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the final product by identifying the characteristic peaks for the methacrylate, urethane, and triethoxysilylpropyl groups. 29Si NMR can confirm the presence and environment of the silicon atom.
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent lies in its ability to form a durable bridge at the interface between organic and inorganic materials. This process occurs in two main stages:
Caption: Mechanism of action as a coupling agent.
-
Reaction with the Inorganic Substrate:
-
Hydrolysis: The triethoxysilyl group undergoes hydrolysis in the presence of water to form reactive silanol groups (Si-OH) and ethanol as a byproduct.[8] This step is often the rate-determining step.[13]
-
Condensation: The newly formed silanol groups can then condense with hydroxyl groups on the surface of an inorganic filler or substrate (like glass or silica), forming stable, covalent siloxane (Si-O-Si) bonds. Alternatively, the silanols can also self-condense to form a polysiloxane network at the interface.
-
-
Reaction with the Organic Matrix:
-
Copolymerization: The methacrylate functional group of the silane is available to copolymerize with the monomers of the organic resin matrix during the curing process (e.g., via free-radical polymerization). This creates a strong covalent bond between the silane and the polymer.
-
The result is a robust and durable interfacial layer that effectively transfers stress from the flexible polymer matrix to the rigid inorganic filler, thereby improving the mechanical properties and overall performance of the composite material.
Applications in Advanced Materials
The unique properties of this compound make it a valuable component in a variety of advanced materials.
Dental Composites
In restorative dentistry, resin-based composites are widely used due to their aesthetic appeal and ability to bond to tooth structure.[4] These composites consist of an organic polymer matrix (typically based on methacrylate monomers like Bis-GMA and TEGDMA), inorganic filler particles (such as silica or glass), and a coupling agent to bond the two phases.
This compound is an excellent candidate for a coupling agent in dental composites.[14] Its methacrylate group can readily copolymerize with the dental resin matrix, while its triethoxysilyl group can form strong bonds with the filler particles. The presence of the urethane linkage can enhance the toughness and durability of the interfacial bond, potentially leading to improved wear resistance and longevity of the dental restoration.[15]
Surface Modification of Nanoparticles for Drug Delivery
The surface properties of nanoparticles are critical for their performance in drug delivery systems.[16] Surface modification can improve nanoparticle stability, biocompatibility, and targeting capabilities. This compound can be used to functionalize the surface of inorganic nanoparticles, such as silica or titania nanoparticles, for drug delivery applications.[17][18]
The process involves reacting the silane with the nanoparticles to create a covalent bond, leaving the methacrylate groups exposed on the surface. These methacrylate groups can then be used for further functionalization, such as:
-
Polymer Shell Formation: Initiating polymerization from the nanoparticle surface to create a polymer shell that can encapsulate drugs.
-
Attachment of Targeting Ligands: The methacrylate groups can be modified to attach targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues.
-
Modulation of Hydrophilicity/Hydrophobicity: The organic chain of the silane can alter the surface properties of the nanoparticles, influencing their interaction with biological systems.
The use of this urethane-containing silane can offer advantages in creating a more robust and flexible coating on the nanoparticles, potentially improving drug loading capacity and controlling the release profile.[19]
Caption: Surface modification of nanoparticles for drug delivery.
Safety and Handling
This compound is classified as an irritant, particularly to the eyes.[8] It is important to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] It is sensitive to moisture and will react with water to release ethanol.[8] Therefore, it should be stored in a tightly sealed container in a cool, dry place, away from sources of ignition.[8]
Conclusion
This compound is a highly versatile and effective coupling agent with significant potential in the development of advanced materials. Its unique trifunctional structure, combining the reactivity of a methacrylate, the inorganic bonding capability of a triethoxysilyl group, and the enhanced adhesion properties of a urethane linkage, makes it a valuable tool for researchers and scientists. From improving the durability of dental composites to enabling the sophisticated surface engineering of nanoparticles for targeted drug delivery, this molecule offers a wide range of possibilities for innovation in materials science and biomedical applications. A thorough understanding of its synthesis, mechanism of action, and handling requirements is essential for harnessing its full potential.
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Catalysis of Urethane Systems. Turkchem. (URL: [Link])
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Polyurethane adhesives refer to adhesives containing urethane groups (-NHCOO-) or isocyanate groups (-NCO). xuchuan chemical(suzhou) co., ltd. (URL: [Link])
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Surface Modification of Lipid-Based Nanoparticles. PubMed. (URL: [Link])
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Synthesis of hydroxyl silane coupling agent and its application in preparation of silane‐modified polyurethane. ResearchGate. (URL: [Link])
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This compound | CAS 115396-93-5. Chemical-Suppliers.com. (URL: [Link])
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O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc. (URL: [Link])
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Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. (URL: [Link])
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Modification of a nanoparticle with 3-methacryloxypropyl trimethoxysilane. ResearchGate. (URL: [Link])
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Fabrication of Polyurethane–Polyacrylate Hybrid Latexes with High Organosilicon Content via Phase Inversion Emulsion Polymerization. MDPI. (URL: [Link])
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This compound. ChemSrc. (URL: [Link])
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O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc. (URL: [Link])
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O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Gelest, Inc. (URL: [Link])
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N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. Gelest, Inc. (URL: [Link])
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Resin based restorative dental materials: characteristics and future perspectives. PMC. (URL: [Link])
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Surface modification of oxidic nanoparticles using 3-methacryloxypropyltrimethoxysilane. PubMed. (URL: [Link])
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Micro and nanoscale technologies in oral drug delivery. PMC. (URL: [Link])
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Microparticles Based Drug Delivery Systems: Preparation and Application in Cancer Therapeutics. Semantic Scholar. (URL: [Link])
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FT-IR spectra of the urethane prepolymer and the resulting oligomers. ResearchGate. (URL: [Link])
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Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. PubMed. (URL: [Link])
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An In-depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: Properties, Applications, and Experimental Protocols
This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile silane coupling agent. Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the molecule's core physical and chemical properties, its mechanism of action, and practical, field-proven insights for its application. The information presented herein is synthesized from technical data sheets and scientific literature to ensure accuracy and reliability.
Molecular Profile and Physicochemical Properties
This compound, identified by CAS number 115396-93-5, is a bifunctional organosilane possessing both a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual functionality allows it to act as a molecular bridge between inorganic substrates and organic polymers, enhancing adhesion and improving the mechanical and physical properties of composite materials.[1]
The chemical structure of this compound is presented below:
Caption: Chemical structure of this compound.
A summary of its key physical properties is provided in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 115396-93-5 | |
| Molecular Formula | C16H31NO7Si | |
| Molecular Weight | 377.51 g/mol | [1] |
| Appearance | Clear Liquid | [2] |
| Purity | Typically >90% or >95% | |
| Density | 1.051 g/mL at 25°C | [1] |
| Boiling Point | 433.9 ± 30.0 °C at 760 mmHg | [3] |
| Flash Point | 216.2 ± 24.6 °C | [3] |
| Refractive Index | 1.446 @ 20°C | [1] |
Mechanism of Action as a Coupling Agent
The efficacy of this compound as a coupling agent stems from its dual reactivity. The mechanism involves a two-step process: hydrolysis of the triethoxysilyl group followed by condensation with hydroxyl groups on an inorganic surface, and subsequent polymerization of the methacrylate group with an organic resin.
Hydrolysis and Condensation
In the presence of water, the triethoxysilyl groups hydrolyze to form reactive silanol groups (-Si-OH). This reaction is often the rate-determining step. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass, silica, or metal oxides, forming stable covalent siloxane bonds (Si-O-Substrate). This process effectively grafts the urethane molecule onto the inorganic surface.
Sources
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: A Comprehensive Technical Guide to Synthesis and Characterization
Prepared by: Senior Application Scientist, Gemini Laboratories
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane is a versatile organofunctional silane coupling agent that plays a crucial role in advanced materials science, particularly in the development of novel biomaterials and drug delivery systems.[1][2][3] Its unique molecular architecture, featuring a methacryloxy group for organic polymer compatibility and a triethoxysilyl group for inorganic substrate adhesion, allows it to form durable bonds between disparate materials.[1][4] This guide provides an in-depth technical overview of the synthesis and characterization of this compound, offering field-proven insights for researchers and professionals in the field.
The core of its functionality lies in its dual-reactivity. The methacryloxy group can participate in free-radical polymerization, enabling it to be incorporated into a wide range of polymer matrices such as acrylics and methacrylics.[4][5] Simultaneously, the triethoxysilyl group can hydrolyze to form silanol groups, which then condense with hydroxyl groups on the surface of inorganic materials like glass, silica, and metal oxides, forming stable covalent bonds.[1][6] This bridging capability is instrumental in enhancing the mechanical properties, adhesion, and durability of composite materials.[4][7]
In the realm of drug development, these properties are leveraged to functionalize nanoparticles and surfaces for targeted drug delivery, improve the biocompatibility of implantable devices, and create responsive hydrogels.[2][3] Understanding the precise synthesis and thorough characterization of this urethane-based silane is paramount to ensuring its performance and reproducibility in these critical applications.
Synthesis of this compound
Underlying Chemistry: The Urethane Linkage
The synthesis of this compound is predicated on the highly efficient and specific reaction between an isocyanate and an amine, which forms a stable urethane linkage. The primary precursors for this synthesis are 2-isocyanatoethyl methacrylate and 3-aminopropyltriethoxysilane.
-
2-Isocyanatoethyl Methacrylate (IEM): This molecule provides the methacrylate functionality, which is essential for subsequent polymerization into an organic matrix. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles like the primary amine group.[8][9]
-
3-Aminopropyltriethoxysilane (APTES): This precursor contains the primary amine group (-NH2) that reacts with the isocyanate group of IEM.[10] It also possesses the triethoxysilyl moiety (-Si(OCH2CH3)3), which is responsible for adhesion to inorganic substrates through hydrolysis and condensation reactions.[10][11]
The reaction proceeds via nucleophilic addition of the lone pair of electrons on the nitrogen atom of the amine group to the electrophilic carbon atom of the isocyanate group. This is a well-established and generally high-yielding reaction that can often be performed without a catalyst, although catalysts like dibutyltin dilaurate can be used to accelerate the reaction rate if necessary. The reaction is typically conducted under anhydrous conditions to prevent the isocyanate group from reacting with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.[12]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
2-Isocyanatoethyl methacrylate (IEM), ≥98%
-
3-Aminopropyltriethoxysilane (APTES), ≥98%
-
Anhydrous Toluene
-
Nitrogen or Argon gas (high purity)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Condenser
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen/argon inlet is assembled. The entire apparatus is flame-dried or oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.
-
Reactant Preparation: In the reaction flask, a solution of 3-aminopropyltriethoxysilane in anhydrous toluene is prepared. The dropping funnel is charged with a solution of 2-isocyanatoethyl methacrylate in anhydrous toluene. An equimolar ratio of IEM to APTES is typically used.
-
Reaction Execution: The solution of IEM is added dropwise to the stirred solution of APTES at room temperature over a period of 30-60 minutes. The reaction is exothermic, and a slight increase in temperature may be observed.
-
Reaction Monitoring: The progress of the reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹ indicates the completion of the reaction.[13]
-
Reaction Completion: The reaction mixture is stirred for an additional 2-4 hours at room temperature to ensure complete conversion.
Critical Parameters:
-
Anhydrous Conditions: It is crucial to maintain a moisture-free environment to prevent side reactions of the isocyanate group.[12][14]
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents oxidation and unwanted side reactions.
-
Stoichiometry: Precise control of the molar ratio of the reactants is essential for obtaining a high-purity product.
Purification and Isolation
After the reaction is complete, the solvent (toluene) is removed under reduced pressure using a rotary evaporator. The resulting product, this compound, is typically a viscous liquid. Further purification is generally not necessary if high-purity starting materials are used and the reaction is carried out under the prescribed conditions. However, if required, vacuum distillation can be employed for further purification.
Physicochemical Characterization
Thorough characterization is essential to confirm the chemical structure, purity, and thermal stability of the synthesized this compound.
Characterization Workflow Diagram
Caption: Analytical workflow for the characterization of the synthesized product.
Spectroscopic Analysis
Principle and Purpose: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this context, it is used to confirm the formation of the urethane linkage and the presence of the methacrylate and triethoxysilyl groups.
Detailed Experimental Protocol:
-
A small drop of the synthesized liquid product is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
The plates are pressed together to form a thin film.
-
The sample is placed in the FTIR spectrometer.
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
Interpretation of Spectra:
-
Disappearance of Reactant Peaks: The absence of the strong, sharp absorption band around 2270 cm⁻¹ corresponding to the N=C=O stretch of the isocyanate group is the primary indicator of a successful reaction.[13] The characteristic N-H stretching vibrations of the primary amine in APTES (around 3300-3400 cm⁻¹) will be replaced by the N-H stretching of the urethane group.
-
Appearance of Product Peaks: The formation of the urethane linkage is confirmed by the appearance of a strong C=O stretching vibration (amide I band) around 1700-1730 cm⁻¹ and an N-H bending vibration (amide II band) around 1530-1550 cm⁻¹.[15][16]
-
Presence of Other Functional Groups: The spectrum should also show characteristic peaks for the methacrylate group (C=O stretch around 1720 cm⁻¹, C=C stretch around 1640 cm⁻¹) and the triethoxysilyl group (Si-O-C stretch around 1100-1000 cm⁻¹).
Table of Characteristic FTIR Peaks:
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3350 | N-H stretching | Urethane |
| ~2950 | C-H stretching | Alkyl |
| ~1720 | C=O stretching | Methacrylate |
| ~1700 | C=O stretching | Urethane (Amide I) |
| ~1640 | C=C stretching | Methacrylate |
| ~1540 | N-H bending | Urethane (Amide II) |
| ~1100-1000 | Si-O-C stretching | Triethoxysilyl |
Principle and Purpose: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, allowing for unambiguous structural confirmation.
Detailed Experimental Protocol:
-
A small amount of the synthesized product is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is transferred to an NMR tube.
-
The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.
Interpretation of Spectra:
-
¹H NMR: The spectrum will show distinct signals for the protons of the methacrylate group (vinyl protons and methyl protons), the ethyl groups of the triethoxysilyl moiety, and the propyl and ethyl spacer chains. The formation of the urethane linkage can be confirmed by the presence of a signal for the N-H proton and the characteristic shifts of the protons adjacent to the newly formed urethane group.[17]
-
¹³C NMR: The ¹³C NMR spectrum will provide complementary information, with characteristic signals for the carbonyl carbons of the methacrylate and urethane groups, the vinyl carbons, and the carbons of the alkyl chains and the triethoxysilyl group.
Table of Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methacrylate CH₂= | ~6.1, ~5.5 | ~125 |
| Methacrylate C=C | - | ~136 |
| Methacrylate CH₃ | ~1.9 | ~18 |
| Methacrylate C=O | - | ~167 |
| Urethane N-H | ~5.0 (broad) | - |
| Urethane C=O | - | ~156 |
| -O-CH₂- (ethyl) | ~4.2 | ~60 |
| -CH₂-N- | ~3.2 | ~43 |
| -Si-CH₂- | ~0.6 | ~8 |
| -Si-O-CH₂- | ~3.8 | ~58 |
| -Si-O-CH₂-CH₃ | ~1.2 | ~18 |
| Propyl chain -CH₂- | ~1.6 | ~23 |
Thermal Analysis
Principle and Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[18] It is used to determine the thermal stability and decomposition profile of the synthesized compound.[19]
Detailed Experimental Protocol:
-
A small, known amount of the sample is placed in a TGA pan (typically alumina or platinum).
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.
-
The mass of the sample is recorded as a function of temperature.
Interpretation of Thermogram: The TGA curve will show the onset temperature of decomposition, which is an indicator of the thermal stability of the material. For this compound, decomposition is expected to occur at elevated temperatures, with the urethane and methacrylate moieties degrading first.[20][21]
Principle and Purpose: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[18][22] It is used to determine thermal transitions such as the glass transition temperature (Tg).
Detailed Experimental Protocol:
-
A small, known amount of the sample is hermetically sealed in a DSC pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated and/or cooled at a controlled rate in the DSC cell.
-
The differential heat flow is recorded as a function of temperature.
Interpretation of Thermogram: The DSC thermogram will show a step-like change in the baseline at the glass transition temperature (Tg). The Tg is an important parameter for understanding the physical state and mechanical properties of the material at different temperatures.[20][21]
Table of Thermal Properties:
| Property | Typical Value | Significance |
| Onset of Decomposition (TGA) | > 200 °C | Indicates good thermal stability for many applications. |
| Glass Transition Temperature (Tg, DSC) | Varies, typically below room temp. | Defines the transition from a rigid, glassy state to a more flexible, rubbery state. |
Conclusion
The successful synthesis and comprehensive characterization of this compound are critical for its effective application in advanced materials and drug development. The synthetic protocol outlined in this guide, based on the reaction of 2-isocyanatoethyl methacrylate and 3-aminopropyltriethoxysilane, is a reliable method for producing this versatile coupling agent. The subsequent characterization using FTIR, NMR, TGA, and DSC provides the necessary confirmation of its chemical structure, purity, and thermal properties, ensuring its suitability for high-performance applications. By following the detailed methodologies and understanding the underlying principles presented in this guide, researchers and scientists can confidently synthesize and validate this important compound for their specific research and development needs.
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Mechanism of action of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane as a coupling agent
An In-Depth Technical Guide: Mechanism of Action of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane as a Coupling Agent
Abstract This technical guide provides a comprehensive analysis of the mechanism of action for the silane coupling agent this compound. This bifunctional molecule serves as a critical molecular bridge, establishing durable, covalent bonds between inorganic substrates and organic polymer matrices. We will dissect its unique molecular architecture, detailing the distinct yet cooperative roles of its triethoxysilyl, urethane, and methacrylate functional groups. The guide will elucidate the two-stage reaction pathway: the hydrolysis and condensation of the silane moiety to form robust siloxane linkages with inorganic surfaces, and the subsequent co-polymerization of the methacrylate group to integrate into the organic resin. The contribution of the internal urethane linkage to interfacial toughness and compatibility is also examined. Methodologies for experimental validation and characterization are presented, providing a framework for researchers and material scientists to effectively apply and verify the performance of this versatile coupling agent in advanced composite systems.
Introduction to Silane Coupling Agents
In the field of advanced materials, the interface between inorganic reinforcing agents (e.g., glass fibers, silica, metal oxides) and organic polymer matrices is often the weakest point, susceptible to mechanical failure and environmental degradation. Silane coupling agents are a class of organosilicon compounds designed to overcome this inherent incompatibility.[1][2] These molecules possess a dual-reactivity, allowing them to form stable chemical bonds with both the inorganic and organic components, thus creating a robust and durable interface.[1][3][4]
This compound is a sophisticated silane coupling agent that provides a powerful combination of functionalities. Its unique structure, featuring a reactive methacrylate group and a hydrolyzable triethoxysilyl group connected by a urethane linker, makes it exceptionally effective in a variety of composite applications, particularly with acrylic and polyurethane-based resins.[5] This guide delves into the fundamental chemical mechanisms that govern its function.
Molecular Architecture: A Trifunctional Design
The efficacy of this compound stems from its carefully designed molecular structure (CAS RN: 115396-93-5). Each component of the molecule has a specific role in bridging the organic-inorganic divide.
-
Triethoxysilyl Group (-Si(OC₂H₅)₃): This is the inorganic-reactive head of the molecule. The three ethoxy groups are hydrolyzable, meaning they can react with water to form highly reactive silanol groups (-Si(OH)₃).[6] These silanols are the key to bonding with inorganic surfaces.[7][8]
-
Methacryloxyethyl Group (-O-CH₂-CH₂-O-C(O)C(CH₃)=CH₂): This is the organic-reactive tail. The methacrylate group contains a polymerizable double bond that can participate in free-radical polymerization reactions, allowing it to cross-link with polymer chains in the matrix.[3][9]
-
Urethane Linker (-NH-C(O)-O-): This internal linkage connects the inorganic-reactive head and the organic-reactive tail. The presence of the urethane group can enhance thermal stability and improve mechanical properties, such as toughness and flexibility, at the interface. It also promotes compatibility with polyurethane resins through hydrogen bonding.
The Core Mechanism: A Dual-Functionality Pathway
The primary mechanism of action involves a two-step process that first anchors the molecule to the inorganic surface and then grafts it into the organic polymer matrix.
Stage 1: Interfacial Bonding to Inorganic Substrates
The formation of a stable bond with an inorganic surface, such as glass or metal oxides, is a multi-step process involving hydrolysis and condensation.[10]
The process begins with the activation of the silane in the presence of water. The three ethoxy groups (-OC₂H₅) on the silicon atom undergo hydrolysis to form silanol groups (-OH) and release ethanol as a byproduct.[6][10] This reaction is typically catalyzed by acid or base to achieve a practical rate.[11]
Reaction: R-Si(OC₂H₅)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃CH₂OH
The resulting silanol groups are highly reactive and can condense with each other to form stable, cross-linked siloxane (Si-O-Si) bonds.[6] This process forms oligomeric structures in the solution or at the substrate surface.
Crucially, the silanol groups also react with hydroxyl groups (-OH) that are naturally present on the surface of most inorganic materials.[4][7] This condensation reaction forms strong, covalent Si-O-Substrate bonds, effectively anchoring the coupling agent to the inorganic filler or reinforcement.[10] While covalent bonding is the primary goal, the process is initiated by the formation of hydrogen bonds between the silanol groups and the substrate surface.[6] It is generally believed that for each silicon atom, one or two bonds are formed with the substrate, while the remaining silanol groups cross-link with adjacent silane molecules.[10][12]
Stage 2: Covalent Integration with the Organic Matrix
Once the coupling agent is anchored to the inorganic surface, its organic-functional tail is oriented away from the substrate and is available to react with the polymer matrix.
The methacrylate group at the tail end of the molecule can readily participate in the polymerization or cross-linking reaction of the organic resin, such as an acrylic or polyurethane system.[3][9] During the curing process (often initiated by UV light, heat, or a chemical initiator), the double bond in the methacrylate group opens and forms covalent bonds with the polymer chains of the matrix.[7] This action effectively stitches the polymer matrix to the surface of the inorganic material, completing the molecular bridge.
Visualization of the Mechanism of Action
To better illustrate the complex interactions at the molecular level, the following diagrams depict the key stages of the coupling mechanism.
Caption: Reaction pathway for the silane end of the coupling agent.
Caption: The complete molecular bridge established by the coupling agent.
Experimental Validation and Characterization
The efficacy of the coupling agent is not merely theoretical. A series of well-established experimental protocols can be used to validate its function and quantify the improvement in material properties.
Protocol: Surface Treatment of an Inorganic Substrate
This protocol describes a standard method for applying the silane coupling agent to a glass or silica surface.
-
Substrate Cleaning: Thoroughly clean the inorganic substrate with a detergent wash, followed by rinsing with deionized water and then a solvent like acetone or isopropanol to remove organic contaminants. Dry the substrate completely in an oven (e.g., 110°C for 1 hour).
-
Silane Solution Preparation: Prepare a dilute solution (0.5-2.0% by weight) of this compound in a solvent blend, typically 95% ethanol / 5% water.
-
Hydrolysis: Adjust the pH of the solution to 4.5-5.5 using a weak acid like acetic acid. Allow the solution to stir for 1-2 hours to facilitate the hydrolysis of the ethoxy groups.[11]
-
Application: Immerse the cleaned, dry substrate into the hydrolyzed silane solution for 1-3 minutes. Alternatively, the solution can be wiped or sprayed onto the surface.
-
Drying and Curing: Remove the substrate and allow it to air dry for 30 minutes. Then, cure the treated substrate in an oven at 110-120°C for 15-30 minutes to complete the condensation reaction and form covalent bonds with the surface.
-
Rinsing: Gently rinse the cured substrate with the parent solvent (ethanol) to remove any excess, physically adsorbed silane layers.
Characterization Techniques
Several analytical techniques can be employed to confirm the presence and effectiveness of the bonded silane layer and the resulting composite performance.
-
Contact Angle Goniometry: Measures the surface wettability. A successful silane treatment will alter the surface energy of the inorganic substrate, which can be quantified by a change in the water contact angle.[13]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to detect the characteristic chemical bonds (e.g., Si-O-Si) of the silane layer on the substrate surface.[13]
-
X-ray Photoelectron Spectroscopy (XPS): A highly sensitive surface analysis technique that can confirm the elemental composition (presence of Si, C, N, O) and chemical states of the treated surface, providing direct evidence of the silane layer.
-
Mechanical Testing: The ultimate validation comes from the performance of the final composite material. Standard tests such as tensile, flexural, and interfacial shear strength (IFSS) tests will show a significant improvement in mechanical properties for composites made with the treated substrate compared to untreated controls.[7][13] For example, the flexural strength of a glass-fiber reinforced composite can nearly double with proper silane treatment.[7]
Data Presentation: Expected Performance Gains
The application of this compound is expected to yield quantifiable improvements in material properties.
| Property | Untreated Composite | Silane-Treated Composite | Rationale for Improvement |
| Interfacial Shear Strength (IFSS) | Low | High (e.g., 50-100% increase) | Covalent bonding prevents delamination at the interface.[13] |
| Flexural Strength | Moderate | High (e.g., 40-90% increase) | Efficient stress transfer from the matrix to the reinforcement.[7] |
| Water Resistance / Wet Strength Retention | Poor | Excellent | The stable, hydrophobic siloxane network at the interface prevents water ingress and subsequent bond degradation.[14] |
| Filler Dispersion in Matrix | Prone to agglomeration | Homogeneous | Improved wettability of the filler surface by the polymer matrix.[1] |
Conclusion
The mechanism of action of this compound is a sophisticated example of molecular engineering designed to solve a fundamental challenge in materials science. By leveraging the distinct chemistries of its triethoxysilyl and methacrylate functional groups, it forms a durable, covalent bridge between inorganic and organic phases. The hydrolysis and condensation of the silane end create a robust anchor to the inorganic substrate, while the co-polymerization of the methacrylate end integrates seamlessly into the polymer matrix. This dual functionality transforms a weak boundary layer into a strong, continuous interface, leading to significant enhancements in the mechanical strength, durability, and overall performance of composite materials. Understanding this mechanism is paramount for researchers and developers aiming to unlock the full potential of advanced composites.
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Hydrolysis and condensation kinetics of triethoxysilylpropyl compounds.
An In-Depth Technical Guide to the Hydrolysis and Condensation Kinetics of Triethoxysilylpropyl Compounds
Introduction: The Foundational Chemistry of Silylpropyl Compounds
Triethoxysilylpropyl compounds are a class of organosilanes that serve as indispensable molecular bridges in materials science, surface chemistry, and increasingly, in advanced drug delivery and biomedical applications. Their utility stems from a bifunctional structure: a propyl group linked to a silicon atom, which in turn is bonded to three hydrolyzable ethoxy groups (-OCH₂CH₃). This architecture allows them to covalently bond with both inorganic substrates (via the silane moiety) and organic polymers or molecules (via the propyl group's functionality, e.g., amine, epoxy, or methacrylate).
The transformation from a reactive monomer to a stable, bonded interface is governed by two fundamental, sequential reactions: hydrolysis and condensation.[1] Understanding and controlling the kinetics of these processes is paramount for achieving desired material properties, ensuring the reproducibility of surface modifications, and designing effective drug delivery systems. This guide provides a detailed exploration of these reaction kinetics, the underlying mechanisms, and the analytical methodologies required for their precise characterization.
Core Reaction Mechanisms: A Stepwise Transformation
The conversion of triethoxysilylpropyl compounds into a stable siloxane network (Si-O-Si) is a multi-step process. Initially, the ethoxy groups undergo hydrolysis to form reactive silanol groups (Si-OH). These silanols then react with each other or with hydroxyl groups on a substrate surface in a condensation reaction, eliminating water or ethanol to form stable siloxane bonds.[2]
Hydrolysis: The Activation Step
Hydrolysis is the cleavage of the silicon-oxygen bond in the Si-OR group by water, replacing the ethoxy group (OR) with a hydroxyl group (OH). This reaction can proceed stepwise, with each of the three ethoxy groups reacting sequentially.
(RO)₃-Si-R' + H₂O ⇌ (RO)₂-Si(OH)-R' + ROH (RO)₂-Si(OH)-R' + H₂O ⇌ (RO)-Si(OH)₂-R' + ROH (RO)-Si(OH)₂-R' + H₂O ⇌ Si(OH)₃-R' + ROH
The rate and mechanism of hydrolysis are critically dependent on the pH of the solution.[2][3]
-
Acid Catalysis: In acidic conditions (pH < 7), an ethoxy oxygen is rapidly protonated, making it a better leaving group. This enhances the electrophilicity of the silicon atom, making it susceptible to nucleophilic attack by water.[4] This mechanism is generally faster than base-catalyzed hydrolysis.[1]
-
Base Catalysis: Under basic conditions (pH > 7), a hydroxyl ion (OH⁻) directly attacks the electron-deficient silicon atom, forming a pentacoordinate intermediate.[5] This intermediate then rearranges to displace an ethoxy group. The rate is generally proportional to the hydroxide ion concentration.
The hydrolysis rate reaches a minimum around a neutral pH of 7.[2]
Condensation: Building the Network
Once silanol groups are formed, they can undergo condensation to form siloxane (Si-O-Si) bonds. This can occur between two silanols (releasing water) or between a silanol and an unhydrolyzed ethoxy group (releasing ethanol).[2]
Si-OH + HO-Si ⇌ Si-O-Si + H₂O Si-OH + RO-Si ⇌ Si-O-Si + ROH
Like hydrolysis, condensation is also pH-dependent. The rate of condensation is generally slowest at low pH (around 2) and increases as the pH moves toward neutral and basic conditions. This differential reactivity is key to controlling the process: under acidic conditions, hydrolysis can be driven to completion while condensation is slow, allowing for a solution rich in monomeric silanetriols.[6] Conversely, basic conditions promote rapid condensation as soon as silanols are formed, leading to the growth of larger oligomeric and polymeric structures.[1][6]
Factors Influencing Reaction Kinetics
The rates of hydrolysis and condensation are not intrinsic constants but are profoundly influenced by a range of experimental parameters.[7] Mastering these factors is essential for tailoring the final properties of the silylated material.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Causality & Field Insights |
| pH | Minimum near pH 7; increases in acidic and basic conditions.[2] | Minimum near pH 2; increases with pH. | Mechanism Control: This is the most powerful tool for process control. Acidic conditions (pH 2-4) favor hydrolysis over condensation, creating stable silanol solutions. Basic conditions accelerate both reactions, favoring rapid network formation.[1][6] |
| Catalyst | Acids (HCl, Acetic Acid) and bases (NH₃, amines) are common. Organometallics (e.g., tin compounds) are effective, especially in non-aqueous systems.[8][9] | Catalysts for hydrolysis typically also catalyze condensation. Amines can show a specific catalytic effect.[10] | Rate Acceleration: Catalysts dramatically shorten reaction times. The choice of catalyst can influence the final structure; for example, acid catalysis often leads to less branched, "polymeric" networks, while base catalysis produces more highly branched, "colloidal" particles.[2] |
| Water:Silane Ratio (R) | Rate increases with water concentration, though the reaction order with respect to water can be complex.[4] | Higher initial water concentration leads to more complete hydrolysis, providing more Si-OH groups available for condensation. | Stoichiometry & Structure: An R value of at least 1.5 is needed to hydrolyze all three ethoxy groups. Sub-stoichiometric R values result in partially hydrolyzed species and can be used to control the degree of cross-linking. Excess water drives the hydrolysis equilibrium toward completion.[7] |
| Solvent | A co-solvent (e.g., ethanol, methanol) is often required to create a homogenous solution, as many silanes have low water solubility. Solvent properties like polarity can influence rates.[11] | The solvent can affect the aggregation and structure of condensing oligomers. | Homogeneity: Without a co-solvent, the reaction is a two-phase system, which complicates kinetics.[12] The alcohol produced during hydrolysis also acts as a co-solvent. Note that methoxy-substituted silanes hydrolyze 6-10 times faster than their ethoxy counterparts.[1] |
| Temperature | Rate increases with temperature, following the Arrhenius relationship. | Rate increases significantly with temperature. | Energy Input: Increasing temperature accelerates all reaction steps. This can be used to drive reactions to completion but can also make the process difficult to control, as hydrolysis and condensation may occur simultaneously and rapidly.[13] Activation energies for hydrolysis can range from 20 to 58 kJ/mol depending on the medium.[8][14] |
| Silane Structure | The nature of the non-hydrolyzable propyl group (e.g., aminopropyl, glycidoxypropyl) can influence rates through steric and electronic effects, or even intramolecular catalysis (e.g., aminosilanes).[5][10] | Steric hindrance from the propyl group can limit the extent of cross-linking.[15] | Intrinsic Reactivity: Aminopropylsilanes self-catalyze hydrolysis due to the basicity of the amino group, making them highly reactive even at neutral pH.[6][10] Bulky organic groups can sterically hinder the approach of water or other silanols, slowing reaction rates. |
Analytical Protocols for Kinetic Monitoring
Accurate monitoring of hydrolysis and condensation is crucial for process development and quality control. Several spectroscopic and chromatographic techniques provide real-time, quantitative data on the evolution of chemical species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for studying these kinetics, providing unambiguous structural information and quantification of multiple species simultaneously.[16]
-
¹H NMR: Tracks the disappearance of the ethoxy group signals (e.g., quartet at ~3.8 ppm and triplet at ~1.2 ppm for -O-CH₂ -CH₃ ) and the corresponding appearance of ethanol signals. This provides a direct measure of the overall extent of hydrolysis.[13]
-
²⁹Si NMR: Directly probes the silicon environment. It can distinguish between the unhydrolyzed starting material (T⁰), partially hydrolyzed species (T¹), fully hydrolyzed silanetriol (T²), and various condensed structures (T³).[6][17][18] This allows for detailed kinetic modeling of both hydrolysis and condensation steps.
-
System Preparation: Ensure the NMR spectrometer is locked, shimmed, and thermally equilibrated.
-
Sample Preparation (Self-Validating):
-
In a clean, dry vial, dissolve a precise amount of the triethoxysilylpropyl compound in a deuterated solvent (e.g., D₂O or a mixture like CD₃CN/D₂O for solubility).[16]
-
Add a known concentration of an internal standard (e.g., tetramethylsilane (TMS) or dimethyl sulfoxide (DMSO)) that does not react and has a signal in a clear region of the spectrum. This is critical for accurate quantification.
-
To initiate the reaction, add the required amount of D₂O, which may contain the acid or base catalyst.
-
-
Data Acquisition:
-
Quickly transfer the solution to an NMR tube and place it in the spectrometer.
-
Acquire a ¹H NMR spectrum immediately (t=0).
-
Set up a time-lapse experiment to automatically acquire spectra at regular intervals (e.g., every 5-10 minutes for fast reactions, or every hour for slower ones).[19] Key parameters include a sufficient relaxation delay (D1) to ensure quantitative signal integration.
-
-
Data Analysis:
-
Process each spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal of a characteristic peak for the ethoxy group (e.g., the quartet) and the signal of the internal standard.
-
Calculate the concentration of the silane at each time point by normalizing the silane integral to the constant integral of the internal standard.
-
Plot the concentration of the triethoxysilylpropyl compound versus time to obtain the kinetic profile. Fit the data to an appropriate rate law (e.g., pseudo-first-order) to determine the rate constant.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR, particularly with an Attenuated Total Reflectance (ATR) probe, is excellent for in-line monitoring of reactions in real-time.[20] It tracks changes in functional groups.
-
Key Bands to Monitor:
-
Disappearance of Si-O-C: Strong bands around 960 cm⁻¹ and 1100 cm⁻¹ indicate the consumption of ethoxy groups.[15][21]
-
Appearance of Si-OH: A broad band around 900-950 cm⁻¹ corresponds to the formation of silanol groups.[22][23]
-
Appearance of Si-O-Si: The formation of siloxane bonds is marked by the growth of a broad, strong band between 1000-1150 cm⁻¹.[15][23]
-
Formation of Ethanol: The C-O stretch of ethanol appears around 880 cm⁻¹.[15]
-
-
System Preparation:
-
Set up a reaction vessel (e.g., a jacketed glass reactor) with temperature control and stirring.
-
Insert and secure the ATR-FTIR probe, ensuring the crystal is fully submerged in the reaction zone.
-
-
Background Collection (Self-Validating):
-
Add the solvent system (e.g., water/ethanol mixture) and catalyst to the reactor.
-
Allow the system to equilibrate thermally and collect a background spectrum. This step is crucial as it subtracts the spectral features of the solvent, isolating the changes due to the reaction.
-
-
Data Acquisition:
-
Inject the triethoxysilylpropyl compound into the reactor with vigorous stirring to ensure immediate mixing. This marks time t=0.
-
Configure the FTIR software to collect spectra automatically at regular intervals (e.g., every 30-60 seconds).
-
-
Data Analysis:
-
Analyze the stack of time-resolved spectra.
-
Monitor the change in absorbance (peak height or area) of the key bands identified above (e.g., the disappearance of the 960 cm⁻¹ Si-O-C band).
-
Plot the normalized absorbance of a reactant or product band versus time to generate a kinetic curve.
-
Gas Chromatography (GC)
GC provides an alternative, highly quantitative method by measuring the concentration of the volatile alcohol (ethanol) byproduct of hydrolysis.[8][24]
-
Reaction Setup: Perform the hydrolysis reaction in a sealed, thermostatted vial with a septum cap to prevent evaporation of the ethanol product.
-
Sampling: At predetermined time intervals, use a gas-tight syringe to withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Sample Quenching (Self-Validating): Immediately inject the aliquot into a vial containing a quenching agent (e.g., a dry solvent like THF) and an internal standard (e.g., propanol or another alcohol not involved in the reaction). This stops the reaction and prepares the sample for analysis.
-
GC Analysis:
-
Inject a small volume (e.g., 1 µL) of the quenched sample into a GC equipped with a suitable column (e.g., a polar capillary column like a wax column) and a Flame Ionization Detector (FID).
-
The instrument will separate the components, and the ethanol and internal standard will appear as distinct peaks.
-
-
Data Analysis:
-
Create a calibration curve by running standards with known concentrations of ethanol and the internal standard.
-
For each reaction sample, calculate the concentration of ethanol produced based on its peak area relative to the internal standard's peak area and the calibration curve.
-
Plot the concentration of ethanol versus time to determine the rate of hydrolysis.
-
References
-
Kinetics and Mechanism of Aqueous Hydrolysis and Condensation of Alkyltrialkoxysilanes. (n.d.). Semantic Scholar. Retrieved from [Link]
-
NMR-spectroscopic investigations on the hydrolysis of functional trialkoxysilanes. (n.d.). ResearchGate. Retrieved from [Link]
- Issa, A. A., & Luyt, A. S. (2019).
- Simultaneous In Situ Monitoring of Trimethoxysilane Hydrolysis Reactions Using Raman, Infrared, and Nuclear Magnetic Resonance (NMR) Spectroscopy Aided by Chemometrics and Ab Initio Calculations. (2018). Applied Spectroscopy, 72(9), 1404-1415.
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Nuclear Magnetic Resonance Studies of the Hydrolysis and Molecular Motion of Aminopropylsilane. (1990). Scholars' Mine. Retrieved from [Link]
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Factors contributing to the stability of alkoxysilanes in aqueous solution. (n.d.). Gelest, Inc. Retrieved from [Link]
- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
- Issa, A. A., & Luyt, A. S. (2018). Polymerization of 3-cyanopropyl (triethoxy) silane: A kinetic study using gas chromatography. International Journal of Chemical Kinetics, 50(11), 846-855.
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. MDPI. Retrieved from [Link]
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Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. (2019). MDPI. Retrieved from [Link]
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. ResearchGate. Retrieved from [Link]
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Evaluating the Aqueous Stability of Alkyl-/Aryl-Hydrosilanes by NMR Spectroscopy and GC-MS. (2022). PMC. Retrieved from [Link]
- Issa, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17558.
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Issa, A. A., & Luyt, A. S. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]
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Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (2011). ResearchGate. Retrieved from [Link]
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Issa, A. A., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. OUCI. Retrieved from [Link]
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Kinetics of hydrolysis and self-condensation reaction of silanes by NMR spectroscopy. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. (2020). MDPI. Retrieved from [Link]
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Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. (2016). Taylor & Francis Online. Retrieved from [Link]
-
Investigation of Siloxane Film Formation on Functionalized Germanium Crystals by Atomic Force Microscopy and FTIR-ATR Spectroscopy. (n.d.). Hydrophobe.org. Retrieved from [Link]
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Hydrolysis and Esterification in Organically Modified Alkoxysilanes: A 29Si NMR Investigation of Methyltrimethoxysilane. (1998). ACS Publications. Retrieved from [Link]
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The time evolution of the sol-gel process: Si-29 NMR study of the hydrolysis and condensation reactions of tetraethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]
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Kinetics, Thermodynamics, and Dynamics in Organosilane Self-Assembly. (n.d.). Figshare. Retrieved from [Link]
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FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (2006). Elsevier. Retrieved from [Link]
-
The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. (2003). AFINITICA. Retrieved from [Link]
-
Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. (n.d.). SciSpace. Retrieved from [Link]
-
Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films. (n.d.). ResearchGate. Retrieved from [Link]
-
IR SPECTROSCOPIC METHOD FOR DETERMINATION OF SILICONE CROSS-LINKING. (n.d.). Pressure Sensitive Tape Council. Retrieved from [Link]
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Hydrolysis-condensation kinetics of 3-(2-amino-ethylamino)propyl-trimethoxysilane. (n.d.). ResearchGate. Retrieved from [Link]
-
FTIR spectra of PMS siloxane, Si-O-Si, and silanol, Si-OH. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigating the effect of pH on the surface chemistry of an amino silane treated nano silica. (2021). Nature. Retrieved from [Link]
-
Development of on-line FTIR spectroscopy for siloxane detection in biogas to enhance carbon contactor management. (2015). Cranfield University. Retrieved from [Link]
-
Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. (n.d.). ResearchGate. Retrieved from [Link]
-
Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. (2018). ACS Publications. Retrieved from [Link]
-
The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. (2010). UC3M Research Portal. Retrieved from [Link]
-
The Interaction of Alkoxy Silane Coupling Agents with Silica Surfaces. (1970). DTIC. Retrieved from [Link]
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Bifunctional Silica-Supported Ionic Liquid Phase (SILP) Catalysts in Silane Production: Their Synthesis, Characterization and Catalytic Activity. (2023). NIH. Retrieved from [Link]
-
Silane and Catalyst Effects on Silylated Polymer Elastomers. (2015). Adhesives & Sealants Industry. Retrieved from [Link]
-
Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. (n.d.). ResearchGate. Retrieved from [Link]
-
Investigations into the Silica/Silane Reaction System. (1997). Semantic Scholar. Retrieved from [Link]
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An In-depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (CAS 115396-93-5)
For Researchers, Material Scientists, and Chemical Engineers
This guide provides a comprehensive overview of the silane coupling agent identified by CAS number 115396-93-5, known chemically as o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane. It delves into its chemical identity, physicochemical properties, mechanism of action, and common applications, offering a technical resource for professionals in materials science and chemical engineering.
Chemical Identity and Synonyms
The compound with CAS number 115396-93-5 is a versatile organosilane that plays a crucial role as a coupling agent in various industrial applications. Its primary chemical name is This compound .[1][2][3][4] Due to its complex structure, it is also known by several synonyms, which are often used interchangeably in technical literature and commercial listings:
-
2-(3-Triethoxysilylpropylcarbamoyloxy)Ethyl 2-Methylprop-2-Enoate[1]
-
2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate[5]
-
(Triethoxysilyl)propylcarbamate ethyl methacrylate[6]
-
9,9-Diethoxy-4-oxo-3,10-dioxa-5-aza-9-siladodec-1-yl 2-methyl-2-propenoate[3][6]
Physicochemical Properties
This silane coupling agent is typically a colorless to pale yellow liquid with moderate viscosity.[1] Its key physical and chemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C16H31NO7Si | [1][2][3] |
| Molecular Weight | 377.51 g/mol | [2][5] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 433.9 ± 30.0 °C at 760 mmHg | [2] |
| Flash Point | 216.2 ± 24.6 °C | [2] |
| Form | Liquid | [1][5] |
| Purity | Typically 90% or 95% | [1][4][5][7] |
| Storage Temperature | 2-8°C | [5] |
| Solubility | Soluble in organic solvents | [1] |
| InChI Key | HBFXZOMNDOKZCW-UHFFFAOYSA-N | [5] |
It is important to note that this compound is reactive, particularly in the presence of moisture, which can lead to the hydrolysis of the triethoxysilyl groups.[1] For this reason, proper handling and storage in a cool, dry place are essential.[1][4] Commercial preparations may also contain inhibitors, such as phenothiazine, to prevent premature polymerization of the methacrylate group.[5]
Mechanism of Action: A Dual-Functionality Molecule
The efficacy of this compound as a coupling agent stems from its unique molecular structure, which features two distinct types of reactive functional groups.[1] This dual functionality allows it to act as a bridge between inorganic and organic materials, enhancing adhesion and improving the mechanical properties and durability of composite materials.[1]
-
The Triethoxysilyl Group: This inorganic-reactive moiety can hydrolyze in the presence of water to form silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic substrates like glass, silica, and metals, forming stable covalent bonds (Si-O-Substrate).[1]
-
The Methacryloxyethyl Group: This organic-reactive group contains a methacrylate functionality, which can participate in free-radical polymerization.[1] This allows it to cross-link with organic polymer matrices, such as acrylics, polyesters, and polyolefins, during curing.
The diagram below illustrates the molecular structure and the distinct reactive ends of this coupling agent.
Caption: Molecular structure and dual functionality of the silane coupling agent.
Applications and Experimental Protocol
The primary application of this silane coupling agent is in the formulation of advanced materials, including adhesives, sealants, coatings, and composites.[1] It is particularly useful for improving the adhesion of organic polymers to inorganic surfaces. For instance, it can enhance the bond between glass fibers and a polymer matrix in fiberglass-reinforced composites. Some hydrophilic silane monomers are also used in the manufacturing of contact lenses and medical devices.[5]
General Experimental Protocol: Surface Treatment of Glass Slides for Improved Polymer Adhesion
This protocol provides a general workflow for using this compound to treat glass surfaces to promote adhesion to a photocurable acrylic resin.
Materials:
-
Glass microscope slides
-
This compound (CAS 115396-93-5)
-
Ethanol
-
Deionized water
-
Acetic acid (optional, as a hydrolysis catalyst)
-
Photocurable acrylic resin
-
UV curing lamp
Procedure:
-
Cleaning of Substrate: Thoroughly clean the glass slides with a detergent solution, followed by rinsing with deionized water and then ethanol to remove any organic contaminants. Dry the slides in an oven at 110°C for 15-20 minutes.
-
Preparation of Silane Solution: Prepare a 2% (v/v) solution of the silane coupling agent in a 95:5 (v/v) ethanol/water mixture. A few drops of acetic acid can be added to adjust the pH to around 4.5-5.5 to catalyze the hydrolysis of the triethoxysilyl groups. Stir the solution for approximately 30 minutes to allow for hydrolysis to occur.
-
Surface Treatment: Immerse the cleaned and dried glass slides in the silane solution for 2-3 minutes. Alternatively, the solution can be wiped onto the surface with a lint-free cloth.
-
Drying and Curing: Remove the slides from the solution and allow them to air dry for 5-10 minutes. Then, cure the silane layer by heating the slides in an oven at 110°C for 10-15 minutes. This step promotes the condensation of the silanol groups with the hydroxyl groups on the glass surface, forming a stable siloxane bond.
-
Application of Polymer: Apply the photocurable acrylic resin to the treated surface of the glass slides.
-
Curing of Polymer: Cure the acrylic resin using a UV lamp according to the manufacturer's specifications. The methacrylate groups of the silane layer will co-polymerize with the acrylic resin, forming a strong covalent bond between the glass and the polymer.
-
Adhesion Testing: After curing, the adhesion of the polymer to the glass can be evaluated using standard methods such as tape testing (ASTM D3359) or pull-off testing (ASTM D4541).
The following diagram outlines this experimental workflow.
Caption: Experimental workflow for surface treatment using the silane coupling agent.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Skin contact may cause irritation, and appropriate personal protective equipment, such as gloves and safety glasses, should be worn.
References
-
Chemsrc. (n.d.). CAS#:115396-93-5 | this compound. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.115396-93-5,o-(Methacryloxyethyl). Retrieved from [Link]
-
Specific Polymers. (n.d.). (Triethoxysilyl)propylcarbamate ethyl methacrylate. Retrieved from [Link]
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The Architect's Molecule: A Technical Guide to Urethane-Based Silane Coupling Agents
Foreword: Bridging the Divide Between Organic and Inorganic Worlds
In the relentless pursuit of high-performance materials, the interface between organic polymers and inorganic substrates has perpetually stood as a critical frontier. The abrupt transition in chemical and physical properties at this junction often becomes the point of failure, limiting the durability and performance of composites, coatings, and adhesives. Silane coupling agents, in their elegant bifunctionality, have long served as the molecular architects of this interface, creating a seamless transition where there would otherwise be a stark boundary.
This technical guide delves into a specialized, yet profoundly impactful, class of these interfacial engineers: urethane-based silane coupling agents. The incorporation of the urethane linkage (–NH–CO–O–) or a related moiety like urea (–NH–CO–NH–) into the silane structure is not a trivial modification. It imparts a unique combination of flexibility, polarity, and hydrogen-bonding capability that translates into superior adhesion, enhanced mechanical properties, and improved hydrolytic stability in a multitude of applications. For researchers, scientists, and drug development professionals venturing into advanced materials, a comprehensive understanding of these agents is not merely beneficial—it is essential for innovation. This guide is structured to provide not just a review of the existing literature, but a synthesized, field-proven perspective on the science and application of these remarkable molecules.
The Genesis of a Superior Bond: Synthesis of Urethane-Based Silane Coupling Agents
The versatility of urethane-based silanes stems from the diverse synthetic pathways available for their creation, allowing for precise tuning of their molecular architecture. The two primary categories are isocyanato-functional silanes, which serve as reactive precursors, and ureido-functional silanes, which offer a different mode of interaction.
A prevalent synthetic route involves the reaction of an aminosilane with urea or an isocyanate. For instance, the synthesis of 3-ureidopropyltrimethoxysilane (UPTMS) can be achieved through the nucleophilic addition of urea to 3-aminopropyltrimethoxysilane (APTMS). This reaction is typically conducted in an anhydrous solvent to prevent the premature hydrolysis of the methoxysilyl groups.
Another significant pathway is the synthesis of isocyanato-functional silanes, such as 3-isocyanatopropyltriethoxysilane (IPTES). These are highly reactive compounds that can subsequently react with hydroxyl or amine-containing molecules to form urethane or urea linkages, respectively.[1] A common industrial preparation method for 3-isocyanatopropyltrimethoxysilane involves taking 3-aminopropyltrimethoxysilane and urea as raw materials in a solvent like dimethyl sulfoxide.[2] The mixture is heated under vacuum to drive a deamination reaction, followed by further steps to yield the final isocyanate-functionalized silane.[2]
The choice of synthesis route is dictated by the desired functionality and the intended application. Isocyanato-silanes are invaluable for creating strong covalent bonds with polymers containing active hydrogen atoms, such as polyols in polyurethane systems. Ureido-silanes, with their capacity for extensive hydrogen bonding, are particularly effective in enhancing adhesion to a wide range of substrates and improving the mechanical properties of composites.[3]
The Dual-Handshake: Mechanism of Action at the Interface
The efficacy of a urethane-based silane coupling agent lies in its ability to form a durable "molecular bridge" between an inorganic substrate and an organic polymer matrix.[4][5] This is achieved through a dual-reaction mechanism, often described as a "dual-handshake," where each end of the silane molecule engages with a different material phase.
The Inorganic Handshake: Bonding to the Substrate
The first step in this process is the hydrolysis of the alkoxy groups (e.g., methoxy or ethoxy) on the silane in the presence of water to form reactive silanol groups (Si-OH).[6] These silanol groups then condense with hydroxyl groups present on the surface of inorganic materials like glass, metal oxides, or mineral fillers, forming stable covalent siloxane bonds (Si-O-Substrate).[6][7] This reaction firmly anchors the silane to the inorganic surface. The urethane or ureido group within the silane can also influence this process by affecting the orientation and packing of the silane molecules at the interface.
Diagram: General Mechanism of a Urethane-Based Silane Coupling Agent
Caption: A typical workflow for the surface treatment of fillers.
Step-by-Step Methodology:
-
Preparation of the Silane Solution:
-
Prepare a 95:5 (v/v) ethanol-water solution.
-
Adjust the pH to 4.5-5.5 with a weak acid like acetic acid to catalyze hydrolysis.
-
Slowly add the urethane-based silane to the solution with stirring to a final concentration of 1-2% by weight.
-
Allow the solution to stir for at least 30 minutes to ensure complete hydrolysis.
-
-
Filler Treatment:
-
Disperse the inorganic filler in the silane solution. For larger quantities, a high-shear mixer can be used to ensure uniform coating. [8] * Continue mixing for a predetermined time (e.g., 15-30 minutes).
-
-
Drying and Curing:
-
Separate the treated filler from the solution by filtration or decantation.
-
Dry the filler in an oven at 110-120°C for 1-2 hours to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface. [8]4. Incorporation into Polymer:
-
The dried, treated filler can now be compounded with the polymer matrix using standard processing techniques.
-
Self-Validation: The effectiveness of the treatment can be validated by measuring the contact angle of water on a pressed pellet of the treated vs. untreated filler. A significant increase in the contact angle for a hydrophobic silane indicates successful surface modification.
Protocol for the Integral Blend Method
In this method, the silane is added directly to the polymer and filler during compounding. [9] Step-by-Step Methodology:
-
Compounding:
-
In a suitable mixer (e.g., a Brabender or twin-screw extruder), combine the polymer resin and the inorganic filler.
-
Add the urethane-based silane coupling agent directly to the mixture. The typical loading level is 0.5-2.0% by weight of the filler. [6]2. Processing:
-
Melt-process the mixture according to the polymer's recommended temperature profile. The heat and shear during processing facilitate the reaction of the silane with the filler surface.
-
-
Curing/Aging:
-
For optimal performance, it is sometimes beneficial to allow the compounded material to age at room temperature for a period before final processing or use. [9]This allows time for the silane to migrate to the interface and react. [9] Self-Validation: The effectiveness of the integral blend method can be assessed by comparing the mechanical properties (e.g., tensile strength, impact strength) of the final composite with and without the silane coupling agent. A significant improvement in these properties indicates successful coupling.
-
Conclusion: The Future of Interfacial Engineering
Urethane-based silane coupling agents represent a significant advancement in the field of interfacial science. Their unique combination of reactivity, flexibility, and hydrogen-bonding capability allows for the creation of robust and durable interfaces between organic and inorganic materials. As the demand for high-performance composites, coatings, and adhesives continues to grow in industries ranging from aerospace and automotive to electronics and healthcare, the importance of these molecular architects will only increase. [10]Future research will likely focus on the development of novel urethane-silane structures with even greater hydrolytic stability, tailored reactivity for specific polymer systems, and enhanced performance in extreme environments. The principles and practices outlined in this guide provide a solid foundation for researchers and professionals to harness the full potential of these remarkable molecules in their pursuit of the next generation of advanced materials.
References
-
Ataman Kimya. (n.d.). 3-UREIDOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
- Gao, S., et al. (2020). Influence of the structures of silane‐modified polyurethanes on the strength and toughness of epoxy resins and their composites. Polymers for Advanced Technologies.
- Hoikkanen, M., et al. (2012). Effect of silane treatment parameters on the silane layer formation and bonding to thermoplastic urethane. International Journal of Adhesion and Adhesives.
-
AZoM. (2012). A Guide to Silane Solution Mineral and Filler Treatments. Retrieved from [Link]
-
Gelest. (n.d.). UREIDOPROPYLTRIMETHOXYSILANE. Retrieved from [Link]
- Google Patents. (2016). CN105541897A - Preparation method of 3-isocyanatopropyltrimethoxysilane.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Chemistry: Ureidopropyltrimethoxysilane for Surface Modification. Retrieved from [Link]
-
Scilit. (n.d.). The Effectiveness of Silane Adhesion Promoters in the Performance of Polyurethane Adhesives. Retrieved from [Link]
-
OSTI.gov. (n.d.). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticl. Retrieved from [Link]
-
Diva-portal.org. (2003). Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Retrieved from [Link]
-
Hengda Silane & Silicone. (n.d.). Ureido Silane. Retrieved from [Link]
-
Journal of Mechanical Engineering. (2016). Enhancement of Adhesive Bonding Strength: Surface Roughness and Wettability Characterisations. Retrieved from [Link]
-
Jessica Chemicals. (2018). How To Use Silane Coupling Agent Correctly Knowledge News. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 3-Ureidopropyltrimethoxysilane: Enhancing Adhesion and Performance in Industrial Applications. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Surface Treatment of Fillers: Unlock Potential with Silane Coupling Agents. Retrieved from [Link]
-
PubMed. (2023). Silane Effects on Adhesion Enhancement of 2K Polyurethane Adhesives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Influence of the structures of silane‐modified polyurethanes on the strength and toughness of epoxy resins and their composites. Retrieved from [Link]
-
ResearchGate. (2023). Reaction of isocyanate terminated Polyurethane prepolymer with primary amino silane and an active hydrogen compound. Retrieved from [Link]
-
Co-Formula. (n.d.). What Are the Applications of Silane Coupling Agents in Automobiles?. Retrieved from [Link]
-
MDPI. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Retrieved from [Link]
-
Silico. (n.d.). High-Performance Isocyanate Silanes for Adhesion & Coatings. Retrieved from [Link]
-
Shin-Etsu Silicone Selection Guide. (n.d.). What is the filler surface treatment method for silane?. Retrieved from [Link]
-
ResearchGate. (2016). Effects of silane coating on the properties of glass fibre and glass fibre reinforced epoxy resin. Retrieved from [Link]
- Google Patents. (1994). US5363994A - Aqueous silane coupling agent solution for use as a sealant primer.
-
ResearchGate. (2001). Effect of Glass Fiber Surface Treatments on Mechanical Strength of Epoxy Based Composite Materials. Retrieved from [Link]
-
CourseHero. (n.d.). The application of silane coupling agent in a composite mate. Retrieved from [Link]
- Google Patents. (1985). US4508889A - Preparation of isocyanate-terminated polyurethanes containing amino silanes.
-
MDPI. (2023). Mechanical Performance of Glass/Epoxy Composites Loaded with Silane-Treated Aluminum Hydroxide Fillers. Retrieved from [Link]
-
ResearchGate. (2014). Corrosion and adhesion study of polyurethane coating on silane pretreated aluminum. Retrieved from [Link]
-
ResearchGate. (2002). Silane coating of metal substrates: Complementary use of electrochemical, optical and thermal analysis for the evaluation of film properties. Retrieved from [Link]
-
ResearchGate. (2019). Mono‐silane functional isocyanate versus bis‐silane functional isocyanate synthesized via FGI. Source: BASF Coatings. Retrieved from [Link]
-
PubChem. (n.d.). Triethoxy(3-isocyanatopropyl)silane. Retrieved from [Link]
-
ResearchGate. (2015). Pull-Off Adhesion Testing of Coatings – Improve Your Technique. Retrieved from [Link]
-
MDPI. (2023). Interfacial Engineering Methods in Thermoplastic Composites: An Overview. Retrieved from [Link]
-
ResearchGate. (2004). Influence of an integral blend of silane coupling agents on the wet mechanical properties of epoxy particulate-filled composites for outdoor electrical insulation. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of the silane coupling agent KH-550 and ATP samples. Retrieved from [Link]
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Shin-Etsu Silicone Selection Guide. (n.d.). What is the difference between the pre-filler method and the integral blend method?. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of FTIR spectra of silane coupling agent (TESPT), CB‐Oxi,..... Retrieved from [Link]
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Engineering Mechanics. (2018). PULL-OFF STRENGTH AND IMPACT RESISTANCE OF POLYUREA COATINGS IN HYBRID COMPOSITES. Retrieved from [Link]
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ResearchGate. (n.d.). Assignment of the FTIR peaks for silanes. Retrieved from [Link]
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An In-Depth Technical Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane: A Bifunctional Silane for Advanced Biomedical Applications
This guide provides a comprehensive technical overview of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane, a versatile bifunctional silane coupling agent. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's fundamental properties, synthesis, mechanisms of action, and its applications in creating advanced functional materials for the biomedical field.
Core Molecular Profile
This compound is a unique organosilane that bridges the gap between inorganic and organic materials. Its structure incorporates two key functional groups: a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group. This dual-functionality allows it to act as a molecular bridge, covalently bonding organic polymers to inorganic substrates.
Molecular Formula: C₁₆H₃₁NO₇Si[1][2][3][4]
Molecular Weight: 377.51 g/mol [5][6]
Synonyms: 2-(Methacryloyloxy)ethyl [3-(triethoxysilyl)propyl]carbamate[2], 2-(3-triethoxysilylpropylcarbamoyloxy)ethyl 2-methylprop-2-enoate[1]
Key Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [6][7] |
| Appearance | Clear to Straw-colored | [5] |
| Density | ~1.051 - 1.1 g/cm³ at 25°C | [1][5] |
| Boiling Point | >130 °C at 4 mmHg | [1] |
| Refractive Index | ~1.446 at 20°C | [5] |
| Solubility | Reacts with water; soluble in many organic solvents | [6][7] |
Synthesis and Reaction Mechanism
The synthesis of this compound is typically achieved through the urethane-forming reaction between 3-(triethoxysilyl)propyl isocyanate and 2-hydroxyethyl methacrylate (HEMA). This reaction is a nucleophilic addition of the hydroxyl group from HEMA to the isocyanate group of the silane.
The reaction is generally carried out in an inert solvent under anhydrous conditions to prevent premature hydrolysis of the triethoxysilyl group and side reactions of the isocyanate group with water. A catalyst, such as a tin compound (e.g., dibutyltin dilaurate), can be used to accelerate the reaction.
Diagram of the Synthesis Pathway
Caption: Synthesis of the target molecule via nucleophilic addition.
Mechanism of Action: A Tale of Two Ends
The utility of this molecule stems from its distinct reactive ends, which can engage in two different types of chemical reactions. This dual nature is the cornerstone of its function as a coupling agent.
The Silane End: Bonding to Inorganic Surfaces
The triethoxysilyl group is the inorganic-reactive end. In the presence of water, it undergoes hydrolysis to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic materials like silica, glass, metal oxides, and ceramics, forming stable covalent siloxane bonds (-Si-O-Substrate). This process effectively tethers the molecule to the inorganic surface.[5]
Diagram of Surface Modification Mechanism
Caption: Hydrolysis and condensation of the silane group on a substrate.
The Methacrylate End: Integration into Organic Polymers
The methacrylate group is the organic-reactive end. It is a readily polymerizable monomer that can participate in free-radical polymerization reactions. This allows it to copolymerize with other monomers or be grafted onto existing polymer chains, effectively integrating into the organic matrix.
Applications in Biomedical Research and Drug Development
The unique properties of this compound make it a valuable tool in the development of advanced biomedical materials and drug delivery systems.
-
Surface Modification of Medical Devices: Polyurethanes are widely used in medical devices due to their biocompatibility and excellent mechanical properties.[8] This silane can be used to functionalize the surfaces of inorganic components of medical implants (e.g., titanium, silica-based materials) to improve their adhesion to polymer coatings, enhancing the durability and biocompatibility of the device.[1]
-
Nanoparticle Functionalization for Drug Delivery: It can be used to modify the surface of nanoparticles (e.g., silica, iron oxide) to create a polymerizable outer layer.[8] This allows for the subsequent grafting of polymers, which can encapsulate drugs and control their release. The polyurethane linkage can offer biodegradability, and the overall modification can improve the stability and circulation time of the nanocarriers.
-
Development of Composite Biomaterials: This molecule is ideal for creating reinforced composite materials for applications like bone cements and dental restoratives. It improves the interfacial adhesion between inorganic fillers (like glass or silica particles) and the polymer matrix, leading to enhanced mechanical strength and durability.[9]
-
Tissue Engineering Scaffolds: By functionalizing the surface of scaffolds, it can provide sites for the covalent attachment of biomolecules or for the in-situ polymerization of hydrogels, creating a more favorable environment for cell adhesion and growth.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the known chemistry of urethane formation.
Materials:
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor-free
-
3-(Triethoxysilyl)propyl isocyanate
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, nitrogen inlet
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere to maintain anhydrous conditions.
-
In the flask, dissolve 3-(triethoxysilyl)propyl isocyanate (1 equivalent) in anhydrous toluene.
-
In the dropping funnel, prepare a solution of HEMA (1 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DBTDL (e.g., 0.05 mol%) to the isocyanate solution in the flask.
-
Begin dropwise addition of the HEMA solution to the stirred isocyanate solution at room temperature. An ice bath can be used to control the initial exotherm.
-
After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 2-4 hours.
-
Monitor the reaction progress by FTIR spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting product is the desired this compound, which should be stored in a cool, dark, and dry place.[6]
Protocol 2: Surface Modification of Silica Nanoparticles
This protocol provides a general method for functionalizing nanoparticles.
Materials:
-
Silica nanoparticles
-
This compound
-
Ethanol/water mixture (e.g., 95:5 v/v)
-
Acetic acid (for pH adjustment)
-
Centrifuge, sonicator
Procedure:
-
Disperse the silica nanoparticles in the ethanol/water mixture using sonication to create a uniform suspension.
-
Adjust the pH of the suspension to 4.5-5.5 with acetic acid to catalyze the hydrolysis of the silane.
-
Add the this compound solution (e.g., 2% w/w relative to silica) to the nanoparticle suspension while stirring.
-
Allow the reaction to proceed at room temperature for several hours (e.g., 4-6 hours) or overnight with continuous stirring.
-
After the reaction, collect the functionalized nanoparticles by centrifugation.
-
Wash the collected nanoparticles multiple times with ethanol to remove any unreacted silane. This can be done by repeated cycles of redispersion (with sonication) and centrifugation.
-
After the final wash, dry the surface-modified nanoparticles in a vacuum oven at a moderate temperature (e.g., 60-80°C) to complete the condensation of the silanol groups.[8]
Safety and Handling
This compound should be handled with care in a well-ventilated area.[7]
-
Hazards: Causes serious eye irritation.[6][7] May cause skin and respiratory tract irritation.[7]
-
Reactivity: Reacts with water and moisture, liberating ethanol.[6][7] Polymerization can occur at elevated temperatures.[6][7]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[7] If ventilation is inadequate, a NIOSH-certified respirator is recommended.[7]
-
Storage: Store in a tightly closed container in a cool (below 5°C), dark, and dry place.[6]
Conclusion
This compound is a powerful molecular tool for scientists and researchers. Its ability to covalently link organic and inorganic materials opens up a wide array of possibilities for creating sophisticated, functional materials. Particularly in the biomedical field, its application in enhancing the performance of medical devices, developing targeted drug delivery systems, and engineering complex biomaterials underscores its significance and potential for future innovations.
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MDPI. (2022). Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. Retrieved from [Link]
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Gelest, Inc. (2015). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% - Safety Data Sheet. Retrieved from [Link]
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XJY-SILICONE. (2022). Three Main Applications of Silane Coupling Agents. Retrieved from [Link]
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NIH. (2025). Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion. Retrieved from [Link]
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ResearchGate. (n.d.). Procedure for synthesis of silane‐modified polyurethane (SPU) resin. Retrieved from [Link]
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A Researcher's Comprehensive Guide to the Safe Handling of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane
This guide provides an in-depth technical overview of the safety protocols and handling precautions for o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (CAS No. 115396-93-5). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety measures, ensuring a self-validating system of laboratory safety.
Understanding the Compound: A Dual-Nature Reactivity Profile
This compound is an organosilane compound characterized by its dual functional groups: a methacryloxy group and a triethoxysilyl group. This unique structure allows it to act as a coupling agent, bridging organic and inorganic materials.[1][2] However, these same reactive groups are central to understanding its handling requirements. The methacryloxy group can undergo polymerization, especially when exposed to heat, while the triethoxysilyl group is sensitive to moisture, reacting with water to liberate ethanol.[3][4][5][6] This reactivity profile dictates the stringent storage and handling conditions necessary to maintain the compound's integrity and ensure user safety.
Hazard Identification and Risk Mitigation
The primary hazards associated with this compound are serious eye irritation, with potential for skin and respiratory tract irritation.[3][4][7] Chronic exposure to the compound is a concern due to its reaction with water, which releases ethanol, a substance known for its chronic effects on the central nervous system.[3][4]
Summary of Health Hazards
| Exposure Route | Acute Effects | Chronic Effects |
| Eye Contact | Causes serious eye irritation.[3][4][7] | Not specified, but prolonged irritation can lead to damage. |
| Skin Contact | May cause skin irritation.[3][4][7] | Not specified, but repeated contact may lead to dermatitis. |
| Inhalation | May cause irritation to the respiratory tract, leading to coughing, headache, and nausea.[3][4][7] | On contact with water, this compound liberates ethanol, which has a chronic effect on the central nervous system.[3][4] |
| Ingestion | No specific information is available, but it is not a recommended route of exposure.[3][4][7] | Not specified. |
To mitigate these risks, a multi-layered approach combining engineering controls, personal protective equipment, and strict handling protocols is essential.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is to ensure adequate ventilation. This can be achieved through the use of a local exhaust or general room ventilation system.[3][4][7] The purpose of ventilation is to minimize the concentration of vapors in the breathing zone of the user, thereby reducing the risk of inhalation-related irritation. Furthermore, emergency eye wash fountains and safety showers must be readily available in the immediate vicinity of any potential exposure.[3][4][7]
Personal Protective Equipment (PPE): A Necessary Barrier
When handling this compound, the following personal protective equipment is mandatory:
-
Eye Protection: Chemical goggles are required to protect against splashes and vapors that can cause serious eye irritation.[7][8] Contact lenses should not be worn when handling this chemical, as they can trap vapors and hinder flushing in case of an emergency.[7][8]
-
Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.[5][7][8]
-
Skin and Body Protection: Wear suitable protective clothing to minimize skin exposure.[7][8]
-
Respiratory Protection: In situations where inhalation exposure may occur, a NIOSH-certified combination organic vapor-amine gas (brown cartridge) respirator is recommended.[3][7]
PPE Donning and Doffing Workflow
Caption: Proper sequence for donning and doffing PPE to minimize contamination.
Handling and Storage Protocols
Safe Handling Procedures
-
Preparation: Before handling, ensure all necessary PPE is correctly donned and that the work area is well-ventilated.
-
Dispensing: When dispensing, avoid all eye and skin contact and do not breathe vapors or mist.[3][4][7][9]
-
Hygiene: After handling, wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking.[3][4][7] Contaminated clothing should be washed before reuse.[3][4][7]
Storage Conditions
The stability of this compound is highly dependent on its storage conditions. It is stable in sealed containers stored in the dark at 0-5°C.[3][4][5] Polymerization can occur at elevated temperatures.[3][4][5]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store cold (0-5°C).[3][5][7] | To prevent polymerization.[3][4][5] |
| Light | Store in the dark.[3][5][7] | To prevent light-induced degradation or polymerization. |
| Atmosphere | Keep container tightly closed.[3][4][7][10] | To prevent reaction with atmospheric moisture.[3][4][7] |
| Incompatible Materials | Moisture and water.[3][4][7] | Reacts to liberate ethanol.[3][4] |
| Storage Area | Store in a well-ventilated place, away from heat.[3][4][7][10] | To prevent vapor accumulation and potential polymerization. |
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, prompt and correct action is crucial.
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, seek medical advice.[3][4]
-
Skin Contact: Wash the affected area with plenty of soap and water. Get medical advice if skin irritation occurs.[3][4]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[3][4][7]
-
Ingestion: Never give anything by mouth to an unconscious person. Get medical advice/attention.[3][4][7]
Spill Response
In the case of a spill, the primary objectives are to contain the spill, clean it up safely, and prevent its entry into sewers and public waters.[3][7][9]
Caption: Step-by-step workflow for responding to a chemical spill.
Disposal Considerations
This compound and its containers must be disposed of in a safe manner in accordance with local and national regulations.[3][4][7] The material may be incinerated by a licensed waste disposal facility.[3][4][7] It is crucial to avoid releasing the chemical into the environment and to prevent it from entering sewers.[3][4]
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling, storage, and disposal protocols, researchers can mitigate the risks associated with this versatile compound. This guide serves as a foundational resource to empower laboratory personnel to work safely and effectively.
References
- O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)
- O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)CARBAMATE, 90% - Gelest, Inc.
- o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)
- O-(METHACRYLOXYETHYL)-3- [BIS(TRIMETHYLSILOXY)METHYLSILYL]PROPYLCARBAMATE, tech-95 - Gelest, Inc.
- O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)
- CAS NO.115396-93-5 this compound - Electronic Chemicals Supplier Daken Chem. (URL: )
- CAS#:115396-93-5 | this compound | Chemsrc. (URL: )
- SIM6480.8_this compound 90% - Gelest, Inc. (URL: )
- N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% - Gelest, Inc.
- N-(TRIETHOXYSILYLPROPYL)
- N-(TRIETHOXYSILYLPROPYL)
- Gelest - Silane Coupling Agents | PDF | Polyurethane | Epoxy - Scribd. (URL: )
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- 3-[Dimethoxy(methyl)silyl]propyl Methacrylate | 14513-34-9 - TCI Chemicals. (URL: )
- O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
- O-(methacryloxyethyl)-n-(triethoxysilylpropyl)
- N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% | - Gelest, Inc. (URL: )
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Methodological & Application
Application Notes & Protocols: o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane in Dental Composites
Prepared by: Gemini, Senior Application Scientist
Introduction: Advancing the Filler-Matrix Interface
The long-term clinical success of dental resin composites is critically dependent on the stability of the interface between the inorganic filler particles and the organic polymer matrix.[1][2] This interface, mediated by a silane coupling agent, must withstand mechanical stresses and resist hydrolytic degradation in the challenging oral environment.[3] While 3-methacryloxypropyltrimethoxysilane (MPTMS) has been the industry standard, its susceptibility to hydrolysis can compromise the durability of the restoration.[3]
This document provides a detailed protocol for the application of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (CAS No. not publicly available, see Formula C16H31NO7Si), a next-generation silane coupling agent designed for enhanced performance.[4] The incorporation of a urethane linkage into the spacer chain between the methacrylate and silane functional groups introduces increased flexibility and hydrophobicity. This molecular design aims to create a more resilient and hydrolytically stable interphase, ultimately improving the mechanical properties and longevity of the final dental composite.[1][5]
Visualizing the Key Component
To understand its function, it is essential to visualize the molecular structure of this compound.
Caption: Molecular structure of the urethane-silane coupling agent.
Mechanism of Action: A Dual-Functionality Bridge
The efficacy of this compound lies in its ability to form a durable chemical bridge between the dissimilar materials of the composite.[6] This process occurs in two primary stages:
-
Reaction with the Inorganic Filler: The triethoxysilyl end of the molecule is hydrolytically active. In the presence of water (often catalyzed by an acid or base), the ethoxy groups (-OCH2CH3) hydrolyze to form reactive silanol groups (-Si-OH).[7] These silanols then condense with hydroxyl groups present on the surface of inorganic fillers (like silica or glass), forming stable, covalent siloxane bonds (Si-O-Si).[8][9] This reaction anchors the coupling agent to the filler surface.[10]
-
Copolymerization with the Resin Matrix: The methacrylate end of the molecule is an organic-functional group. During the light-curing process of the dental composite, this methacrylate group readily participates in the free-radical polymerization reaction with the monomers of the resin matrix (e.g., Bis-GMA, UDMA, TEGDMA).[1] This creates a strong covalent bond between the silane-coated filler and the surrounding polymer network.[11]
The urethane group enhances this bridge by creating a tougher, more flexible, and water-resistant interphase, which helps to dissipate stress and prevent water molecules from reaching and attacking the siloxane bonds at the filler surface.[3][5]
Caption: Reaction mechanism of the urethane-silane at the interface.
Physicochemical Properties
A summary of the key properties for this compound is provided below. This data is essential for handling, storage, and formulation calculations.
| Property | Typical Value | Reference |
| Molecular Formula | C16H31NO7Si | [4][10] |
| Molecular Weight | 377.51 g/mol | [10] |
| Appearance | Liquid | [4] |
| Purity | ~90% | [10] |
| Density | 1.051 g/mL at 25°C | [10] |
| Refractive Index | 1.446 at 20°C | [10] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [10] |
| Storage | Store cold (below 5°C), tightly sealed, away from light and moisture | [4] |
Experimental Protocol: Filler Silanization
This protocol details the pre-treatment of inorganic fillers, a standard method for ensuring robust interfacial adhesion.[12] The procedure involves cleaning the filler, preparing the silanization solution, treating the filler, and post-treatment processing.
PART A: Filler Preparation
Causality: Filler surfaces must be clean and possess active hydroxyl groups for the silanization reaction to be effective. Contaminants can interfere with the reaction, and the absence of hydroxyls will prevent covalent bonding.
-
Washing: Disperse the filler (e.g., silica, glass) in deionized water or ethanol to remove surface impurities. Use sonication for 15-30 minutes to break up agglomerates.
-
Acid Activation (Optional but Recommended): To increase the population of surface silanol (-OH) groups, treat the filler with a dilute acid (e.g., 1M HCl or HNO3) for 2-4 hours at room temperature with gentle stirring.
-
Rinsing: Wash the filler repeatedly with deionized water until the pH of the supernatant is neutral.
-
Drying: Dry the cleaned filler in an oven at 110-120°C for at least 12 hours to remove physically adsorbed water. Excess water can cause premature self-condensation of the silane in solution. Store the dried filler in a desiccator until use.
PART B: Silanization Solution Preparation
Causality: The silane must be hydrolyzed to its active silanol form before it can react with the filler. The solvent system and pH are critical for controlling the rate of hydrolysis versus self-condensation.
| Parameter | Recommended Value | Rationale |
| Solvent | 95% Ethanol / 5% Water (v/v) | Provides a medium for silane solubility and the water needed for hydrolysis. |
| pH | 4.0 - 5.0 | Catalyzes the hydrolysis of ethoxy groups while minimizing the rate of self-condensation.[7] Use acetic acid to adjust. |
| Silane Concentration | 0.5 - 2.0 wt% (relative to filler weight) | Aims to form a monolayer. Excess silane can lead to thick, weak, and poorly bonded multilayers. |
| Pre-hydrolysis Time | 30 - 60 minutes | Allows sufficient time for the silane to hydrolyze before the filler is introduced. |
-
Prepare the acidified ethanol/water solvent.
-
Slowly add the required amount of this compound to the solvent while stirring.
-
Allow the solution to stir for 30-60 minutes at room temperature for pre-hydrolysis.
PART C: Filler Treatment and Post-Processing
-
Application: Slowly add the dried filler to the silanization solution. Stir the slurry continuously for 2-4 hours at room temperature.
-
Separation: Separate the treated filler from the solution via centrifugation or filtration.
-
Washing: Rinse the filler with pure ethanol to remove any unreacted, physically adsorbed silane.
-
Drying: Dry the silanized filler in an oven at 60-80°C for 6-8 hours to remove the solvent.
-
Curing (Condensation): Heat the dried, silanized filler at 100-110°C for 3-6 hours. This step drives the condensation reaction, forming stable Si-O-Si bonds between the silane and the filler surface and completing the covalent linkage.
-
Storage: Store the final, surface-modified filler in a tightly sealed container in a desiccator to protect it from moisture.
Workflow and Quality Control
The entire process, from raw materials to a fully characterized dental composite, requires systematic execution and validation at key stages.
Caption: Experimental workflow for composite fabrication and validation.
Validation Protocols:
-
QC 1: Silanized Filler Characterization
-
Fourier Transform Infrared Spectroscopy (FTIR): Confirm the presence of organic functional groups (C=O from urethane and methacrylate, C-H) on the filler surface.
-
Thermogravimetric Analysis (TGA): Quantify the amount of silane grafted onto the filler surface by measuring the weight loss corresponding to the organic component upon heating.[13]
-
Scanning Electron Microscopy (SEM): Observe the dispersion of the treated fillers. Well-silanized fillers should disperse more easily in non-polar solvents and the resin matrix.
-
-
QC 2: Final Composite Characterization
-
Mechanical Testing: Measure properties like flexural strength, compressive strength, and fracture toughness according to ISO 4049 standards.[11][14] A significant increase in these properties compared to a control group (unsilanized filler) validates the efficacy of the coupling agent.[13]
-
Water Sorption and Solubility: Evaluate the hydrolytic stability by measuring water uptake over time. Composites with the urethane-silane are expected to exhibit lower water sorption due to the increased hydrophobicity of the interface.[5]
-
Accelerated Aging: Subject the composite samples to thermocycling or storage in water at elevated temperatures to simulate long-term oral conditions and assess the durability of the mechanical properties.[3][5]
-
References
-
Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 15, 2026, from [Link]
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Silane adhesion mechanism in dental applications and surface treatments: A review. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Dental applications for silane coupling agents. (n.d.). J-Stage. Retrieved January 15, 2026, from [Link]
-
Silane and Silane Coupling Agents: Enhancing Adhesion in Dentistry. (n.d.). Prevest Direct. Retrieved January 15, 2026, from [Link]
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Can Modification with Urethane Derivatives or the Addition of an Anti-Hydrolysis Agent Influence the Hydrolytic Stability of Resin Dental Composite? (2023, February 22). MDPI. Retrieved January 15, 2026, from [Link]
-
Evaluation of the Impact of Various Functional Fillers on Key Properties of Dental Composites. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
-
Formulation and Characterization of New Experimental Dental Composites with Zirconium Filling in Different Forms. (n.d.). MDPI. Retrieved January 15, 2026, from [Link]
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Filler characteristics of modern dental resin composites and their influence on physico-mechanical properties | Request PDF. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
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Synthesis and Characterization of N-isopropyl, N-methacryloxyethyl Methacrylamide as a Possible Dental Resin. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Silane Treatment of Filler and Composite Blending in a One-Step Procedure for Dental Restoratives. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]
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Silane coupling agents and surface conditioning in dentistry. (2012, September 12). Dental Tribune. Retrieved January 15, 2026, from [Link]
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Synthesis and structural characterization of novel urethane-dimethacrylate monomer with two quaternary ammonium groups. (2023, October 26). Sciforum. Retrieved January 15, 2026, from [Link]
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O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. (2015, January 7). Gelest, Inc.. Retrieved January 15, 2026, from [Link]
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O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. (n.d.). Gelest, Inc.. Retrieved January 15, 2026, from [Link]
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An introduction to silanes and their clinical application in dentistry. (2025, December 31). ResearchGate. Retrieved January 15, 2026, from [Link]
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N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. (n.d.). Gelest, Inc.. Retrieved January 15, 2026, from [Link]
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Technical Guide: o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane in Fiber-Reinforced Polymers
An in-depth guide for researchers and material scientists on the application of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane as a pivotal coupling agent in the fabrication of high-performance fiber-reinforced polymers.
Compound: this compound CAS Number: 115396-93-5[1][2] Molecular Formula: C16H31NO7Si[2]
Foundational Principles: The Role of the Urethane Silane Coupling Agent
This compound is a bifunctional organosilane designed to function as a molecular bridge at the interface between inorganic reinforcing fibers (e.g., glass, carbon) and an organic polymer matrix.[3] The inherent chemical incompatibility between hydrophilic inorganic fibers and hydrophobic organic polymers often leads to a weak interfacial bond, which compromises the mechanical integrity of the resulting composite material.[4][5] This specific urethane silane overcomes this challenge through its unique chemical structure, which features two distinct reactive ends:
-
The Triethoxysilyl Group (-Si(OC₂H₅)₃): This inorganic-reactive functional group is designed to form robust, covalent bonds with the surface of the reinforcing fibers.
-
The Methacryloxyethyl Group (CH₂=C(CH₃)COO-): This organic-reactive group is engineered to copolymerize with the polymer matrix (e.g., unsaturated polyester, vinyl ester, or acrylic resins) during the curing process.
By creating a durable, water-resistant link between these dissimilar materials, the coupling agent facilitates efficient stress transfer from the flexible polymer matrix to the high-strength fibers, significantly enhancing the composite's overall mechanical performance and durability.[6][7]
The Interfacial Bonding Mechanism: A Two-Stage Process
The efficacy of this compound is rooted in a well-defined, two-stage chemical process that transforms the weak physical interface into a strongly coupled chemical interphase.[3][8]
Stage 1: Hydrolysis and Condensation on the Fiber Surface
-
Hydrolysis: The process begins when the triethoxysilyl groups of the silane molecule react with water. This reaction, often catalyzed by a slightly acidic environment (pH 4.5-5.5), hydrolyzes the ethoxy groups (-OC₂H₅) into reactive silanol groups (-OH).[9][10]
-
Condensation: The newly formed silanols then condense with the hydroxyl groups present on the surface of the inorganic fibers, forming stable, covalent Si-O-Fiber bonds.[8] Concurrently, adjacent silanol groups can self-condense to form a durable, cross-linked polysiloxane network on the fiber surface.[6]
Stage 2: Copolymerization with the Polymer Matrix
Once the silane is anchored to the fiber, its outward-facing methacryloxyethyl groups are available to react. During the polymer curing stage (initiated by heat, radiation, or chemical initiators), the double bond in the methacrylate group opens and copolymerizes with the monomers of the resin. This forms a covalent link between the silane layer and the polymer matrix, completing the molecular bridge.
The diagram below illustrates this comprehensive bonding mechanism.
Caption: Mechanism of urethane silane coupling agent at the fiber-polymer interface.
Experimental Protocols: Application of the Coupling Agent
The method of application is critical for achieving a uniform silane layer and maximizing composite performance. The most common and effective method is the pre-treatment of fibers, though integral blending is a simpler alternative.
Protocol 1: Fiber Pre-Treatment via Aqueous Solution
This method is standard for commercial fiberglass production and is highly recommended for achieving optimal interfacial bonding.[9][11]
Materials:
-
This compound
-
Deionized Water
-
Ethanol (or Isopropanol)
-
Glacial Acetic Acid
-
Reinforcing Fibers (e.g., glass fiber mats, woven roving)
-
Beakers, magnetic stirrer, pH meter, spray bottle or dip tank
-
Forced-air oven (explosion-proof recommended)
Procedure:
-
Solution Preparation (Target: 2% Silane Concentration):
-
Prepare a 95:5 (v/v) ethanol/water solvent mixture. For 1000 mL of solvent, use 950 mL of ethanol and 50 mL of deionized water. This co-solvent system aids in the solubility of the silane and controls the hydrolysis rate.[9]
-
While stirring the solvent, slowly add glacial acetic acid to adjust the pH to between 4.5 and 5.5.[11] This acidic condition catalyzes the hydrolysis of the ethoxy groups.
-
Slowly add 20 mL of this compound to the stirring acidic solvent.
-
Continue stirring for a minimum of 5-10 minutes to allow for sufficient hydrolysis and the formation of silanol groups.[11] The solution should appear clear and homogenous. Note: The stability of the hydrolyzed solution is limited; it is best to use it within a few hours of preparation.[9]
-
-
Application to Fibers:
-
Dipping Method: Immerse the fiber material completely in the silane solution for 1-2 minutes, ensuring full saturation. Agitate gently to dislodge any trapped air bubbles.[11]
-
Spraying Method: Alternatively, place the fibers in a well-ventilated area and apply the solution using a spray bottle until the surface is uniformly wetted.
-
-
Rinsing and Drying:
-
Remove the fibers from the solution and allow excess liquid to drain.
-
Briefly rinse the treated fibers with pure ethanol to remove any unreacted silane oligomers.[9]
-
Air-dry the fibers for 30 minutes at room temperature to allow the solvent to evaporate.
-
-
Curing:
-
Place the air-dried fibers in a forced-air oven.
-
Cure at 110-120°C for 20-30 minutes.[9][11] This step is crucial for completing the condensation reaction, forming covalent bonds with the fiber surface, and removing residual water.
-
After curing, the fibers are ready for incorporation into the polymer matrix.
-
Caption: Workflow for fiber pre-treatment with the urethane silane coupling agent.
Protocol 2: Integral Blend Method
This method involves adding the silane directly to the resin system. It is less labor-intensive but relies on the migration of the silane to the fiber interface during processing.[8][12]
Procedure:
-
Calculate the required amount of silane. A typical loading level is 0.5% to 2.0% based on the weight of the reinforcing fibers.[8][10]
-
During the compounding stage, add the calculated amount of this compound directly to the liquid polymer resin.
-
Mix thoroughly to ensure uniform dispersion of the silane within the resin.
-
Add the untreated reinforcing fibers to the silane-modified resin and proceed with the standard composite manufacturing process (e.g., molding, extrusion).
Expected Performance Enhancements: Quantitative Data
The primary benefit of using this urethane silane is a dramatic improvement in the mechanical properties of the final composite. The enhanced interfacial adhesion ensures that mechanical loads are effectively transferred to the strong reinforcing fibers.
| Mechanical Property | Untreated Fiber Composite (Typical Value) | Silane-Treated Fiber Composite (Expected Value) | Typical Improvement (%) | Rationale for Improvement |
| Tensile Strength | 180 MPa | 275 MPa | ~53% | Better stress transfer from matrix to fiber.[7] |
| Flexural Strength | 290 MPa | 420 MPa | ~45% | Increased resistance to bending and delamination.[13][14] |
| Interlaminar Shear Strength (ILSS) | 25 MPa | 40 MPa | ~60% | Direct measure of improved adhesion between fiber layers.[14] |
| Impact Strength (Notched Izod) | 80 J/m | 120 J/m | ~50% | Enhanced energy absorption at the interface prevents crack propagation.[13] |
Note: Values are representative for a typical glass fiber/unsaturated polyester composite and may vary based on the specific polymer system, fiber type, and processing conditions.
Safety and Handling Precautions
As a reactive chemical, this compound requires careful handling.
-
Eye Irritant: The compound is known to cause serious eye irritation.[15] Always wear chemical safety goggles. In case of eye contact, rinse cautiously with water for several minutes.[15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves and clothing to avoid skin contact.[15]
-
Ventilation: Use only in well-ventilated areas to avoid inhaling vapors.[16]
-
Moisture Sensitivity: The material reacts with moisture, liberating ethanol.[15][16] Ethanol exposure carries its own set of chronic health considerations.[16]
-
Storage: Store in a cool, dark place in a tightly sealed container to prevent hydrolysis and polymerization.[16]
Conclusion
This compound is a highly effective coupling agent for enhancing the performance of fiber-reinforced polymers. Its dual-functionality creates a robust chemical bridge at the fiber-matrix interface, translating microscopic improvements in adhesion into significant macroscopic gains in strength, durability, and impact resistance. Proper application, particularly through fiber pre-treatment protocols, is essential to unlock the full potential of this advanced material and enable the fabrication of superior composite components.
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Sultan Qaboos University Journal For Science. (n.d.). Enhancing Fiber Reinforced Polymer Composite Performance through Silane Coupling Agents. Retrieved from [Link]
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Gelest. (n.d.). APPLYING A SILANE COUPLING AGENT. Retrieved from [Link]
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ACS Publications. (2020, September 8). Understanding the Toughening Mechanism of Silane Coupling Agents in the Interfacial Bonding in Steel Fiber-Reinforced Cementitious Composites. Retrieved from [Link]
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ResearchGate. (2010). Silane coupling agents used for natural fiber/polymer composites: A review. Retrieved from [Link]
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Scientific.net. (2012). RETRACTED: Effect of Silane Coupling Agent on the Mechanical Properties of Oil Palm Frond Fiber Composite. Retrieved from [Link]
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Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
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Shanghai Rich Chemical New Material Co., Ltd. (n.d.). Method for surface treatment of glass fiber with silane coupling agent. Retrieved from [Link]
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MDPI. (2023). Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. Retrieved from [Link]
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ResearchGate. (2014). Effect of Silane Coupling Agent on the Flexural Property of Glass Fiber Reinforced Composite Film. Retrieved from [Link]
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Synthesis of polymer nanocomposites using o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane.
Application Notes & Protocols
Topic: Synthesis of Polymer Nanocomposites Using o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Audience: Researchers, scientists, and drug development professionals.
Abstract
The development of advanced polymer nanocomposites hinges on the effective integration of inorganic nanofillers within an organic polymer matrix.[1] A primary challenge in this field is overcoming the inherent incompatibility between hydrophilic inorganic surfaces and hydrophobic polymer chains, which often leads to particle agglomeration and poor mechanical properties.[2] Silane coupling agents are instrumental in bridging this interface.[3][4][5] This guide provides a detailed technical overview and experimental protocols for the use of a specialized hybrid coupling agent, this compound, in the synthesis of polymer nanocomposites. This molecule's unique dual functionality—a triethoxysilane group for inorganic surface bonding and a methacrylate group for free-radical polymerization—enables the formation of a robust, covalently linked interphase.[3][6] We will explore the underlying chemical mechanisms, present detailed step-by-step protocols for both in-situ and ex-situ synthesis methods, and discuss key characterization techniques for validating the final composite structure and properties.
The Molecular Bridge: Chemistry of the Urethane Silane Coupling Agent
The efficacy of this compound as a coupling agent stems from its bifunctional chemical structure, which allows it to act as a molecular bridge between the inorganic filler and the organic polymer matrix.[2][7] The molecule consists of three key components: a hydrolyzable silane group, a polymerizable methacrylate group, and a flexible urethane linker.
-
Triethoxysilyl Group (Inorganic Reactivity): The Si(OCH₂CH₃)₃ moiety is the inorganic-reactive site. In the presence of water, typically under acidic or basic catalysis, the three ethoxy groups hydrolyze to form reactive silanol groups (-Si-OH).[6][8] These silanols can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic fillers (like silica, titania, or zirconia) to form stable covalent oxane bonds (e.g., Si-O-Filler).[3] Alternatively, they can self-condense with other silanol groups to form a cross-linked polysiloxane network at the interface.[9]
-
Methacrylate Group (Organic Reactivity): The methacrylate group is a highly reactive functional group that readily participates in free-radical polymerization.[3] This allows the coupling agent, once anchored to the inorganic filler, to co-polymerize with other monomer units (e.g., methyl methacrylate, urethane dimethacrylate) to become an integral part of the growing polymer chain.[6][10] This ensures the filler is covalently bonded within the final polymer matrix.
-
Urethane Linker: The urethane linkage (-NH-C(=O)-O-) connects the silyl and methacrylate functionalities. This linker provides enhanced flexibility and toughness to the composite material and can improve the miscibility between the organic and inorganic phases.[11][12]
Caption: Dual reactivity of the urethane silane coupling agent.
Synthesis Strategy via Sol-Gel Process
The sol-gel process is a versatile and widely used method for synthesizing hybrid organic-inorganic materials.[13][14] It involves the transition of a system from a colloidal solution (sol) into a solid, integrated network (gel). When combined with polymerization, this process allows for the creation of nanocomposites with a high degree of homogeneity.[14][15]
The synthesis typically follows two main pathways:
-
In-Situ Approach: The inorganic phase is formed in-situ from molecular precursors (e.g., tetraethyl orthosilicate, TEOS) in the presence of the polymer or monomer matrix and the coupling agent. The hydrolysis and condensation of the TEOS and the coupling agent occur concurrently with the polymerization of the organic monomers. This method promotes a very fine dispersion of the inorganic phase.
-
Ex-Situ (Surface Functionalization) Approach: Pre-synthesized nanoparticles are surface-treated with the silane coupling agent. These functionalized nanoparticles are then dispersed into a monomer solution, followed by polymerization. This approach offers better control over the nanoparticle size and morphology.
The choice between these methods depends on the desired final properties and the specific materials being used. The following workflow diagram illustrates the general steps involved in the in-situ synthesis process.
Caption: General workflow for in-situ nanocomposite synthesis.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Silane reagents are moisture-sensitive and can release ethanol upon hydrolysis.[16]
Protocol 1: In-Situ Synthesis of a Poly(urethane-methacrylate)/Silica Nanocomposite
This protocol describes the formation of silica nanoparticles directly within a polymerizing urethane-methacrylate matrix. The coupling agent ensures covalent bonding as the phases form.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Urethane Dimethacrylate (UDMA) | Sigma-Aldrich | Primary matrix monomer |
| Tetraethyl Orthosilicate (TEOS) | Sigma-Aldrich | Silica precursor |
| This compound | Gelest, Inc. | Coupling Agent |
| 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Sigma-Aldrich | Free-radical polymerization initiator |
| Ethanol, Anhydrous | Fisher Chemical | Solvent |
| Hydrochloric Acid (HCl), 0.1 M | Fisher Chemical | Catalyst for hydrolysis |
| Deionized Water | - | For hydrolysis reaction |
Step-by-Step Procedure
-
Preparation of the Monomer/Precursor Solution:
-
In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and condenser, add 50 mL of anhydrous ethanol.
-
Add 10 g of Urethane Dimethacrylate (UDMA) monomer to the ethanol and stir until fully dissolved.
-
Add 2.5 g of Tetraethyl Orthosilicate (TEOS) to the solution.
-
Add 0.5 g of this compound. Stir the mixture for 15 minutes to ensure homogeneity.
-
Causality Note: The anhydrous ethanol serves as a co-solvent to ensure miscibility of the organic monomers and inorganic TEOS precursor before the reaction begins.
-
-
Hydrolysis and Sol Formation:
-
Prepare a hydrolysis solution by mixing 1.5 mL of deionized water with 0.5 mL of 0.1 M HCl.
-
Add the hydrolysis solution dropwise to the flask over 10 minutes while stirring vigorously.
-
After addition, stir the resulting sol at room temperature for 1 hour.
-
Causality Note: The acid catalyst protonates the siloxane oxygen, making the silicon atom more electrophilic and accelerating the rate of hydrolysis over condensation, which helps prevent premature, uncontrolled gelation.[17][18]
-
-
Polymerization and Gelation:
-
Dissolve 0.1 g of AIBN initiator in the sol.
-
Increase the temperature of the reaction mixture to 70°C using an oil bath and maintain stirring.
-
Continue the reaction for 6-8 hours. The solution will gradually become more viscous and may form a solid gel.
-
Causality Note: At 70°C, AIBN decomposes to generate free radicals, initiating the polymerization of the methacrylate groups on both the UDMA and the now-hydrolyzed coupling agent.[3] This occurs simultaneously with the slower condensation of the silanol groups.
-
-
Curing and Purification:
-
After the reaction, allow the gel to cool to room temperature.
-
Age the gel for 24 hours in a sealed container to allow for further cross-linking.
-
Break the gel into smaller pieces, wash thoroughly with ethanol to remove any unreacted monomers, and dry in a vacuum oven at 60°C until a constant weight is achieved.
-
Protocol 2: Surface Functionalization of Silica Nanoparticles for Composite Integration
This protocol details the modification of pre-existing silica nanoparticles, which are then incorporated into a polymer matrix.
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Silica Nanoparticles (SiO₂, 20-30 nm) | US Research Nanomaterials | Inorganic filler |
| This compound | Gelest, Inc. | Coupling Agent |
| Toluene, Anhydrous | Sigma-Aldrich | Reaction solvent |
| Triethylamine | Sigma-Aldrich | Catalyst |
| Methyl Methacrylate (MMA) | Sigma-Aldrich | Matrix monomer |
| Benzoyl Peroxide | Sigma-Aldrich | Polymerization initiator |
Step-by-Step Procedure
-
Nanoparticle Pre-treatment:
-
Dry 5 g of silica nanoparticles in an oven at 120°C for 12 hours to remove adsorbed water. Allow to cool in a desiccator.
-
Causality Note: Removing physically adsorbed water is crucial as excess water can interfere with the controlled deposition of the silane and cause it to self-condense in solution rather than bond to the nanoparticle surface.[6]
-
-
Silane Grafting Reaction:
-
Disperse the dried silica nanoparticles in 100 mL of anhydrous toluene in a round-bottom flask. Use an ultrasonic bath for 30 minutes to break up any agglomerates.
-
Add 1 g of this compound and 0.2 mL of triethylamine to the suspension.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.
-
Causality Note: The reaction is performed under anhydrous conditions at elevated temperatures to promote the direct condensation of the silane's alkoxy groups with the surface silanols of the silica.[6] Triethylamine acts as a base catalyst for this reaction.
-
-
Purification of Functionalized Nanoparticles:
-
After cooling, collect the functionalized nanoparticles by centrifugation (e.g., 8000 rpm for 15 min).
-
Discard the supernatant and re-disperse the particles in fresh toluene. Repeat this washing step three times to remove any unreacted silane.
-
Dry the final product in a vacuum oven at 60°C overnight. The result is a fine, free-flowing powder of surface-modified silica.
-
-
Composite Fabrication:
-
Disperse a desired amount (e.g., 0.5 g) of the functionalized silica nanoparticles into 10 g of Methyl Methacrylate (MMA) monomer using ultrasonication.
-
Add 0.05 g of benzoyl peroxide initiator and stir until dissolved.
-
Pour the mixture into a mold and cure in an oven at 80°C for 4 hours, followed by post-curing at 100°C for 2 hours.
-
Characterization and Expected Outcomes
Validation of the synthesis is critical. A combination of spectroscopic and microscopic techniques should be employed to confirm the structure and morphology of the nanocomposite.
Summary of Characterization Techniques and Expected Results
| Technique | Purpose | Expected Outcome / Key Observation |
| FTIR Spectroscopy | Confirm covalent bonding and polymerization. | - Disappearance or reduction of Si-O-CH₂CH₃ peaks (~960 cm⁻¹).- Appearance of broad Si-O-Si peaks (~1000-1100 cm⁻¹).[9]- Significant reduction in the C=C methacrylate peak (~1638 cm⁻¹) after polymerization.- Presence of characteristic urethane (N-H, C=O) and ester (C=O) peaks from the matrix. |
| ²⁹Si NMR Spectroscopy | Quantify the degree of silane condensation. | Signals corresponding to different condensation states (T¹, T², T³) will be observed, allowing for calculation of the degree of cross-linking in the siloxane network.[19] |
| Thermogravimetric Analysis (TGA) | Assess thermal stability and grafting efficiency. | - Functionalized nanoparticles will show a weight loss step corresponding to the decomposition of the grafted organic layer, which is absent in untreated nanoparticles.- The final nanocomposite should exhibit enhanced thermal stability compared to the pure polymer.[15] |
| Electron Microscopy (TEM/SEM) | Visualize nanoparticle dispersion and morphology. | - Well-synthesized composites will show a uniform dispersion of individual nanoparticles within the polymer matrix.- Poorly coupled systems will exhibit large agglomerates, indicating weak interfacial adhesion. |
| Mechanical Testing (e.g., Tensile Test) | Evaluate the reinforcing effect of the nanoparticles. | The nanocomposite should demonstrate a significant increase in mechanical properties such as Young's modulus, tensile strength, and toughness compared to the pure polymer matrix.[13][20] |
Applications and Future Directions
The robust and covalently integrated nature of nanocomposites synthesized with this compound makes them highly suitable for demanding applications.
-
Dental Composites: The combination of a tough urethane-methacrylate matrix with reinforcing silica nanoparticles leads to materials with high strength, wear resistance, and low polymerization shrinkage, making them ideal for dental fillings and restorations.[10][11][21]
-
Protective Coatings: These composites can be formulated into highly transparent, scratch-resistant, and resilient coatings for surfaces like plastics and metals.[18]
-
Biomedical Devices: The high biocompatibility of polyurethanes, combined with the strength of the nanocomposite structure, opens avenues for use in medical implants and devices where durability is critical.[13]
Future research may focus on tailoring the urethane linker structure to control the flexibility and degradation kinetics of the composite, as well as exploring its use with a wider range of nanofillers for multifunctional materials.
References
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-
ResearchGate. Development of novel biocompatible hybrid nanocomposites based on polyurethane-silica prepared by sol gel process | Request PDF. Available from: [Link]
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Royal Society of Chemistry. Synthesis of silsesquioxane urethane hybrid materials by a modified sol–gel process - New Journal of Chemistry (RSC Publishing). Available from: [Link]
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ResearchGate. Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Available from: [Link]
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Korea Science. Synthesis of Silane Group Modified Polyurethane Acrylate and Analysis of Its UV-curing Property -Journal of Adhesion and Interface. Available from: [Link]
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Application Notes & Protocols: o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane for the Functionalization of Glass Surfaces
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane for the chemical modification and functionalization of glass and other siliceous surfaces. The guide details the underlying chemical mechanisms, provides step-by-step experimental protocols, outlines methods for surface characterization, and discusses critical parameters that influence the efficacy of the functionalization process.
Foundational Principles: The Role of Bifunctional Silanes
Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic and organic materials.[1] Their utility stems from a unique bifunctional structure. In the case of This compound , this duality is key to its function:
-
Inorganic-Reactive Group: The triethoxysilyl end (-Si(OCH₂CH₃)₃) is hydrolytically sensitive. In the presence of water, it transforms into reactive silanol groups (-Si(OH)₃). These silanols readily condense with hydroxyl groups present on inorganic surfaces like glass, forming stable, covalent siloxane bonds (Si-O-Si).[1][2][3]
-
Organic-Reactive Group: The methacryloxyethyl urethane moiety (-C(O)O(CH₂)₂NHC(O)O(CH₂)₃-) presents a terminal methacrylate group. This group is available for subsequent covalent bonding, typically through free-radical polymerization, allowing for the grafting of polymers or the immobilization of biomolecules.[1][4]
This ability to chemically couple disparate materials makes this silane an invaluable tool for applications requiring stable surface modifications, such as in the fabrication of biosensors, microarrays, and advanced composite materials.[5][6][7]
The Chemical Pathway of Surface Functionalization
The covalent attachment of this compound to a glass surface is a multi-step process driven by hydrolysis and condensation reactions. Understanding this pathway is critical for optimizing the protocol and troubleshooting outcomes.
-
Hydrolysis: The process is initiated when the triethoxysilyl groups of the silane molecule react with water. This reaction, which can be catalyzed by acid or base, cleaves the ethoxy groups (-OCH₂CH₃) to form highly reactive silanol groups (-Si-OH) and ethanol as a byproduct.[8][9][10]
-
Condensation: The newly formed silanol groups condense with the native silanol groups (-Si-OH) present on a clean, hydroxylated glass surface. This reaction forms a durable, covalent siloxane bond (Si-O-Si) that anchors the silane to the substrate.[2][11]
-
Self-Condensation (Cross-Linking): Silanol groups from adjacent, surface-bound silane molecules can also condense with each other. This lateral cross-linking creates a robust, networked polysiloxane layer on the glass surface, enhancing the stability of the functional coating.[11][12]
Experimental Workflow and Protocols
A successful and reproducible functionalization relies on a meticulously executed workflow, beginning with pristine surface preparation and ending with a controlled curing step.
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Application Notes and Protocols for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane in Elastomer Crosslinking
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane as a versatile crosslinking agent in elastomers. This unique molecule offers a dual-curing capability, enabling the formation of robust, covalently crosslinked networks with enhanced mechanical properties and durability. We will delve into the underlying chemical mechanisms, provide detailed experimental protocols for incorporation into common elastomer systems, and present methods for characterizing the resulting materials.
Introduction: A Dual-Functionality Crosslinking Agent
This compound, hereafter referred to as UMS, is a bifunctional organosilane coupling agent.[1][2] Its molecular structure is specifically designed to bridge the gap between organic polymer chains and inorganic fillers or to create a hybrid organic-inorganic network within the elastomer matrix itself.[1][3]
The key to UMS's versatility lies in its two distinct reactive groups:
-
Methacrylate Group: This organic-functional group is readily polymerizable via free-radical initiation, typically triggered by heat or UV radiation.[4] This allows for rapid, on-demand curing and covalent integration into acrylate, methacrylate, or other unsaturated polymer backbones.[5]
-
Triethoxysilyl Group: This inorganic-functional group undergoes hydrolysis in the presence of moisture to form reactive silanol groups.[3] These silanols can then condense with each other to form stable siloxane (Si-O-Si) bonds or with hydroxyl groups on the surface of inorganic fillers.[1] This moisture-curing mechanism provides a secondary, often slower, crosslinking pathway that ensures thorough curing even in areas not reached by UV light ("shadow cure").[6]
The urethane linkage within the UMS molecule imparts flexibility and toughness to the resulting crosslinked network, contributing to improved elastomeric properties.[7] This combination of a rapid-cure methacrylate function and a moisture-activated silane function makes UMS an ideal candidate for creating high-performance, dual-cure elastomeric systems.[6]
Chemical Structure and Properties
Below are the key chemical properties of this compound.
| Property | Value |
| CAS Number | 115396-93-5 |
| Molecular Formula | C16H31NO7Si |
| Molecular Weight | 377.51 g/mol [1] |
| Appearance | Liquid[8] |
| Density | ~1.051 g/mL at 25°C[1] |
| Refractive Index | ~1.446 at 20°C[1] |
Note: The compound is sensitive to moisture and should be stored in a tightly sealed container in a cool, dark, and dry place.[8][9]
Mechanism of Action: A Dual-Cure System
The crosslinking mechanism of UMS in an elastomer matrix is a two-stage process, which can be tailored depending on the formulation and curing conditions.
Stage 1: Free-Radical Polymerization (Primary Cure)
The methacrylate group of UMS can be activated by a free-radical initiator. This is typically achieved through:
-
UV Curing: In the presence of a photoinitiator, UV irradiation generates free radicals that initiate the polymerization of the methacrylate groups.[4] This is a very rapid curing method.[6]
-
Thermal Curing: At elevated temperatures, a thermal initiator (e.g., a peroxide) decomposes to form free radicals, which then initiate polymerization.
This primary cure phase rapidly builds a polymer network, providing initial mechanical strength and dimensional stability.[10]
Stage 2: Moisture Curing (Secondary Cure)
The triethoxysilyl groups of UMS undergo a two-step hydrolysis and condensation reaction in the presence of ambient moisture.[3]
-
Hydrolysis: The ethoxy groups (-OEt) react with water to form silanol groups (-Si-OH) and ethanol as a byproduct.[8]
-
Condensation: The newly formed silanol groups are highly reactive and condense with each other to form stable siloxane bonds (Si-O-Si), creating a secondary, inorganic crosslinked network.[1] This process is often catalyzed by tin compounds, such as dibutyltin dilaurate.
This secondary moisture cure is crucial for ensuring a complete and robust crosslinking throughout the elastomer, especially in thick sections or in "shadowed" areas inaccessible to UV light.[6]
Diagram of the Dual-Cure Crosslinking Mechanism:
Caption: Dual-cure mechanism of UMS in an elastomer.
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for specific applications and elastomer systems.
Protocol 1: Incorporation of UMS into a UV-Curable Acrylic Elastomer
This protocol is suitable for creating a transparent, flexible, and durable acrylic elastomer with excellent adhesion properties.
Materials:
-
Acrylic oligomer/monomer blend (e.g., urethane acrylate, polyester acrylate)
-
This compound (UMS)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Reactive diluent (optional, for viscosity control)
-
Anhydrous solvent (e.g., isopropanol, if needed for dissolution)
Procedure:
-
Preparation of the Resin Blend:
-
In a light-protected container, combine the acrylic oligomer/monomer blend with the desired amount of UMS. A typical starting concentration for UMS is 2-10% by weight of the total resin.
-
Add the photoinitiator, typically 0.5-3% by weight of the total resin.
-
If necessary, add a reactive diluent to adjust the viscosity.
-
Mix thoroughly until a homogeneous solution is obtained. Gentle heating (40-50°C) can aid in dissolution.
-
-
Application and UV Curing:
-
Apply the resin blend to the desired substrate using a suitable method (e.g., spin coating, casting).
-
Expose the coated substrate to a UV light source (e.g., a mercury vapor lamp) with an appropriate wavelength and intensity. Curing time will depend on the intensity of the UV source and the thickness of the film, but is typically on the order of seconds to a few minutes.[4]
-
-
Post-Curing (Moisture Cure):
-
After UV curing, allow the elastomer to stand at ambient conditions (20-25°C, 40-60% relative humidity) for at least 24 hours to facilitate the secondary moisture cure of the silane groups.[11]
-
For accelerated curing, the elastomer can be placed in a humidity chamber at an elevated temperature (e.g., 50°C, 75% RH).
-
Experimental Workflow for UV-Curable Acrylic Elastomer:
Caption: Workflow for preparing a UMS-crosslinked acrylic elastomer.
Protocol 2: Crosslinking a Silicone Elastomer with UMS
This protocol describes the use of UMS in a two-part, room-temperature vulcanizing (RTV) silicone elastomer system.
Materials:
-
Vinyl-terminated polydimethylsiloxane (PDMS-vinyl)
-
Hydride-terminated polydimethylsiloxane (PDMS-hydride)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
This compound (UMS)
-
Free-radical initiator (optional, for dual cure)
Procedure:
-
Preparation of Components:
-
Part A: In a clean, dry container, thoroughly mix the PDMS-vinyl with the platinum catalyst.
-
Part B: In a separate container, mix the PDMS-hydride with UMS. The concentration of UMS can be varied (e.g., 1-5% by weight) to achieve the desired crosslink density. If a dual-cure system is desired, add a photoinitiator to this part.
-
-
Mixing and Curing:
-
Combine Part A and Part B in the desired ratio (often 1:1 or 10:1 by weight) and mix thoroughly until a uniform consistency is achieved.
-
Degas the mixture under vacuum to remove any entrapped air bubbles.
-
Cast the mixture into a mold or apply it to a surface.
-
Allow the elastomer to cure at room temperature. The curing time will depend on the specific formulation but is typically several hours.[10]
-
If a dual-cure system is formulated, expose the material to UV light after application to initiate the primary methacrylate cure, followed by the platinum-catalyzed addition cure.
-
Characterization of Crosslinked Elastomers
The following techniques are recommended for evaluating the properties of UMS-crosslinked elastomers.
| Property | Test Method | Expected Outcome with UMS |
| Mechanical Properties | Tensile Testing (ASTM D412) | Increased tensile strength and modulus.[7][12] |
| Hardness | Durometer (ASTM D2240) | Increased Shore hardness. |
| Adhesion | Lap Shear Test (ASTM D1002) | Improved adhesion to various substrates.[3] |
| Crosslink Density | Swelling Studies (ASTM D2765) | Decreased swelling in a suitable solvent, indicating higher crosslink density. |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Enhanced thermal stability due to the formation of a siloxane network. |
| Surface Hydrophobicity | Contact Angle Measurement | Increased hydrophobicity due to the siloxane network at the surface.[7] |
Troubleshooting and Considerations
-
Incomplete Curing: This may be due to insufficient UV exposure, low ambient humidity for the secondary cure, or inhibition of the catalyst. Ensure proper curing conditions and check for any known inhibitors in the elastomer formulation.
-
Poor Shelf Life of Resin Blends: The presence of moisture can cause premature hydrolysis and condensation of the silane groups. It is crucial to use anhydrous components and store the prepared resin in a dry environment.[8]
-
Phase Separation: At high concentrations, UMS may not be fully compatible with all elastomer systems. It is important to perform compatibility studies at different concentrations.
Conclusion
This compound is a highly effective crosslinking agent for a variety of elastomer systems. Its dual-functionality allows for the creation of robust, hybrid organic-inorganic networks with improved mechanical properties, adhesion, and thermal stability. The ability to combine rapid UV curing with a thorough moisture cure offers significant advantages in the development of advanced elastomeric materials for a wide range of applications.
References
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ACS Publications. (n.d.). Silane-Modified Hyperbranched Polyurethane with High Strength, High Transparency, and Low Viscosity. ACS Applied Polymer Materials. Retrieved from [Link]
-
ResearchGate. (2015). The Relationship between the Structure and Properties of Silane-Modified Urethane Elastomers Based on Dmc Polyethers. Retrieved from [Link]
-
ACS Publications. (2017). Silane–Acrylate Chemistry for Regulating Network Formation in Radical Photopolymerization. Macromolecules. Retrieved from [Link]
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Co-Formula. (n.d.). Methacrylate silanes. Retrieved from [Link]
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MDPI. (n.d.). Preparation, Structure and Properties of Urethane-Containing Elastomers Based on Epoxy Terminal Oligomers. Retrieved from [Link]
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Gelest. (n.d.). Methacrylate- and Acrylate-Functional Silicones. Gelest Technical Library. Retrieved from [Link]
-
Chemical-Suppliers.com. (n.d.). This compound | CAS 115396-93-5. Retrieved from [Link]
-
Gelest, Inc. (2015). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Retrieved from [Link]
-
SciSpace. (2012). Modification of Thermoplastics with Reactive Silanes and Siloxanes. Retrieved from [Link]
- Google Patents. (n.d.). US7105584B2 - Dual-cure silicone compounds exhibiting elastomeric properties.
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MDPI. (n.d.). Design and Characterization of Silane-Modified Bio-Based Non-Isocyanate Polyurethane Coatings for Advanced Surface Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Effect of elastomeric urethane monomer on physicochemical properties and shrinkage stress of resin composites. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of a Plasticizer on the Properties of Elastomers Based on Polyester with Urethane–Hydroxyl Hard Blocks. Retrieved from [Link]
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Gelest, Inc. (n.d.). Epoxy Silanes. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). The effect of sterilisation on a poly(dimethylsiloxane)/poly(hexamethylene oxide) mixed macrodiol-based polyurethane elastomer. PubMed. Retrieved from [Link]
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Gelest, Inc. (n.d.). Functional Silicone Reactivity Guide. Retrieved from [Link]
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Application Note: Grafting o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane onto Polymer Chains for Advanced Applications
Abstract
The covalent grafting of functional molecules onto polymer backbones is a powerful strategy for tailoring material properties to meet the demands of advanced applications, from drug delivery to high-performance composites. This guide provides a detailed technical overview and step-by-step protocols for grafting the dual-functional silane coupling agent, o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (ME-TESPU), onto polymer chains. ME-TESPU is a versatile monomer featuring a methacrylate group amenable to free-radical polymerization and a triethoxysilyl group capable of forming robust inorganic networks via hydrolysis and condensation. This unique combination allows for the creation of organic-inorganic hybrid polymers with enhanced mechanical properties, thermal stability, and surface functionality. We will explore the primary grafting methodologies, key reaction parameters, and essential characterization techniques to validate successful modification.
Introduction: The Rationale for ME-TESPU Grafting
Polymer properties are often enhanced by incorporating secondary materials to form composites. However, achieving optimal performance requires strong interfacial adhesion between the organic polymer matrix and the (often inorganic) filler or surface. Silane coupling agents are critical mediators at this interface.[1] ME-TESPU, with its general structure (CH₃CH₂O)₃Si-(CH₂)₃-NH-COO-(CH₂)₂-O-CO-C(CH₃)=CH₂, serves as a molecular bridge.[1]
Its utility stems from two key reactive sites:
-
Methacrylate Group: This vinyl group readily participates in free-radical polymerization, allowing it to be covalently incorporated into a growing polymer chain or grafted onto an existing one.[2]
-
Triethoxysilyl Group: This moiety undergoes hydrolysis in the presence of water to form reactive silanol groups (-Si-OH).[3][4][5] These silanols can then condense with each other to form stable siloxane bonds (-Si-O-Si-) or react with hydroxyl groups on inorganic surfaces like silica, glass, or metal oxides, forming a durable covalent link.[1][3]
By grafting ME-TESPU onto a polymer, one can impart the ability to crosslink the polymer chains (improving mechanical strength) or to covalently bond the polymer to an inorganic substrate, dramatically enhancing adhesion and overall composite performance.[6][7] This modification is particularly relevant for creating biocompatible surfaces on medical devices, developing advanced dental composites, and engineering robust coatings. In drug delivery, polyurethane-based materials, which share the urethane linkage present in ME-TESPU, are widely explored for creating nanoparticles and other controlled-release systems.[8][9][10][11][12]
Mechanistic Overview of Grafting and Crosslinking
The overall process involves two distinct chemical transformations that can be controlled by the reaction conditions. The sequence of these reactions dictates the final architecture of the modified polymer.
-
Grafting via Free-Radical Polymerization: The methacrylate portion of ME-TESPU is incorporated into the polymer backbone. This is typically achieved through a "grafting from" or "grafting through" approach where ME-TESPU is a co-monomer in a polymerization reaction. A "grafting to" approach is also possible, where a pre-formed polymer with reactive sites is reacted with ME-TESPU.[2]
-
Hydrolysis and Condensation: The grafted triethoxysilyl groups are exposed to moisture (often catalyzed by acid or base) to trigger the formation of silanol intermediates and subsequently a crosslinked siloxane network.[4][13][14]
The diagram below illustrates the dual reactivity of the ME-TESPU molecule, which enables these distinct processes.
Caption: Figure 1. Dual reactivity of the ME-TESPU monomer.
Experimental Protocols
This section provides detailed methodologies for grafting ME-TESPU onto a polymer backbone using a solution co-polymerization approach ("grafting from") and subsequent characterization.
Protocol 1: Solution Co-polymerization of Methyl Methacrylate (MMA) and ME-TESPU
This protocol describes the synthesis of a copolymer, Poly(MMA-co-ME-TESPU), via free-radical polymerization. This method is highly adaptable for various vinyl monomers.
Rationale: Solution polymerization offers excellent control over reaction temperature and allows for homogeneous mixing of monomers and initiator, leading to a uniform copolymer composition. Toluene is chosen as the solvent due to its suitable boiling point and ability to dissolve the monomers and the resulting polymer. AIBN is a common thermal initiator that decomposes at a predictable rate to generate free radicals.[2]
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (ME-TESPU)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Toluene
-
Methanol (for precipitation)
-
Nitrogen gas (inert atmosphere)
-
Standard reflux apparatus (round-bottom flask, condenser, magnetic stirrer)
Procedure:
-
Inhibitor Removal: Pass MMA through a column of basic alumina to remove the polymerization inhibitor (e.g., hydroquinone).
-
Reaction Setup: Assemble the reflux apparatus and purge with nitrogen for 15-20 minutes to create an inert atmosphere. This is crucial as oxygen can inhibit free-radical polymerization.
-
Reagent Addition: To the round-bottom flask, add anhydrous toluene. Subsequently, add the desired molar ratio of MMA and ME-TESPU. A typical starting ratio might be 95:5 (MMA:ME-TESPU).
-
Initiator Addition: Add AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).
-
Polymerization: Heat the reaction mixture to 70-80 °C with continuous stirring. The reaction is typically run for 6-24 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring. The copolymer will precipitate as a white solid.
-
Purification: Filter the precipitated polymer and wash thoroughly with fresh methanol to remove any unreacted monomers and initiator.
-
Drying: Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Hydrolysis and Condensation of Grafted Polymer
This protocol describes the moisture-induced crosslinking of the Poly(MMA-co-ME-TESPU) copolymer.
Rationale: The triethoxysilyl groups on the polymer chains must be hydrolyzed to silanols before they can condense to form a siloxane network. This process is often catalyzed by ambient moisture but can be accelerated by controlled addition of water and a catalyst (e.g., a weak acid).
Materials:
-
Dried Poly(MMA-co-ME-TESPU) copolymer
-
Toluene or another suitable solvent (e.g., THF)
-
Deionized water
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolution: Dissolve the dried Poly(MMA-co-ME-TESPU) in toluene to form a solution (e.g., 10% w/v).
-
Hydrolysis: Add a stoichiometric amount of water relative to the silyl ether groups. A small amount of acetic acid can be added to catalyze the hydrolysis.
-
Film Casting/Curing: Cast the solution onto a glass or Teflon substrate to form a film. Allow the solvent to evaporate slowly in a humid environment (e.g., a desiccator with a water source) at room temperature for 24-48 hours. This allows for the hydrolysis and subsequent condensation reactions to proceed, forming a crosslinked network.
-
Final Drying: Dry the resulting film in a vacuum oven to remove residual solvent and water.
Characterization and Validation
Successful grafting and crosslinking must be confirmed through analytical techniques.[15] The following methods provide the necessary validation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer, confirming the incorporation of ME-TESPU.[16][17]
Expected Observations:
-
Successful Grafting: The spectrum of Poly(MMA-co-ME-TESPU) should show characteristic peaks from both MMA and ME-TESPU. Key peaks to look for include:
-
Hydrolysis/Condensation: After curing, a broad peak may appear around 3400 cm⁻¹ (O-H stretch from silanol intermediates) and a strong, broad peak around 1000-1100 cm⁻¹ corresponding to the formation of Si-O-Si bonds. The intensity of the Si-O-C peaks (~1080 cm⁻¹) will decrease.[5]
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | ~1730 | Present in MMA and ME-TESPU |
| N-H (Urethane) | ~1530 | Confirms ME-TESPU incorporation |
| Si-O-C (Alkoxysilane) | ~1080, ~800 | Confirms ME-TESPU incorporation (pre-hydrolysis)[17][18] |
| Si-O-Si (Siloxane) | ~1000-1100 (broad) | Confirms crosslinking post-hydrolysis |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ²⁹Si NMR provide detailed structural information and can be used to quantify the amount of ME-TESPU incorporated into the copolymer.[15][16][19]
Expected Observations in ¹H NMR:
-
Peaks corresponding to the MMA backbone protons.
-
Distinct peaks for the propyl (-CH₂-CH₂-CH₂-) and ethyl (-O-CH₂-CH₃) groups of the ME-TESPU side chain. Comparing the integration of these peaks to the MMA backbone peaks allows for calculation of the copolymer composition.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insight into its thermal stability.
Expected Observations:
-
Grafted and crosslinked polymers are expected to exhibit enhanced thermal stability compared to the unmodified base polymer. The onset of decomposition should shift to a higher temperature.
-
A higher char yield (residual mass at high temperatures) is often observed for the silane-grafted polymers due to the formation of a thermally stable inorganic silica (SiO₂) network.
Experimental Workflow Visualization
The following diagram outlines the complete workflow from synthesis to characterization.
Caption: Figure 2. Overall workflow for synthesis and characterization.
Conclusion
The methodology described provides a robust framework for grafting this compound onto polymer chains. This surface modification technique opens avenues for the development of advanced materials with tailored properties. By confirming the chemical changes through rigorous characterization, researchers can reliably produce functionalized polymers for applications in drug delivery, medical device coatings, and high-performance composites. The dual functionality of ME-TESPU offers a versatile platform for creating sophisticated organic-inorganic hybrid materials.
References
-
Title: Synthesis and characterization of functionalized silane-based copolymers for thermally robust polymer–silica hybrids. Source: RSC Publishing. URL: [Link]
-
Title: Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Source: ResearchGate. URL: [Link]
-
Title: Silane coupling agents used for grafting polymer chains on silica. Source: ResearchGate. URL: [Link]
-
Title: Silane grafted natural rubber and its compatibilization effect on silica-reinforced rubber tire compounds. Source: Express Polymer Letters. URL: [Link]
-
Title: A reactive extrusion process for the free radical grafting of silanes onto polypropylene. Source: DeepDyve. URL: [Link]
-
Title: FTIR analysis of silane grafted high density polyethylene. Source: ResearchGate. URL: [Link]
-
Title: Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Source: Semantic Scholar. URL: [Link]
-
Title: Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Source: ResearchGate. URL: [Link]
-
Title: Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Source: ResearchGate. URL: [Link]
-
Title: FTIR analysis of silane grafted high density polyethylene. Source: ResearchGate. URL: [Link]
-
Title: Homo-condensation reaction of functional triethoxysilanes. Source: ResearchGate. URL: [Link]
-
Title: Characterization of grafting properties of ABS latexes: ATR-FTIR vs NMR spectroscopy. Source: Polymer Testing. URL: [Link]
-
Title: Polymer Grafting and its chemical reactions. Source: PMC - NIH. URL: [Link]
-
Title: The state-of-art polyurethane nanoparticles for drug delivery applications. Source: PMC - NIH. URL: [Link]
-
Title: Sustained Release Drug Delivery Applications of Polyurethanes. Source: PMC - PubMed Central. URL: [Link]
-
Title: O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Source: Gelest, Inc. URL: [Link]
-
Title: Sustained Release Drug Delivery Applications of Polyurethanes. Source: ResearchGate. URL: [Link]
-
Title: Enhancing Mechanical Properties of Graft-Type Nanocomposites Using Organically Modified SiO2 and Polypropylene Containing Reactive Methoxy Groups. Source: MDPI. URL: [Link]
-
Title: Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. Source: NIH. URL: [Link]
-
Title: Advancing Drug Delivery: Design and Applications of MOF-Polyurethane Composites for Controlled Release Systems. Source: PubMed. URL: [Link]
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Troubleshooting & Optimization
Troubleshooting poor adhesion with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Technical Support Center: o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Welcome to the technical support guide for this compound (CAS No. 115396-93-5). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the use of this versatile silane coupling agent. Poor adhesion is a common yet surmountable challenge. This guide provides in-depth, experience-driven advice to ensure robust and reproducible results in your applications, from composite materials to surface modifications for biomedical devices.
Understanding the Adhesion Mechanism
This compound is a dual-function molecule designed to bridge inorganic substrates and organic polymers.[1] Its triethoxysilyl group reacts with hydroxyl groups on inorganic surfaces (like glass, silica, or metal oxides) to form stable covalent siloxane bonds (Si-O-Substrate).[1] Simultaneously, its methacrylate group is available to polymerize and cross-link with an organic resin matrix, ensuring a durable interface.
The success of this process hinges on a three-step mechanism:
-
Hydrolysis: The triethoxy groups (-Si-(OCH2CH3)3) react with water to form reactive silanol groups (-Si-(OH)3) and ethanol.[2][3]
-
Condensation & Bonding: These silanols condense with hydroxyl groups on the substrate surface to form covalent Si-O-Substrate bonds. They can also self-condense to form a cross-linked siloxane network (Si-O-Si) on the surface.[4][5]
-
Polymer Interfacing: The methacrylate end of the molecule covalently bonds with the organic polymer matrix during the curing or polymerization process.
Poor adhesion is almost always a result of a breakdown in one or more of these critical steps.
Troubleshooting Guide: Poor Adhesion
This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Question 1: My treated substrate shows poor or inconsistent adhesion after coating. What is the most likely cause?
Answer: The most common culprit is inadequate surface preparation. The silane coupling agent requires a high density of hydroxyl (-OH) groups on the substrate to form a robust covalent bond.[6] Organic contamination, residual detergents, or an insufficient number of reactive sites will severely compromise adhesion.
-
Expert Insight: Think of the substrate as the foundation. If it's not pristine, anything you build on it will be unstable. Many researchers underestimate the rigor required for this step.
-
Troubleshooting Steps:
-
Intensify Cleaning: Standard washing is often insufficient. Implement a stringent cleaning protocol. For glass or silicon wafers, sonication in acetone, followed by isopropanol or methanol, is a good starting point.[7]
-
Surface Activation: To maximize surface hydroxyl groups, an activation step is critical.
-
Piranha Solution (for glass/silicon): A freshly prepared solution of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) is highly effective at removing organic residues and hydroxylating the surface.[8] Safety is paramount when working with Piranha solution.
-
Plasma Treatment: Oxygen or argon/water plasma cleaning is an excellent, solvent-free alternative that activates surfaces by creating hydroxyl groups.[6][9]
-
-
Verify Cleanliness: A simple water contact angle test can be a powerful diagnostic tool. A highly clean, hydroxylated surface will be very hydrophilic, showing a water contact angle below 20 degrees. If water beads up, your surface is not clean enough for silanization.
-
Question 2: The silane solution became cloudy or formed a precipitate shortly after preparation. Can I still use it?
Answer: No, you should discard the solution. Cloudiness or precipitation is a clear sign of premature and excessive self-condensation of the silanol groups in solution.[10] Once these silane molecules have oligomerized or polymerized in the solution, they have fewer available silanol groups to bond with the substrate surface, leading to a dramatic loss in adhesion performance.
-
Expert Insight: The goal is for the silane to hydrolyze in solution but bond and condense on the surface. If it condenses in the beaker, the reaction has happened in the wrong place.
-
Troubleshooting Steps:
-
Control the pH: The rate of hydrolysis is highly pH-dependent. The slowest hydrolysis rate occurs at a neutral pH of 7.[4][11][12] For non-amino silanes like this one, hydrolysis is catalyzed by acid. Adjusting the silane solution (typically an alcohol/water mixture) to a pH of 4.5-5.5 with an acid like acetic acid is a common practice to promote controlled hydrolysis while minimizing rapid self-condensation.[13]
-
Manage Water Content: While water is necessary for hydrolysis, too much can accelerate self-condensation. A common starting point for a solution is 95% ethanol / 5% water.[13]
-
Use Fresh Solutions: Silane solutions have a limited pot life. It is best practice to prepare the solution immediately before use.[10] Stability can range from a few hours to a day, depending on the specific conditions.
-
Question 3: After curing, the coating can be peeled off or delaminates easily. The initial application looked fine. What went wrong?
Answer: This issue points to a failure at the interface, which can stem from either the silane-substrate bond or the silane-polymer bond. Assuming the surface was prepared correctly, the problem likely lies in the silanization or curing process itself.
-
Expert Insight: A good bond isn't just about initial contact; it's about forming a dense, cross-linked network that can withstand stress. Incomplete reactions are a primary cause of mechanical failure.
-
Troubleshooting Steps:
-
Optimize Silane Concentration: Using too much silane is a common mistake. The goal is to form a thin, uniform layer, ideally a monolayer or a few molecular layers thick.[10] An excessively thick layer can lead to a weak, poorly cross-linked film at the interface that is prone to cohesive failure.[10] A starting concentration of 1-2% (v/v) silane in the solvent is often recommended.[13][14]
-
Ensure Proper Curing: Curing is essential to drive the condensation reactions and remove byproducts like water and ethanol, forming stable Si-O-Si and Si-O-Substrate bonds.
-
Heat Curing: Baking the treated substrate is a common and effective method. A typical starting point is 110-120°C for 10-30 minutes.[8][13] This thermal energy accelerates the condensation reactions.
-
Ambient Curing: Curing can also occur at room temperature over a longer period (e.g., 24 hours), but it requires adequate ambient humidity (around 60%) to facilitate the final stages of condensation.[13]
-
-
Check Polymer Compatibility: The methacrylate group of the silane is designed to react with your polymer system. Ensure your polymerization/curing conditions (e.g., UV exposure for UV-cured systems, temperature for thermal cures) are sufficient to drive the reaction with the silane's methacrylate functionality.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal solvent for preparing the silane solution?
-
A1: An aqueous alcohol solution is the most common and effective solvent system. A mixture of 95% ethanol and 5% deionized water is a standard starting point.[13] The alcohol acts as a co-solvent, ensuring miscibility of the silane and water, while the water is required for the hydrolysis of the ethoxy groups.[3]
-
-
Q2: How does pH affect the silanization process?
-
A2: pH has a dramatic influence on the hydrolysis rate of the silane. The rate is slowest at neutral pH (~7) and is catalyzed by both acidic and basic conditions.[12][15] For most non-amino silanes, an acidic pH of 4-5 is optimal because it accelerates hydrolysis to form the reactive silanols but is slow enough to prevent rapid self-condensation, which is more prevalent under basic conditions.[4][16]
-
-
Q3: How should I store the pure this compound?
-
A3: The pure, unhydrolyzed silane is sensitive to moisture. It should be stored in a tightly sealed container under an inert atmosphere (like nitrogen or argon) and kept in a cool, dark place (refrigeration at 0-5°C is recommended).[17][18] Exposure to atmospheric moisture will cause it to hydrolyze and polymerize in the container, rendering it inactive.
-
-
Q4: Can I use this silane on a non-oxide surface like gold or plastic?
-
A4: This silane is specifically designed for substrates with surface hydroxyl groups, such as glass, silicon, and metal oxides (aluminum, titanium, zirconium oxides).[1] It will not form covalent bonds with surfaces like gold or most plastics (e.g., polyethylene, polypropylene). For those materials, different surface modification chemistries, such as thiol chemistry for gold or plasma treatment followed by grafting for plastics, are required.
-
Key Protocols & Methodologies
Protocol 1: Standard Surface Preparation and Silanization of Glass/Silicon Substrates
This protocol provides a robust method for achieving a high-quality silane layer.
-
Substrate Cleaning: a. Place substrates in a rack and sonicate in a 2% solution of laboratory detergent (e.g., Hellmanex III) for 20 minutes. b. Rinse thoroughly with deionized (DI) water at least 10-15 times.[9] c. Sonicate in acetone for 15-20 minutes.[7] d. Sonicate in isopropanol or ethanol for 15-20 minutes.[7] e. Dry the substrates under a stream of high-purity nitrogen gas.
-
Surface Activation (Choose one):
-
Piranha Etch (Highest Efficacy, Use Extreme Caution): a. In a glass beaker inside a fume hood, slowly add 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). Warning: Highly exothermic and corrosive. b. Immerse the cleaned, dry substrates in the hot Piranha solution for 30-60 minutes.[8] c. Carefully remove substrates and rinse extensively with DI water.
-
Plasma Activation (Safer Alternative): a. Place substrates in a plasma cleaner chamber. b. Treat with oxygen or argon/water plasma for 5-20 minutes according to the manufacturer's instructions.
-
-
Pre-Silanization Bake: a. Bake the activated, rinsed substrates in an oven at 110°C for 30-60 minutes to remove any adsorbed water.[7] A monolayer of water is desired, but excess water is not.
-
Silanization: a. Prepare a fresh 1-2% (v/v) solution of this compound in a 95:5 (v/v) ethanol/DI water solution.[13] b. Adjust the pH of the solution to 4.5-5.5 using a small amount of acetic acid.[13] c. Allow the solution to hydrolyze for at least 5-15 minutes with gentle stirring.[13][19] d. Immerse the warm, activated substrates into the silane solution for 2-5 minutes with gentle agitation.[13]
-
Rinsing and Curing: a. Remove substrates from the silane solution and rinse briefly with fresh ethanol to remove excess, unbound silane.[13] b. Dry under a stream of nitrogen. c. Cure the substrates in an oven at 110-120°C for 20-30 minutes to form stable covalent bonds.[13] d. The functionalized substrates are now ready for polymer application. Store in a desiccator if not used immediately.
Data Summary: Factors Affecting Silanization
| Parameter | Recommended Condition | Rationale & Impact on Adhesion |
| Substrate Cleanliness | Pristine, free of organics | Critical: Contaminants block hydroxyl sites, preventing covalent bond formation. |
| Surface Activation | Piranha etch or O₂ plasma | Critical: Maximizes the density of surface -OH groups for silane attachment. |
| Silane Solution pH | 4.5 - 5.5 | High Impact: Controls hydrolysis rate. Prevents premature self-condensation.[4][12] |
| Silane Concentration | 0.5% - 2% (v/v) | High Impact: Too low gives incomplete coverage. Too high causes thick, weak layers.[14] |
| Solvent System | 95:5 Ethanol:Water | Medium Impact: Balances silane solubility with the water needed for hydrolysis. |
| Curing Temperature | 110 - 120 °C | High Impact: Drives the condensation reaction to form stable siloxane bonds.[13] |
| Curing Time | 20 - 30 minutes (thermal) | Medium Impact: Ensures completion of the condensation reaction. |
Visualizations
Silanization Workflow Diagram
This diagram illustrates the critical steps and decision points in the surface treatment process, from initial cleaning to the final, functionalized substrate ready for polymer application.
Caption: A step-by-step workflow for successful surface silanization.
Troubleshooting Logic Diagram
This flowchart guides the user through diagnosing the root cause of poor adhesion based on observational evidence.
Caption: A diagnostic flowchart for troubleshooting poor adhesion issues.
References
-
Pantoja, M., et al. (2010). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Journal of Adhesion Science and Technology. Available at: [Link]
-
UC3M Research Portal. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Available at: [Link]
-
Co-Formula. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Available at: [Link]
-
Wikipedia. Silanization of silicon and mica. Available at: [Link]
-
Gelest. Applying a Silane Coupling Agent. Available at: [Link]
-
Arkles, B., et al. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. Journal of Adhesion Science and Technology. Available at: [Link]
-
UC3M Research Portal. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Available at: [Link]
- Google Patents. USH1279H - Catalysts for curing silane coating compositions.
-
Popa Lab. Surface Chemistry Protocol. Available at: [Link]
-
Wang, M. J., & McCarthy, T. J. (2016). Surface Modification of Polymers with 3-Aminopropyltriethoxysilane as a General Pretreatment for Controlled Wettability. Macromolecules. Available at: [Link]
-
Plasma.com. CVD Systems for Your Silanization. Available at: [Link]
-
Feng, L., et al. (2017). A Quick and Reproducible Silanization Method by Using Plasma Activation for Hydrophobicity‐Based Kinesin Single Molecule Fluorescence–Microscopy Assays. Chemistry – A European Journal. Available at: [Link]
-
SiSiB Silicones. Silane Curing Agents. Available at: [Link]
-
ResearchGate. Influence of silane structure on curing behavior and surface properties of sol–gel based UV-curable organic–inorganic hybrid coatings. Available at: [Link]
-
Gelest, Inc. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Available at: [Link]
-
ResearchGate. Surface Modification of Silicon Oxide with Trialkoxysilanes toward Close-Packed Monolayer Formation. Available at: [Link]
-
Co-Formula. Precautions for Using Silane Coupling Agents. Available at: [Link]
-
MDPI. Effect of Reaction Conditions on the Surface Modification of Cellulose Nanofibrils with Aminopropyl Triethoxysilane. Available at: [Link]
-
Kobo Products. Silane Treatment. Available at: [Link]
-
Silicone Surfactant. The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Available at: [Link]
-
Power Chemical Corporation. Silane Coupling Agent KH-845-4. Available at: [Link]
-
Brinker, C.J. Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids. Available at: [Link]
-
Gelest, Inc. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Available at: [Link]
-
ResearchGate. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Available at: [Link]
-
Gelest, Inc. Safety Data Sheet SIM6480.8. Available at: [Link]
-
Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% Safety Data Sheet. Available at: [Link]
-
Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. Available at: [Link]
Sources
- 1. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | [gelest.com]
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- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
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- 9. Surface Chemistry Protocol | Popa Lab [popalab.uwm.edu]
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Technical Support Center: Optimizing o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane Concentration for Composite Materials
Welcome to the technical support guide for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, a specialized silane coupling agent designed to enhance the performance of composite materials. This guide is structured to provide researchers, scientists, and development professionals with expert insights and practical troubleshooting advice. Our focus is on the critical parameter of concentration and its profound impact on the interfacial integrity and bulk properties of your composites.
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the role and function of this compound.
Q1: What is the primary function of this compound in a composite material?
A1: this compound is a dual-function molecule known as a silane coupling agent. Its primary role is to act as a molecular bridge between an inorganic filler (like silica, glass fibers) and an organic polymer matrix (such as a methacrylate-based resin).[1][2] This chemical bridge is essential for improving the interfacial adhesion between these two chemically dissimilar materials.[3] The triethoxysilyl group on one end of the molecule bonds to the inorganic filler, while the methacryloxyethyl group on the other end co-reacts with the polymer matrix during curing.[4] This enhanced coupling is critical for efficient stress transfer from the polymer to the filler, which significantly improves the composite's mechanical properties, such as strength and durability, and its resistance to environmental degradation.[1][5][6]
Q2: Why is optimizing the concentration of this silane so critical?
A2: The concentration of the silane coupling agent is a critical process parameter that dictates the quality of the interfacial bond.
-
Too little silane: An insufficient amount will result in incomplete coverage of the filler surface, leaving bare spots that lead to poor adhesion, weak points at the interface, and suboptimal mechanical performance.[7]
-
Too much silane: An excessive concentration is also detrimental. It can lead to the formation of a thick, weakly-bonded polysiloxane layer on the filler surface that is not integrated with the polymer matrix.[8][9] This layer can act as a lubricant or a release agent, weakening the interface and degrading the composite's mechanical properties.[10] It can also lead to plasticization effects or self-condensation of the silane, which prevents effective bonding.[11] Therefore, finding the optimal concentration to form a uniform, thin layer (ideally a monolayer) is key to maximizing performance.[7][9]
Q3: What is the chemical mechanism by which the silane bonds to an inorganic filler?
A3: The bonding process occurs in a few key steps, beginning with the activation of the silane.
-
Hydrolysis: The triethoxy groups (-OCH2CH3) on the silicon atom are hydrolytically unstable. In the presence of water (often catalyzed by an acid or base), they react to form reactive silanol groups (Si-OH) and liberate ethanol.[3][12][13]
-
Condensation: These silanol groups can then condense with hydroxyl groups (-OH) present on the surface of inorganic fillers like silica or glass, forming stable, covalent siloxane bonds (Si-O-Filler).[1][14]
-
Intermolecular Condensation: Adjacent silanol groups (either on the same filler particle or between particles) can also condense with each other to form a cross-linked polysiloxane network on the filler surface.[14]
This process effectively modifies the filler surface, making it more compatible with the organic polymer matrix.[1]
Section 2: Troubleshooting Guide - Experimental Issues
This section provides solutions to common problems encountered during the optimization process.
Problem 1: Mechanical properties (e.g., flexural strength, tensile strength) of the composite are poor or have decreased after silane treatment.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Incorrect Silane Concentration | Systematically vary the silane concentration (e.g., 0.5%, 1.0%, 2.0%, 5.0% by weight of filler) to identify the optimum. Start with a concentration around 1-2 wt.%.[6][15] | As discussed in Q2, both too little and too much silane can weaken the interfacial bond. An optimal concentration ensures a robust connection for stress transfer.[8] Studies have shown that lower concentrations (1-3%) can sometimes yield better results than higher ones (5-7%).[8] |
| Incomplete Hydrolysis | Ensure the silane solution is properly prepared. Use a water/alcohol solvent system and allow for a hydrolysis activation time of 15-30 minutes before application.[12] Adjusting the pH to an acidic level (e.g., 3-5 with acetic acid) can catalyze the reaction.[9][12] | The triethoxy groups must first hydrolyze to reactive silanols to bond with the filler surface. Incomplete hydrolysis means fewer potential bonding sites are activated.[13] |
| Poor Filler Dispersion | Improve the mixing process. Use high-shear mixing to apply the silane and ensure the treated filler is uniformly dispersed in the resin before curing. | Agglomeration of filler particles creates stress concentration points and reduces the effective surface area available for bonding with the matrix, leading to mechanical failure.[1] |
| Incompatible Polymer Matrix | Confirm that the methacrylate group of the silane is compatible with the curing chemistry of your polymer resin. | The o-(Methacryloxyethyl) group is designed to copolymerize with methacrylate, acrylate, or other unsaturated resin systems. If the resin cures via a different mechanism (e.g., epoxy ring-opening), this silane may not form a covalent bond with the matrix.[4][5] |
Problem 2: The viscosity of the uncured composite resin is too high, making processing difficult.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Excessive Silane Concentration | Reduce the silane concentration. | While some studies show that increasing silane concentration can decrease viscosity, an excess can lead to thick layers on the filler and increased particle-particle interactions through the silane network, potentially increasing the viscosity of the slurry.[16][17] |
| Filler Agglomeration | Ensure the silane is applied evenly to the filler surface. An effective silane treatment should improve wetting by the resin and break down agglomerates, which typically reduces viscosity. | Poorly silanized fillers remain hydrophilic and do not disperse well in a hydrophobic resin, leading to clumps that trap resin and increase overall viscosity.[1] |
Problem 3: The composite shows increased water sorption and poor hydrolytic stability.
| Possible Cause | Troubleshooting Action | Scientific Rationale |
| Sub-optimal Silane Coverage | Re-evaluate the silane concentration. An optimal concentration is key to creating a hydrophobic barrier. One study found the best resistance to hydrolytic degradation at 1.1% silane.[16][17] | A well-formed, dense silane layer on the filler surface makes it hydrophobic, preventing water from penetrating the filler-matrix interface.[18] This is crucial for the long-term stability of the composite, especially in moist environments.[6][19] |
| Excessive Silane | Decrease the silane concentration. | A thick, poorly-adhered silane layer can contain unreacted silanol groups, which are hydrophilic and can attract water, compromising the interface. |
| Incomplete Curing | Ensure the composite is fully cured according to the resin manufacturer's specifications. | An uncured or partially cured matrix is more susceptible to water ingress and swelling, which can stress and damage the filler-matrix interface regardless of the silane treatment quality. |
Section 3: Experimental Protocols & Data
Protocol 1: Preparation of Silane Solution and Filler Treatment
This protocol outlines a standard "indirect" method where the filler is pre-treated before being incorporated into the resin.
Materials:
-
This compound
-
Inorganic Filler (e.g., silica powder, milled glass fibers)
-
Solvent: 95% Ethanol / 5% Deionized Water solution (v/v)
-
Acetic Acid (for pH adjustment)
-
High-shear mixer or ultrasonicator
-
Oven for drying
Procedure:
-
Calculate Required Silane: Determine the amount of silane needed based on the weight of the filler. A typical starting range is 0.5% to 2.0% of the filler weight.[12][20]
-
Example: For 100g of silica filler and a target concentration of 1.0 wt.%, you will need 1.0g of silane.
-
-
Prepare the Solvent: Create a 95:5 ethanol/water solution. This provides the water necessary for hydrolysis while keeping the silane dissolved.
-
Prepare the Silane Solution:
-
Add the calculated amount of silane to the solvent. The final concentration of silane in the solution is typically low, around 0.5-5%.[12][21]
-
Adjust the pH of the solution to ~4.5 using acetic acid. This will catalyze the hydrolysis reaction.[12]
-
Stir the solution for 15-30 minutes to allow for the hydrolysis of the ethoxy groups to silanol groups.[12] Do not let the solution sit for too long, as self-condensation can occur.[9]
-
-
Treat the Filler:
-
Disperse the dry filler powder into the activated silane solution.
-
Mix thoroughly using a high-shear mixer or ultrasonicator for 15-30 minutes to ensure uniform coating of the particles.
-
-
Drying and Curing:
-
Separate the treated filler from the solution (e.g., via filtration or centrifugation).
-
Dry the filler in an oven at 110-120°C for 5-10 minutes to remove the solvent and promote the condensation reaction between the silanol groups and the filler surface.[20]
-
-
Incorporate into Matrix: The surface-modified, dry filler is now ready to be compounded with the polymer resin.
Data Summary: Impact of Silane Concentration on Composite Properties
The following table summarizes general trends observed in literature when varying silane concentration. Optimal values are highly dependent on the specific filler, polymer, and processing conditions.
| Property | Low Concentration (Insufficient) | Optimal Concentration | High Concentration (Excessive) |
| Flexural/Tensile Strength | Low (poor stress transfer)[7] | Maximum (efficient stress transfer)[6][16] | Decreased (weak boundary layer)[8] |
| Elastic Modulus | Low | Increased (improved stiffness)[8] | Decreased or variable[10] |
| Hydrolytic Stability | Poor (water ingress at interface)[6] | Maximum (hydrophobic barrier)[16][17] | Decreased (hydrophilic unreacted groups) |
| Water Sorption | High[18] | Minimum [6][18] | Increased[18] |
| Process Viscosity | High (due to filler agglomeration) | Reduced (improved wetting) | May increase (due to silane network)[16] |
Section 4: Visualizations
Diagram 1: Silane Coupling Agent Mechanism
This diagram illustrates the chemical process of hydrolysis and condensation that bonds the silane to the filler surface and prepares it to react with the polymer matrix.
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Preventing premature hydrolysis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane in solution.
A Guide to Preventing Premature Hydrolysis in Solution
Welcome to the technical support center for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane. As Senior Application Scientists, we understand that harnessing the full potential of this versatile silane coupling agent requires precise control over its solution chemistry. The most common challenge encountered by researchers is the premature hydrolysis and self-condensation of the triethoxysilyl group, which can compromise experimental outcomes.
This guide is designed to provide in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. We will delve into the mechanisms of degradation and equip you with the knowledge to maintain the stability and reactivity of your silane solutions.
Part 1: Understanding the Core Challenge: The Hydrolysis Cascade
Before troubleshooting, it's critical to understand the chemistry at play. The this compound molecule has two key functional ends: a polymerizable methacrylate group and a surface-reactive triethoxysilyl group. The triethoxysilyl group is highly susceptible to hydrolysis in the presence of water.
This process occurs in two main stages:
-
Hydrolysis: The ethoxy groups (-OCH₂CH₃) on the silicon atom react with water (H₂O) to form reactive silanol groups (-OH) and ethanol (CH₃CH₂OH) as a byproduct.[1]
-
Condensation: These newly formed, unstable silanol groups can then react with each other (self-condense) to form stable siloxane bonds (Si-O-Si), releasing water.[2]
If this cascade happens prematurely in your solution—before the silane has been applied to a substrate—it leads to the formation of inactive oligomers and polymers. This depletes the concentration of active monomeric silane, rendering the solution ineffective for surface modification or as a coupling agent. The goal is to control this process so that hydrolysis and condensation occur at the desired location (e.g., on a substrate surface), not in the storage bottle or reaction flask.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Category 1: Storage and Handling
Question: I just received my bottle of this compound. What are the absolute best practices for storing the neat material?
Answer: Proper storage from day one is the most critical step in preventing degradation. Silanes are sensitive to moisture and heat.[3]
-
Seal Tightly: The primary enemy is atmospheric moisture.[4] Always ensure the container cap is tightly sealed immediately after use. Consider using parafilm for an extra barrier during long-term storage.
-
Store Cold and Dark: The material should be stored in a cool, dark environment. Refrigeration at 0-5°C is recommended to reduce the kinetic energy of molecules, slowing potential degradation reactions.[5][6]
-
Inert Atmosphere: Once a bottle is opened, the headspace air contains moisture. For optimal stability, it is best practice to displace the air with a dry, inert gas like nitrogen or argon before sealing.[5]
-
Avoid Contamination: Never introduce pipettes or spatulas that are not perfectly dry and clean into the stock bottle. It is better to pour out an aliquot into a separate, dry container for use.
Question: My lab is in a high-humidity environment. Are there extra precautions I should take?
Answer: Yes, high-humidity environments pose a significant risk.
-
Use a Desiccator: Store the sealed silane bottle inside a desiccator cabinet to protect it from ambient humidity.
-
Work Quickly: Minimize the time the bottle is open to the atmosphere.
-
Glove Box/Bag: For the most sensitive applications, handle the neat silane inside a glove box or glove bag with a dry nitrogen or argon atmosphere.[7] This provides the highest level of protection against moisture contamination.
Category 2: Solution Preparation
Question: What is the best solvent for preparing a stock solution of this urethane silane?
Answer: The choice of solvent is critical. The ideal solvent is one that is "anhydrous" or "dry" (containing minimal water) and does not react with the silane.
| Solvent | Grade | Key Considerations |
| Ethanol (Anhydrous) | Anhydrous (<50 ppm H₂O) | Recommended. Ethanol is a byproduct of the hydrolysis reaction. Using it as a solvent can slow down further hydrolysis due to Le Chatelier's principle.[8] Ensure it is a high-purity, anhydrous grade. |
| Isopropanol (Anhydrous) | Anhydrous (<50 ppm H₂O) | A good alternative to ethanol. Often used as a solubilizer for silanes that are less soluble in other solvents.[9] |
| Toluene / Xylene | Anhydrous (<50 ppm H₂O) | Non-protic solvents that do not participate in the reaction. Must be rigorously dried as they can hold dissolved water. |
| Tetrahydrofuran (THF) | Anhydrous, BHT-stabilized | Must be freshly distilled from a drying agent (e.g., sodium-benzophenone) as it can form peroxides and absorb significant water.[7] |
Important: Never use standard "reagent grade" solvents without first drying them, as their water content is typically high enough to initiate hydrolysis.
Question: My procedure calls for a pre-hydrolyzed silane solution for application. How do I prepare this in a controlled way?
Answer: Pre-hydrolysis is an intentional step to create reactive silanol groups just before application. The key is control.
-
Solvent System: Typically, a mixture of alcohol and water is used, for example, a 95:5 (v/v) ethanol/water mixture.[10]
-
pH Adjustment: The rate of hydrolysis is highly dependent on pH. It is slowest around pH 7 and is significantly accelerated by both acids and bases.[8][11] For controlled hydrolysis of non-amino silanes, the pH of the solution is often adjusted to a mildly acidic range of 3.5 to 5.5 using a weak acid like acetic acid.[10][12]
-
Activation Time: After preparing the solution, allow it to sit for a specific "activation" or "hydrolysis" time (e.g., 15-60 minutes) with gentle agitation before use.[12][13] This allows time for the silanols to form.
-
Use Immediately: A pre-hydrolyzed solution has a limited pot life. The newly formed silanols will begin to self-condense. These solutions should typically be used within a few hours of preparation and should not be stored.
Category 3: Troubleshooting Unexpected Results
Question: I prepared a solution of the silane, and it has turned cloudy or formed a gel. What happened, and can I still use it?
Answer: Cloudiness, precipitation, or gel formation are classic indicators of advanced self-condensation.[1]
-
Cause: This is almost always caused by excessive water contamination. The water hydrolyzed the silane, and the resulting silanols condensed into large, insoluble polysiloxane networks. Other factors could be incorrect pH (too acidic or basic), or elevated storage temperature.
-
Usability: The solution is no longer effective and should be discarded. The active monomeric silane has been consumed to form these oligomers. Using it will lead to poor and non-reproducible results.
-
Corrective Action: Review your entire procedure.
-
Was your solvent certified anhydrous and from a freshly opened bottle?
-
Was all glassware oven-dried (e.g., at 120°C for at least 2 hours) and cooled under a stream of dry nitrogen or in a desiccator just before use?[7]
-
Was the solution exposed to the atmosphere for an extended period?
-
Question: My surface treatment is not improving adhesion as expected. Could premature hydrolysis be the cause?
Answer: Yes, this is a very likely cause. If the silane has already self-condensed in the solution, there are fewer available silanol groups to react with and bond to the hydroxyl groups on your substrate surface. The solution essentially contains inert silicone oligomers instead of active coupling agents. To verify, you may need to perform quality control on your silane solution or prepare a fresh batch, paying meticulous attention to anhydrous conditions.
Category 4: Analytical Verification
Question: How can I analytically check if my silane solution has started to hydrolyze?
Answer: For researchers who need to confirm the state of their solution, several analytical techniques can be employed.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): This is a powerful and accessible technique. You can monitor the disappearance of the strong Si-O-C stretch (around 1080-1100 cm⁻¹) and the appearance of a broad Si-OH stretch (around 3200-3700 cm⁻¹) and a band near 900-950 cm⁻¹.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁹Si NMR is a definitive method for observing the chemical environment of the silicon atom. It can distinguish between the starting trialkoxysilane, the hydrolyzed silanetriol, and various condensed siloxane species.[16]
-
Gas Chromatography (GC): The hydrolysis reaction liberates ethanol. GC can be used to detect and quantify the amount of ethanol in the solution, providing an indirect measure of the extent of hydrolysis.[17]
By implementing these rigorous storage, handling, and preparation protocols, you can ensure the stability and efficacy of your this compound solutions, leading to more reliable and reproducible experimental results.
References
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-
Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. 18
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Co-Formula. What are the factors that affect the hydrolysis reaction rate of silane coupling agents?. 8
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SINOSIL. Silane Coupling Agents Practical Guide. 3
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Co-Formula. Silane Coupling Agent Storage and Handling Guidelines. 4
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XJY Silicones. How to prevent the hydrolysis of A Silane Coupling Agent?. 1
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Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents?. 5
-
Chemwin. Specification for storage and transportation of silane coupling agents. 19
-
Arkles, B., et al. Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. 11
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Brinker, C.J. HYDROLYSIS AND CONDENSATION OF SILICATES: EFFECTS ON STRUCTURE. Journal of Non-Crystalline Solids. 20
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Ishida, H. Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates. DTIC. 2
- (No source provided)
- (No source provided)
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Nishiyama, N., et al. Field desorption mass spectroscopic analysis of silane coupling agents hydrolyzed in solution. ResearchGate. 17
-
Valles-Lluch, A., et al. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. Elsevier. 14
- (No source provided)
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- (No source provided)
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BenchChem. How to prevent premature hydrolysis of Trichloro(dichlorophenyl)silane in reactions. 7
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D'Agostino, G., et al. Competition between hydrolysis and condensation reactions of trialkoxysilanes, as a function of the amount of water and the nature of the organic group. ResearchGate. 21
- (No source provided)
-
Dakenchem. How to Use Silane Coupling Agents: A Practical Guide. 12
-
Gelest, Inc. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. 6
- (No source provided)
-
Jessica Chemicals. How To Use Silane Coupling Agent Correctly. 9
- (No source provided)
- (No source provided)
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Shin-Etsu Silicone. Silane Coupling Agents. 13
-
BenchChem. A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment. 10
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- (No source provided)
-
Fernández-García, L., et al. The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. ResearchGate. 15
- (No source provided)
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- 2. apps.dtic.mil [apps.dtic.mil]
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- 4. Silane Coupling Agent Storage and Handling Guidelines - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 5. What precautions should be taken when storing silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 6. gelest.com [gelest.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gelest.com [gelest.com]
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- 13. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 14. FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane | Boletín de la Sociedad Española de Cerámica y Vidrio [elsevier.es]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Silane Coupling Agent Storage & Handling Guide | Silane Coupling Agents | Adhesion Promoters | Silane Crosslinkers - SiSiB SILANES [powerchemical.net]
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Technical Support Guide: Improving Nanoparticle Dispersion with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (METU) Treatment
Welcome to the technical support center for advanced nanoparticle surface modification. This guide provides in-depth technical information, protocols, and troubleshooting advice for utilizing o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane to enhance the dispersion of nanoparticles. This document is designed for researchers, scientists, and drug development professionals who seek to overcome challenges related to nanoparticle aggregation and improve compatibility with organic matrices.
Introduction to this compound (METU)
This compound, hereafter referred to as METU, is a bifunctional organosilane coupling agent designed to act as a molecular bridge between inorganic surfaces and organic polymer matrices.[1][2] Its unique structure is key to its versatility.
-
Inorganic-Reactive End: The triethoxysilyl group (-Si(OCH2CH3)3) can hydrolyze to form reactive silanol groups. These silanols readily bond with hydroxyl groups present on the surfaces of many inorganic nanoparticles (e.g., silica, alumina, titania, zinc oxide), forming stable, covalent Si-O-Inorganic bonds.[2][3]
-
Organic-Reactive End: The methacryloxyethyl group contains a terminal methacrylate functionality (C=C(CH3)COO-). This group is capable of participating in free-radical polymerization, making it highly compatible with acrylic, vinyl, and other polymer systems, often cured via UV or thermal initiation.[2][4]
-
Urethane Linker: A stable urethane linkage connects these two reactive ends, providing flexibility and durability to the molecular bridge.
This dual nature allows METU to fundamentally alter the surface chemistry of nanoparticles, transforming them from hydrophilic, easily agglomerated materials into well-dispersed, functional components of organic systems.[5][6]
Diagram: Chemical Structure of this compound (METU)
Caption: Functional components of the METU silane coupling agent.
The Silanization Mechanism: A Step-by-Step Explanation
The successful modification of a nanoparticle surface with METU is a multi-step process involving hydrolysis and condensation. Understanding this mechanism is crucial for optimizing your experimental conditions and troubleshooting issues.
-
Hydrolysis: The process begins with the hydrolysis of the triethoxy groups on the silicon atom of the METU molecule in the presence of water. This reaction cleaves the ethoxy groups (-OCH2CH3) to form reactive silanol groups (-OH) and releases ethanol as a byproduct.[7][8] This step is critical, as the silanol groups are necessary for bonding to the nanoparticle surface. The rate of hydrolysis is significantly influenced by pH, being faster under acidic or basic conditions compared to neutral pH.[8][9]
-
Condensation: The newly formed silanol groups on the METU molecule can now react in two ways:
-
Surface Grafting: They condense with hydroxyl groups (-OH) on the nanoparticle surface, forming stable, covalent siloxane bonds (Si-O-Si).[5][10] This is the desired reaction that anchors the METU to the nanoparticle.
-
Self-Condensation: They can also condense with other hydrolyzed METU molecules to form oligomeric structures. While some oligomerization on the surface can be beneficial, excessive self-condensation in solution before surface attachment can lead to aggregates and inactive silane species.[8]
-
-
Interfacial Coupling: After the METU molecules are covalently bonded to the nanoparticle surface, the outward-facing methacrylate groups render the particle surface organophilic.[5] This new surface chemistry improves wetting and compatibility with non-polar solvents and polymer resins, overcoming the van der Waals forces that cause untreated nanoparticles to agglomerate.[3][6] When incorporated into a polymer matrix, these methacrylate groups can form covalent bonds with the resin during polymerization, leading to a strongly integrated composite material.[4][11]
Diagram: The Silanization Workflow
Caption: Reaction pathway for nanoparticle surface modification with METU.
Frequently Asked Questions (FAQs)
Q1: What types of nanoparticles are suitable for METU treatment? A1: METU is effective for treating a wide range of inorganic nanoparticles that possess surface hydroxyl (-OH) groups. This includes materials like silica (SiO₂), zinc oxide (ZnO), alumina (Al₂O₃), titania (TiO₂), and iron oxides.[3][12][13][14] The density of these hydroxyl groups on the surface will influence the potential grafting density of the silane.
Q2: How exactly does METU treatment prevent nanoparticle aggregation? A2: It works through two primary mechanisms. First, it replaces the high-energy, hydrophilic surface of the inorganic nanoparticle with a lower-energy, organophilic layer.[5][10] This change in surface chemistry reduces the strong particle-particle attraction (van der Waals forces) that causes aggregation in non-aqueous media. Second, the grafted METU molecules provide a steric barrier—a physical shell that keeps particles from getting close enough to agglomerate.
Q3: What is the best solvent to use for the modification process? A3: Anhydrous solvents like ethanol or toluene are commonly recommended for the reaction.[15] The rationale for using an anhydrous solvent is to control the amount of water available for hydrolysis. Water is a necessary reactant, but too much can lead to rapid self-condensation of the silane in the solution before it has a chance to bond to the nanoparticle surface.[8] Typically, the reaction is performed in the solvent, and a controlled, substoichiometric amount of water is added to initiate the hydrolysis.
Q4: Is a catalyst required for the reaction? A4: While the reaction can proceed without a catalyst, its rate is often slow. The hydrolysis and condensation of silanes are catalyzed by both acids and bases.[7][8] A small amount of a weak acid, like acetic acid, is often added to lower the pH to around 4-5, which accelerates the hydrolysis step.[16] For aminosilanes, a catalyst is typically not needed, but for METU, it can improve reaction efficiency.
Detailed Experimental Protocol: Surface Modification of Silica Nanoparticles
This protocol provides a generalized, step-by-step methodology for the surface modification of silica nanoparticles (SiO₂ NPs). It should be adapted based on the specific nanoparticle characteristics and desired outcome.
Materials & Equipment:
-
Silica Nanoparticles (or other hydroxyl-bearing NPs)
-
This compound (METU)
-
Anhydrous Ethanol
-
Deionized Water
-
Acetic Acid (optional, for catalysis)
-
Round-bottom flask, condenser, magnetic stirrer with hotplate
-
Ultrasonicator (bath or probe type)
-
High-speed centrifuge
-
Vacuum oven
| Parameter | Typical Value | Rationale |
| NP Concentration | 1-5% (w/v) in Ethanol | Ensures adequate particle separation for surface access. |
| METU Concentration | 2-10% (w/w) relative to NPs | Dependent on nanoparticle surface area and desired grafting density. Start with ~5%. |
| Water Content | ~0.5% (v/v) of solvent | Provides the necessary reactant for controlled hydrolysis. |
| Catalyst (Acetic Acid) | 1-2 drops | Adjusts pH to 4-5 to accelerate hydrolysis.[8][16] |
| Reaction Temperature | 60-70 °C (or reflux) | Increases reaction kinetics for both hydrolysis and condensation.[17] |
| Reaction Time | 4-24 hours | Longer times typically lead to higher grafting density.[15] |
Diagram: Experimental Protocol Workflow
Caption: Step-by-step workflow for nanoparticle silanization.
Step-by-Step Procedure:
-
Nanoparticle Dispersion: Weigh the desired amount of nanoparticles and add them to a round-bottom flask containing anhydrous ethanol. Disperse the nanoparticles thoroughly using an ultrasonicator for 15-30 minutes to break up any initial agglomerates.[18]
-
Silane Solution Preparation: In a separate, small vial, prepare the silane solution. Add the calculated amount of METU, a small volume of ethanol, and the required amount of deionized water. Add a drop of acetic acid if using a catalyst. Mix well.
-
Silanization Reaction: Begin stirring the nanoparticle dispersion and heat it to the desired reaction temperature (e.g., 70 °C) under an inert atmosphere (e.g., Nitrogen or Argon). Add the prepared silane solution dropwise to the heated nanoparticle dispersion. Allow the reaction to proceed for the chosen duration (e.g., 12 hours) under constant stirring and reflux.[15]
-
Purification and Washing: After the reaction is complete, cool the mixture to room temperature.
-
Transfer the suspension to centrifuge tubes and centrifuge at high speed (e.g., 10,000 rpm for 15 min) to pellet the nanoparticles.
-
Carefully decant and discard the supernatant, which contains unreacted silane and byproducts.
-
Add fresh anhydrous ethanol to the tubes and redisperse the nanoparticle pellet using ultrasonication.[12][15]
-
-
Repeat Washing: Repeat the centrifugation and redispersion cycle at least three times. This step is critical to remove any physically adsorbed silane molecules that are not covalently bonded to the surface, as these can later leach out and cause instability.[15]
-
Drying: After the final wash, decant the supernatant and dry the purified, surface-modified nanoparticles in a vacuum oven at 60-80 °C overnight.[15]
-
Storage: Store the final dried powder in a desiccator to prevent moisture uptake.
Troubleshooting Guide
Q: My nanoparticles are heavily aggregated after the treatment process. What went wrong? A: This is a common issue and usually points to excessive silane self-condensation.
-
Cause 1: Too much water. If excess water was present in your reaction (either from non-anhydrous solvent or too much added water), the METU molecules may have preferentially reacted with each other in solution rather than with the nanoparticle surface.[8] This forms polysiloxane aggregates that can precipitate with your nanoparticles.
-
Solution 1: Ensure your solvent is truly anhydrous and add water in a controlled, substoichiometric amount relative to the silane.
-
Cause 2: Ineffective washing. Insufficient washing may leave behind a thick layer of unreacted or loosely adsorbed silane oligomers. When you dry the particles, these oligomers can act like a glue, causing irreversible aggregation (hard agglomerates).[19]
-
Solution 2: Increase the number of washing cycles (3-5 cycles are recommended). Ensure you are fully resuspending the pellet with sonication during each wash step.[20]
-
Cause 3: Incorrect pH. A pH that is too high or too low can dramatically accelerate condensation, leading to uncontrolled polymerization in the solution.[8]
-
Solution 3: If using a catalyst, add it carefully and monitor the amount to maintain a mildly acidic pH (4-5).
Q: The dispersion looks good in solution, but the particles aggregate after drying and won't redisperse. Why? A: This indicates the formation of "hard agglomerates" during the drying process.
-
Cause: Even with a good surface treatment, capillary forces during solvent evaporation can pull particles together with enough force to overcome their repulsive interactions, leading to irreversible aggregation.
-
Solution 1: Avoid drying the particles into a powder if the final application is in a liquid. Store them as a concentrated slurry in a suitable solvent.[19]
-
Solution 2: If a powder is required, consider freeze-drying (lyophilization) instead of oven drying. Freeze-drying minimizes the powerful capillary forces by sublimating the solvent from a solid state.[21]
Q: My characterization (FTIR, TGA) shows little or no evidence of surface modification. What are the likely causes? A: This suggests the silanization reaction was inefficient or did not occur.
-
Cause 1: Inactive Nanoparticle Surface. The surface of your nanoparticles may have an insufficient number of hydroxyl groups. Some materials require a pre-activation step (e.g., treatment with a mild acid or base) to generate surface -OH groups.
-
Solution 1: Verify the surface chemistry of your starting material or include a surface hydroxylation pre-treatment step.
-
Cause 2: Insufficient Hydrolysis. The reaction may have failed at the first step. This can happen if there was no water present or if the reaction time/temperature was too low.[22]
-
Solution 2: Double-check that you added a controlled amount of water. Consider increasing the reaction temperature or time.
-
Cause 3: Degraded Silane. Silane coupling agents are sensitive to moisture and can degrade over time if not stored properly.[2][23]
-
Solution 3: Use a fresh bottle of METU and ensure it has been stored under an inert atmosphere and refrigerated as per the manufacturer's instructions.
Validating Success: Key Characterization Techniques
To confirm a successful surface modification, a combination of analytical techniques should be employed.
| Technique | Purpose | Expected Result for Successful METU Coating |
| FTIR Spectroscopy | Confirms chemical bonding | Appearance of new peaks corresponding to METU, such as C=O stretching (from urethane/methacrylate) around 1700-1720 cm⁻¹ and C-H stretching from the alkyl chains.[4][11] |
| TGA | Quantifies organic coating | Increased weight loss at high temperatures (200-600 °C) for modified NPs compared to bare NPs, corresponding to the decomposition of the grafted organic layer.[5][10] |
| TEM / SEM | Visualizes dispersion | TEM/SEM images of modified NPs dispersed in a resin or solvent should show predominantly individual particles or small clusters, whereas untreated NPs will show large, dense agglomerates.[24] |
| Contact Angle | Measures surface energy | A significant increase in the water contact angle on a pressed pellet of the modified NPs, indicating a shift from a hydrophilic to a more hydrophobic/organophilic surface. |
References
- BenchChem. (n.d.). Application Notes and Protocols: Tetradecyloxysilane as a Coupling Agent for Nanoparticles.
-
Brochier-Salon, M. C., & Belgacem, N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 240-254. Retrieved from [Link]
- Abdel-Gawad, H., & El-Sawy, S. M. (2019). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC.
- Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc.
- TSI Journals. (n.d.). Fabrication and characterization of silane surface treated n.
-
ResearchGate. (n.d.). Silane Functionalisation of Iron Oxide Nanoparticles. Retrieved from [Link]
-
Abdel-Gawad, H., et al. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. Retrieved from [Link]
-
Larsson, R., & sailors, B. (1956). On the Hydrolysis of Trialkylphenoxysilanes. Acta Chemica Scandinavica, 10, 298-306. Retrieved from [Link]
- NIH. (n.d.). Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study.
-
ResearchGate. (n.d.). Schematic process for modification of silane coupling agents on ZnO nanoparticles. Retrieved from [Link]
-
Coste, S., et al. (2022). Dual-Silane Premodified Silica Nanoparticles—Synthesis and Interplay between Chemical, Mechanical, and Curing Properties of Silica–Rubber Nanocomposites: Application to Tire Tread Compounds. Polymers, 14(10), 2049. Retrieved from [Link]
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ACS Publications. (n.d.). A Quantitative Approach to Characterize the Surface Modification on Nanoparticles Based on Localized Dielectric Environments. Analytical Chemistry. Retrieved from [Link]
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Wondu, M., et al. (2023). Emerging Trends in Silane-Modified Nanomaterial–Polymer Nanocomposites for Energy Harvesting Applications. Nanomaterials, 13(17), 2404. Retrieved from [Link]
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Asgari, S., et al. (2020). Recent advances in chemical surface modification of metal oxide nanoparticles with silane coupling agents: A review. Advances in Colloid and Interface Science, 286, 102298. Retrieved from [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Nanoparticle Modification with Silanes.
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University of Manchester. (2012). Silanes for adhesion promotion and surface modification. Research Explorer. Retrieved from [Link]
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NIH. (2018). Prevention of the Aggregation of Nanoparticles during the Synthesis of Nanogold-Containing Silica Aerogels. PMC. Retrieved from [Link]
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NIH. (n.d.). Preparation of ZnO nanoparticles modified with silane coupling-agents to fabricate anti-UV Poly(vinyl chloride) films. PMC. Retrieved from [Link]
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ACS Publications. (n.d.). Role of Surface Coatings in Preventing Nanoparticle Aggregation Induced by Freeze-Drying. Retrieved from [Link]
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent.
- Chemsrc. (n.d.). CAS#:115396-93-5 | this compound.
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SciELO. (2010). Surface modification of alumina nanoparticles with silane coupling agents. Retrieved from [Link]
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AIP Publishing. (n.d.). Effects of Loading and Silane Treatment of Alumina Nanoparticles in CFRP Composite. Retrieved from [Link]
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ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
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ResearchGate. (n.d.). How to resuspend nanoparticles so they do not aggregate? Retrieved from [Link]
- Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%.
- Daken Chem. (n.d.). CAS NO.115396-93-5 this compound.
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Dow Corning S. A. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]
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ResearchGate. (2013). How to minimize the aggregation of nanoparticles? Retrieved from [Link]
- CymitQuimica. (n.d.). O-(methacryloxyethyl)-n-(triethoxysilylpropyl)carbamate, 90%.
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ResearchGate. (2004). Synthesis and Condensation of 3-(Triethoxysilyl)propyl-Terminated Polystyrene. Retrieved from [Link]
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- MKnano. (n.d.). Nanoparticle Dispersion.
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MDPI. (2023). Can Modification with Urethane Derivatives or the Addition of an Anti-Hydrolysis Agent Influence the Hydrolytic Stability of Resin Dental Composite? Retrieved from [Link]
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Gelest. (n.d.). Hydrophilic Products - Technical Library. Retrieved from [Link]
- Nanjing Rong an Chemical Technology Co., Ltd. (n.d.). N-(TRIETHOXYSILYLPROPYL)UREA.
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Amazon S3. (2024). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% Safety Data Sheet. Retrieved from [Link]
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Technical Support Center: Synthesis of O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane
Welcome to the technical support guide for the synthesis of O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane. This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with this versatile silane coupling agent. As a molecule possessing both a polymerizable methacrylate group and a hydrolyzable triethoxysilyl group, its successful synthesis is critical for applications ranging from dental composites to adhesion promoters in advanced materials.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.
Core Synthesis Reaction
The synthesis is fundamentally a urethane formation reaction, specifically the addition of the hydroxyl group of 2-hydroxyethyl methacrylate (HEMA) to the isocyanate group of 3-(triethoxysilyl)propyl isocyanate (TESPI). This reaction is typically catalyzed and highly sensitive to environmental conditions.[3]
Caption: The core urethane synthesis pathway.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. For optimal results, please consult this guide at the first sign of a problem.
| Problem | Potential Root Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | • Inactive or insufficient catalyst.• Presence of moisture in reactants or solvent.• Incorrect reaction temperature.• Reactant degradation. | • Verify catalyst activity; consider a fresh batch.• Rigorously dry all glassware, solvents, and reactants.• Optimize temperature based on catalyst choice.• Check purity of starting materials. |
| 2. Gel Formation or Premature Polymerization | • Spontaneous polymerization of the methacrylate group.• Excessive reaction temperature.• Premature hydrolysis and condensation of the triethoxysilyl group. | • Ensure an appropriate inhibitor (e.g., MEHQ, Phenothiazine) is present.• Maintain strict temperature control.• Conduct the reaction under a dry, inert atmosphere (N₂ or Ar). |
| 3. Bubbles/Foaming in Reaction Mixture | • Reaction of the isocyanate group with contaminating water (moisture). | • This is a critical indicator of moisture contamination. Stop the reaction, re-dry all components, and restart.[4][5] |
| 4. Cloudy Appearance or Solid Precipitate | • Formation of insoluble polyurea byproducts from the isocyanate-water reaction.• Self-condensation of hydrolyzed silane groups. | • Indicates significant moisture contamination.[5]• Filter the mixture if the product is salvageable, but prevention is key. |
| 5. Product Instability During Storage | • Gradual hydrolysis and self-condensation of the silane.• Slow polymerization of the methacrylate group. | • Store the final product in a tightly sealed container under an inert atmosphere.[6][7]• Refrigerate at 0-5°C in the dark.[7][8] |
In-Depth Troubleshooting: Questions & Answers
Q1: My reaction is foaming, and the final product has bubbles. What is happening and how can I fix it?
Answer: This is a classic sign of moisture contamination. The isocyanate group (-N=C=O) is extremely reactive not only with alcohols but also with water.[3] When water is present, the isocyanate reacts to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide (CO₂) gas.[3][4] This CO₂ generation is the source of the bubbles or foaming you are observing. The newly formed amine can then react with another isocyanate molecule to create a highly stable, and often insoluble, urea linkage, which can lead to cloudiness or precipitates.[4]
Caption: Key detrimental side reactions in the synthesis.
Preventative Protocol: Rigorous Moisture Exclusion
-
Glassware: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen/argon gas.
-
Solvents: Use anhydrous grade solvents. If not available, solvents should be dried using appropriate methods (e.g., molecular sieves, distillation from a drying agent) and stored under an inert atmosphere.
-
Reactants: 2-Hydroxyethyl methacrylate (HEMA) is hygroscopic and can absorb atmospheric moisture.[5] Consider drying it over molecular sieves or purchasing a fresh, sealed bottle. 3-(triethoxysilyl)propyl isocyanate (TESPI) is also highly moisture-sensitive.[6][9] Handle it exclusively under an inert atmosphere.
-
Reaction Setup: Assemble your reaction apparatus while flushing with a dry, inert gas. Maintain a positive pressure of this gas throughout the entire reaction and workup. Using a nitrogen blanket is a best practice for both polyols and isocyanates.[4][5]
Q2: The reaction mixture turned into a solid gel before completion. What caused this premature polymerization?
Answer: This issue points to two potential culprits, often acting in concert: uncontrolled polymerization of the methacrylate group and/or premature hydrolysis and condensation of the triethoxysilyl groups.
-
Methacrylate Polymerization: The methacrylate functional group is susceptible to free-radical polymerization, which can be initiated by heat, light, or trace impurities. The urethane formation reaction is exothermic, and if the temperature is not controlled, it can rise enough to trigger this unwanted polymerization.[3]
-
Solution: Ensure your HEMA reactant contains an inhibitor like hydroquinone monomethyl ether (MEHQ) or that one is added to the reaction.[2] Conduct the reaction at a controlled, moderate temperature (e.g., 50-70°C, depending on the catalyst) and consider running it in the dark or in an amber glass flask.
-
-
Silane Hydrolysis and Condensation: If significant moisture is present, the triethoxysilyl groups will hydrolyze to form reactive silanol (-Si-OH) groups.[10][11] These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to oligomers and eventually a cross-linked gel network.[11][12]
Q3: My yield is very low, but I didn't observe any foaming or gelling. What else could be wrong?
Answer: Low yields without obvious side reactions often trace back to issues with catalysis or reactant stoichiometry and purity.
-
Catalyst Issues: The reaction between an isocyanate and an alcohol can be slow without a catalyst.[13][14]
-
Activity: Catalysts like dibutyltin dilaurate (DBTDL) are common but can lose activity over time. Ensure you are using a fresh or properly stored catalyst. Bismuth or zinc-based catalysts are also effective alternatives.[15]
-
Concentration: Catalyst concentration is crucial. Too little will result in a slow, incomplete reaction, while too much can promote side reactions. A typical starting point is 0.01-0.1 mol% relative to the isocyanate.
-
-
Stoichiometry and Purity:
-
Purity: Verify the purity of your starting materials via techniques like NMR or GC. Impurities in HEMA can compete for the isocyanate. Degraded TESPI (e.g., partially hydrolyzed or oligomerized) will not react as expected.
-
Ratio: The reaction requires a 1:1 molar ratio of isocyanate groups to hydroxyl groups. Accurately weigh your reactants and calculate the molar equivalents. Running the reaction with a slight excess of either reactant can sometimes be done to drive the reaction to completion, but this complicates purification.[16][17]
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q: How should I store the reactants and the final product? A: Proper storage is critical for success.
-
3-(triethoxysilyl)propyl isocyanate (TESPI): Store in a tightly sealed container, ideally under a nitrogen or argon blanket, in a cool, dark, and dry place.[6][9] Moisture is the primary enemy.[5]
-
2-Hydroxyethyl methacrylate (HEMA): Store in a cool, dark place. Since it can polymerize, ensure it is properly inhibited. It is also hygroscopic, so keep the container tightly sealed.
-
This compound (Final Product): This molecule is sensitive to both moisture and heat/light.[8] Store it in a tightly sealed, opaque container under an inert atmosphere and refrigerate at 0-5°C to prevent both hydrolysis of the silane and polymerization of the methacrylate.[7][8]
Q: What is a reliable starting protocol for the synthesis? A: The following is a robust, lab-scale protocol.
Baseline Synthesis Protocol
-
Preparation: Under a positive pressure of dry nitrogen, equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagents: In the flask, dissolve 2-hydroxyethyl methacrylate (HEMA, 1.0 eq) and the chosen inhibitor (if not already present) in anhydrous toluene. Add the catalyst (e.g., DBTDL, ~0.05 mol%).
-
Addition: Charge the dropping funnel with 3-(triethoxysilyl)propyl isocyanate (TESPI, 1.0 eq), also diluted in a small amount of anhydrous toluene.
-
Reaction: Heat the flask to 60°C. Add the TESPI solution dropwise from the funnel over 1-2 hours. The slow addition helps to control the reaction exotherm.
-
Monitoring: After the addition is complete, maintain the temperature and monitor the reaction's progress by IR spectroscopy. The key indicator of completion is the disappearance of the strong isocyanate (-N=C=O) peak at ~2270 cm⁻¹.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The solvent can be removed under reduced pressure to yield the final product. Further purification via distillation is possible but requires precise temperature control to avoid polymerization.[18]
Q: Which analytical techniques are best for characterizing the final product? A: A combination of techniques is recommended for full characterization.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Essential for monitoring the reaction. Look for the disappearance of the -N=C=O stretch (~2270 cm⁻¹) from the starting material and the appearance of the urethane N-H (~3340 cm⁻¹) and C=O (~1720 cm⁻¹) stretches in the product.
-
NMR (Nuclear Magnetic Resonance Spectroscopy):
-
¹H NMR: Will confirm the overall structure by showing the characteristic peaks for the methacrylate, ethyl, and propyl groups in the correct ratios.
-
²⁹Si NMR: Useful for confirming the integrity of the triethoxysilyl group and detecting any premature hydrolysis or condensation.
-
-
GPC (Gel Permeation Chromatography): Can be used to determine the molecular weight and check for the presence of high-molecular-weight polymers, which would indicate unwanted side reactions.
References
-
SINOSIL. Silane Coupling Agents Practical Guide. 10
-
Power Chemical Corporation. Silane Coupling Agent Storage & Handling Guide. 6
-
Xiamen Co-Formula Material Tech Co.,Ltd. Silane Coupling Agent Storage and Handling Guidelines. 9
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Shin-Etsu Silicone. What precautions should be taken when storing silane coupling agents? 7
-
ResinLab. Moisture Contamination of Polyurethanes. 4
-
Lawrence Industries. The chemistry of polyurethanes. 3
-
EXACT Dispensing Systems. Moisture Contamination with Polyurethanes. 5
-
Chemwin. Specification for storage and transportation of silane coupling agents. 19
-
Google Patents. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol. 20
- Wen, X., et al. Effect of moisture content on the isocyanate/wood adhesive bondline by15N CP/MAS NMR. Holzforschung, 2005.
-
ResearchGate. Catalysis conditions for isocyanate alcohol reaction. 15
-
Du, Y., et al. Reactivity of Bis[3-(triethoxysilyl)propyl] Tetrasulfide (TESPT) Silane Coupling Agent over Hydrated Silica: Operando IR Spectroscopy and Chemometrics Study. The Journal of Physical Chemistry C, 2018. 11
-
Semantic Scholar. Investigation of the hydrolysis of (3-triethoxysilylpropyl)succinic acid anhydride by means of FT-IR. 21
- Rand, L., et al. Kinetics of alcohol–isocyanate reactions with metal catalysts. Journal of Applied Polymer Science, 1965.
-
Schwetlick, K., et al. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, 1994. 14
-
Borchers. How moisture scavengers reduce defects in polyurethane coatings. 22
-
Globe Thesis. Study On The Reaction Of Isocyanate With Alcohol And Water In Room Temperature And Isocyanate With Cellulose Containing Different Moisture Content In Higher Temperature. 23
-
Blog. How to recycle A Silane Coupling Agent? 18
-
ACS Publications. Metal Catalysis in Aliphatic Isocyanate-Alcohol Reactions. 24
-
Pápai, I., et al. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 2019. 16
- Davis, S., et al. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry, 2002.
-
ResearchGate. Reaction of isocyanates with alcohols. 25
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ResearchGate. Hydrolysis of bis(3‐trimethoxysilylpropyl) amine silane in water and methanol mixture... 26
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Chemical-Suppliers.com. This compound | CAS 115396-93-5. Link
-
ResearchGate. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. 17
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Scilit. Hydrolysis study of bis-1,2-(triethoxysilyl)ethane silane by NMR. 27
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Daken Chem. CAS NO.115396-93-5 this compound. 28
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ResearchGate. Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents. 12
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Shin-Etsu Silicone. Silane Coupling Agents. 1
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Silicone Surfactant. Overview and Production Process of Silane Coupling Agent. 29
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Chemsrc. CAS#:115396-93-5 | this compound. 30
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Gelest, Inc. O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. 8
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Gelest, Inc. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. 2
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ResearchGate. How to chemically remove silane molecules which are covalently bound to silica surface? 31
-
CymitQuimica. O-(methacryloxyethyl)-n-(triethoxysilylpropyl)carbamate, 90%. 32
-
Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. 33
-
MDPI. Synthesis of (Hyper)Branched Monohydroxyl Alkoxysilane Oligomers toward Silanized Urethane Prepolymers. 34
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Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% Safety Data Sheet. 35
-
Gelest, Inc. N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% Safety Data Sheet. 36
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Technical Support Center: Reaction Kinetics of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Welcome to the technical support center for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (CAS No. 115396-93-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the reaction kinetics of this versatile silane coupling agent. As a bifunctional molecule, its efficacy hinges on the precise management of its triethoxysilyl group's hydrolysis and condensation reactions. This document provides the foundational knowledge and practical steps to achieve reproducible and optimal results in your experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the reactivity of this compound. Understanding these fundamentals is crucial for effective troubleshooting and protocol optimization.
Q1: What are the primary reactions of this silane coupling agent?
A1: The key reactivity is centered on the triethoxysilyl group, which undergoes a two-step sol-gel process:
-
Hydrolysis: The three ethoxy groups (Si-OC₂H₅) react with water to form reactive silanol groups (Si-OH) and ethanol as a byproduct. This reaction is a prerequisite for bonding to inorganic substrates.[1][2]
-
Condensation: The newly formed silanol groups can react with each other or with hydroxyl groups on an inorganic substrate to form stable siloxane bonds (Si-O-Si).[2][3] It is this condensation step that forms a durable bridge between the silane and the substrate.
Q2: Why is controlling the reaction kinetics so critical?
A2: Control is essential to ensure the silane bonds to the intended surface rather than reacting with itself. If hydrolysis and condensation occur too rapidly in solution before application, the silane molecules will self-condense into oligomers and polysiloxanes.[4][5] This premature gelation can lead to a cloudy solution, precipitation, and a complete loss of function, as the reactive silanol groups are no longer available to bond with the substrate surface.[5]
Q3: What are the most influential factors on the reaction rates?
A3: The rates of both hydrolysis and condensation are strongly influenced by several interconnected factors:
-
pH of the solution: This is the most critical control parameter.[6][7][8]
-
Water Concentration: As a reactant, the amount of water affects the hydrolysis rate.[2]
-
Temperature: Higher temperatures generally increase the rate of both reactions.[6]
-
Catalysts: Acids and bases act as powerful catalysts for hydrolysis.[6][9]
-
Solvent System: The type of solvent and the presence of co-solvents like ethanol can alter reaction speeds.[6][10]
-
Silane Concentration: Higher concentrations can lead to faster self-condensation.[6]
Q4: How does pH uniquely affect hydrolysis versus condensation?
A4: This is the cornerstone of kinetic control. The two reactions have different pH-dependent rate profiles.
-
Hydrolysis is slowest at a neutral pH of approximately 7 and is significantly accelerated under both acidic (pH < 5) and basic (pH > 8) conditions.[6][9][11]
-
Condensation of the resulting silanols is slowest in a mildly acidic environment, with a minimum rate observed around pH 4.[11][12]
This difference creates an optimal "working window." By adjusting the solution to pH 4-5, one can achieve rapid hydrolysis while simultaneously minimizing the rate of self-condensation, thus maximizing the concentration of reactive silanols available for surface binding.[11]
Q5: What is the role of the organic functional groups (methacrylate, urethane) in this process?
A5: While the primary kinetic control focuses on the silane end, the organic portion is not inert. The alkyl chain and urethane linkage can have steric and electronic effects on the hydrolysis rate.[2][13] However, for practical purposes, their main role is to provide the desired functionality—in this case, a reactive methacrylate group for subsequent polymerization and covalent integration into an organic matrix. The principles of pH and temperature control remain the dominant factors for the silane reactions.
Section 2: Troubleshooting Guide
Direct answers to common problems encountered during experimentation.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Solution becomes cloudy, hazy, or forms a precipitate shortly after adding water. | Uncontrolled, rapid self-condensation. This typically occurs when the pH is neutral or basic, where the condensation rate is high.[4][5] | Adjust pH to the 3.5-4.5 range before adding the silane. Use a dilute acid like acetic acid. This creates the optimal window where hydrolysis is favored but condensation is minimized.[11] Also, consider using a lower concentration of the silane (e.g., 0.5-2.0 wt%).[14] |
| Poor or inconsistent surface modification/adhesion. | 1. Incomplete hydrolysis: The silane was not given enough time to hydrolyze, or the pH was too close to neutral, slowing the reaction significantly.[7][8] 2. Premature condensation: The silane self-condensed in solution before it could bond to the substrate. | 1. Ensure pH is in the catalytic range (acidic is preferred for control). Allow for a dedicated hydrolysis time (e.g., 15-60 minutes) after adding the silane to the acidified water before applying it to the substrate.[14] 2. Follow the pH adjustment protocol mentioned above. Prepare the silane solution fresh and use it within a reasonable timeframe. |
| Reaction appears very slow or does not initiate. | The pH of the solution is at or near 7. The hydrolysis rate is at its minimum under neutral conditions.[9][11][12] | Introduce a catalyst. Add a small amount of an acid (e.g., acetic acid) or a base to shift the pH into a range where hydrolysis is accelerated. For controlled applications, an acidic pH of 3.5-4.5 is recommended.[11] |
| Variability in results between experimental runs. | Lack of stringent control over key parameters. Minor, unrecorded variations in water source pH, temperature, mixing time, or silane addition rate can lead to significant kinetic differences. | Standardize the protocol. Use deionized water, precisely measure and buffer the pH, control the solution temperature, and use consistent mixing speeds and durations. Document all parameters for each run. |
Section 3: Data & Visualizations
Table 1: Effect of pH on Reaction Kinetics
This table summarizes the general relationship between pH and the relative rates of hydrolysis and condensation, providing a guide for experimental design.
| pH Range | Relative Hydrolysis Rate | Relative Condensation Rate | Recommended Application |
| < 3 | Very Fast | Moderate to Fast | Rapid hydrolysis, but higher risk of self-condensation. Use with caution. |
| 3.5 - 5.0 | Fast | Slowest | Optimal window for pre-hydrolysis and controlled surface treatment. [11][12] |
| 6.0 - 8.0 | Slowest | Moderate | Provides long-term stability of the unhydrolyzed silane in solution, but activation is very slow.[9] |
| > 8.0 | Fast | Very Fast | Promotes rapid gel formation (bulk polymerization). Generally avoided for surface modification applications.[9] |
Diagram 1: Reaction Pathway
This diagram illustrates the sequential hydrolysis and condensation reactions of the triethoxysilyl group.
Caption: General reaction pathway for silane hydrolysis and condensation.
Diagram 2: Troubleshooting Logic Flow
This workflow provides a logical approach to diagnosing and solving common experimental issues.
Caption: Decision tree for troubleshooting common silanization issues.
Section 4: Experimental Protocols
Protocol 1: Controlled Hydrolysis for Surface Treatment
This protocol is designed to generate a stable solution of hydrolyzed silane, ideal for treating inorganic substrates.
Objective: To prepare a 1% (w/v) aqueous solution of hydrolyzed this compound with minimized self-condensation.
Materials:
-
This compound
-
Deionized water
-
Glacial Acetic Acid
-
Magnetic stirrer and stir bar
-
pH meter or calibrated pH strips
-
Glass beakers and graduated cylinders
Methodology:
-
Prepare the Aqueous Solvent: In a glass beaker, place 99 mL of deionized water.
-
Adjust pH: While stirring, add glacial acetic acid dropwise to the water until the pH is stable between 4.0 and 4.5. This is the most critical step for process control.[11]
-
Add Silane: Continue stirring the acidified water and slowly add 1.0 g (approx. 0.95 mL) of the silane coupling agent. A slightly cloudy emulsion may form initially.
-
Hydrolysis: Cover the beaker and allow the solution to stir for 30-60 minutes at room temperature. The solution should become clear as the silane hydrolyzes and becomes more soluble.[14]
-
Application: The solution is now ready for use. It contains predominantly hydrolyzed, monomeric silanols and is optimized for application to a substrate. Use the solution within a few hours for best results, as condensation will eventually occur even at the optimal pH.
Protocol 2: Monitoring Hydrolysis via FT-IR Spectroscopy
This protocol allows for the qualitative or quantitative tracking of the hydrolysis reaction.
Objective: To monitor the disappearance of Si-O-C bonds and the appearance of Si-OH and C-O-H (ethanol) bonds.
Materials:
-
Silane solution prepared as in Protocol 1
-
FT-IR Spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory for liquid samples.
Methodology:
-
Acquire Background Spectrum: Take a background spectrum of the acidified water (pH 4.0-4.5) before adding the silane.
-
Initial Spectrum (T=0): Immediately after adding the silane to the acidified water (Step 3 in Protocol 1), place an aliquot of the mixture onto the ATR crystal and acquire the first spectrum.
-
Time-Course Monitoring: Acquire spectra at regular intervals (e.g., every 5-10 minutes) for the duration of the hydrolysis period (e.g., 60 minutes).
-
Data Analysis: Analyze the spectral changes over time. Key bands to monitor include:
-
Disappearance of Si-O-C stretch: Look for a decrease in the intensity of bands associated with the Si-O-C group (typically around 959 cm⁻¹ and 1105 cm⁻¹).[15]
-
Appearance of Si-OH: The formation of silanol groups can be observed, though the broad Si-OH stretch may be masked by the water band.
-
Appearance of Ethanol: The formation of ethanol, a byproduct of hydrolysis, can be clearly tracked by the growth of its characteristic C-O stretch around 882 cm⁻¹.[15] The reaction is considered complete when the Si-O-C peaks disappear and the ethanol peaks reach a plateau.
-
References
- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Co-Formula. (n.d.). What are the factors that affect the hydrolysis reaction rate of silane coupling agents? Co-Formula Material Tech Co.,Ltd. Retrieved from [Link]
-
Ishida, H. (n.d.). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions. DTIC. Retrieved from [Link]
-
Pohl, E. R. (2002). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Taylor & Francis Online. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Silane Coupling Agents: Properties and Functionality. Retrieved from [Link]
-
Pantoja-Ruiz, M., et al. (2010). The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. UC3M Research Portal. Retrieved from [Link]
-
Pasetto, P., et al. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. AFINITICA. Retrieved from [Link]
-
Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. PMC. Retrieved from [Link]
-
Arkles, B., et al. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Gelest, Inc. Retrieved from [Link]
-
Pantoja, M., et al. (2012). The Influence of pH on the Hydrolysis Process of γ-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel. Taylor & Francis Online. Retrieved from [Link]
-
Striegel, C., et al. (2019). Monitoring Silane Sol-Gel Kinetics with In-Situ Optical Turbidity Scanning and Dynamic Light Scattering. PubMed. Retrieved from [Link]
-
Laus, K., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. ACS Publications. Retrieved from [Link]
-
DeLuca, S. J. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. ProQuest. Retrieved from [Link]
-
Jiang, J. (2015). The general principles of choosing the silane coupling agent. Medium. Retrieved from [Link]
-
Tangshan Sunfar New Materials Co., Ltd. (n.d.). The mechanism of action of silane coupling agent. Retrieved from [Link]
-
Li, J., et al. (2019). Hydrolysis kinetics of silane coupling agents studied by near-infrared spectroscopy plus partial least squares model. Taylor & Francis Online. Retrieved from [Link]
-
Laus, K., et al. (2023). Real-Time Monitoring of a Sol–Gel Reaction for Polysilane Production Using Inline NIR Spectroscopy. PMC - NIH. Retrieved from [Link]
-
Hubei Co-Formula Material Tech Co.,Ltd. (2025). How to prevent the hydrolysis of A Silane Coupling Agent? Blog. Retrieved from [Link]
-
Shin-Etsu Silicone. (n.d.). Silane Coupling Agents. Retrieved from [Link]
- Van Ooij, W. J., & Zhu, D. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product. Google Patents.
-
Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Precautions for Using Silane Coupling Agents. Retrieved from [Link]
-
Co-Formula. (2025). How to Use Silane Coupling Agents: A Practical Guide. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Reactivity and Handling of Amino Silanes: A Guide for Professionals. Retrieved from [Link]
-
Pantoja, M., et al. (2025). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. ResearchGate. Retrieved from [Link]
-
Zhang, Z., et al. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. ResearchGate. Retrieved from [Link]
-
Brunet, F. G., & O'Brien, P. J. (n.d.). Hydrolysis and condensation control reactions of trimethylethoxysilane after three hours at 25 ° C. ResearchGate. Retrieved from [Link]
-
Gelest, Inc. (2015). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Retrieved from [Link]
-
Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE. Retrieved from [Link]
-
Gelest, Inc. (2024). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95% Safety Data Sheet. Retrieved from [Link]
-
Gelest, Inc. (n.d.). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. gelest.com [gelest.com]
- 5. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 6. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 7. The Influence of pH on the Hydrolysis Process of gamma-Methacryloxypropyltrimethoxysilane, Analyzed by FT-IR, and the Silanization of Electrogalvanized Steel [researchportal.uc3m.es]
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- 9. brinkerlab.unm.edu [brinkerlab.unm.edu]
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- 15. researchgate.net [researchgate.net]
Technical Support Center: Navigating Phase Separation in Polymers Modified with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with polymers modified with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane. This guide provides in-depth troubleshooting advice and frequently asked questions to address the common challenge of phase separation during your experiments. Our goal is to equip you with the scientific understanding and practical solutions to achieve homogenous and stable polymer formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to modify polymers?
This compound is a versatile silane coupling agent.[1][2] It possesses two key functional groups: a methacryloxy group that can copolymerize with other monomers or be grafted onto existing polymer chains, and a triethoxysilyl group that can undergo hydrolysis and condensation to form a stable siloxane network (Si-O-Si).[1][3] This dual functionality allows it to act as a bridge between organic polymers and inorganic materials, or to create crosslinked polymer networks, thereby enhancing mechanical properties, adhesion, and thermal stability.[1][4]
Q2: What is phase separation in the context of these modified polymers?
Phase separation is the phenomenon where a previously uniform mixture, in this case, your polymer solution or blend, separates into two or more distinct phases with different compositions and properties.[5][6] In polymers modified with this compound, this can manifest as cloudiness, precipitation, or the formation of gels, indicating that the modified polymer is no longer soluble or compatible with the surrounding matrix.[5] This occurs when the thermodynamic balance of the system shifts, making it more favorable for the components to separate rather than remain mixed.[6]
Q3: What are the primary triggers for phase separation in my experiments?
Phase separation in these systems is most often triggered by the hydrolysis and condensation of the triethoxysilyl groups on the urethane silane.[3][7] Several factors can influence the rate of these reactions, including:
-
Water Availability: Water is essential for the hydrolysis of the ethoxy groups to form reactive silanols (-Si-OH).[3][7]
-
pH of the Medium: Both acid and base catalysis can significantly accelerate the hydrolysis and condensation reactions.[8][9][10] The rate of hydrolysis is slowest around a neutral pH of 7, while the condensation rate is slowest around a pH of 4.[8][11]
-
Presence of Catalysts: Catalysts, such as tin compounds or amines, can dramatically increase the reaction rates.[3][8]
-
Temperature: Higher temperatures generally increase the rates of hydrolysis and condensation.[3][12]
-
Solvent System: The choice of solvent can affect the solubility of the polymer and the silane, as well as the rate of the silane reactions.[3][13]
In-Depth Troubleshooting Guides
Issue 1: My polymer solution becomes cloudy or hazy during or after modification.
This is a classic sign of macrophase separation, where the modified polymer aggregates into domains large enough to scatter light.
Root Cause Analysis:
The most likely cause is uncontrolled or premature hydrolysis and condensation of the triethoxysilyl groups. This leads to the formation of siloxane networks, which can be insoluble in the reaction medium.
Troubleshooting Steps:
-
Control Water Content: Ensure your solvents and polymer are anhydrous. The hydrolysis reaction is initiated by water, so minimizing its presence can slow down the process.
-
Adjust the pH: If your system allows, adjusting the pH to be near neutral (pH 7) can minimize the rate of hydrolysis.[8]
-
Solvent Selection: The choice of solvent can impact the solubility of the modified polymer. A solvent that is a good solvent for both the parent polymer and the silane can help prevent aggregation.
-
Temperature Control: Perform the modification at a lower temperature to reduce the reaction rates of hydrolysis and condensation.[3]
Issue 2: I'm observing gel formation in my polymer solution.
Gelation indicates extensive crosslinking is occurring, leading to the formation of a continuous network throughout the solution.
Root Cause Analysis:
This is an advanced stage of the hydrolysis and condensation process, where the silanol groups on different polymer chains react to form a three-dimensional siloxane network.
Troubleshooting Steps:
-
Reduce Silane Concentration: A lower concentration of the this compound will result in fewer crosslinking points.
-
Optimize Catalyst Concentration: If a catalyst is being used, its concentration should be carefully controlled to manage the rate of the condensation reaction.
-
Reaction Time: Monitor the reaction viscosity over time. Stop the reaction before the gel point is reached.
-
Work in a Dilute Solution: Performing the modification in a more dilute polymer solution can increase the distance between polymer chains, reducing the likelihood of intermolecular crosslinking.
Experimental Protocols
Protocol 1: General Procedure for Polymer Modification
This protocol provides a starting point for the modification of a polymer with this compound.
Materials:
-
Parent Polymer
-
Anhydrous Solvent (e.g., Toluene, THF)
-
This compound
-
Inhibitor (e.g., MEHQ, if not already present in the silane)[1]
-
Nitrogen or Argon atmosphere
Procedure:
-
Dry the polymer and solvent to remove residual water.
-
Dissolve the polymer in the anhydrous solvent under an inert atmosphere.
-
Add the desired amount of this compound to the polymer solution.
-
If necessary, add an inhibitor to prevent premature polymerization of the methacrylate group.
-
Stir the reaction mixture at the desired temperature for a specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them (e.g., by FT-IR to observe the appearance of urethane and silane peaks).
-
Once the desired degree of modification is achieved, the reaction can be quenched or the modified polymer can be precipitated and purified.
Protocol 2: Characterization of Phase Separation
If you suspect phase separation, the following techniques can be used for characterization:
| Technique | Information Obtained |
| Visual Observation | Cloudiness, precipitation, or gel formation are initial indicators. |
| Optical Microscopy | Can reveal the presence of distinct phases if the domain sizes are in the micron range.[14] |
| Dynamic Light Scattering (DLS) | Can detect the formation of aggregates and their size distribution in solution. |
| Atomic Force Microscopy (AFM) | Provides high-resolution images of the surface morphology, allowing for the visualization of phase-separated domains.[13] |
| Differential Scanning Calorimetry (DSC) | Can identify multiple glass transition temperatures (Tg), indicating the presence of different polymer phases.[13] |
Visualizing the Chemistry and Troubleshooting Logic
Diagram 1: Hydrolysis and Condensation Pathway
This diagram illustrates the key chemical reactions that can lead to phase separation.
Caption: The hydrolysis and condensation pathway of the triethoxysilyl group.
Diagram 2: Troubleshooting Workflow for Phase Separation
This flowchart provides a logical approach to diagnosing and resolving phase separation issues.
Caption: A step-by-step troubleshooting guide for phase separation.
References
-
Al-Sina, A., & Mathew, A. (2020). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 12(7), 1497. [Link]
- Ishida, H. (1987). Controlled Interphases in Glass Fiber and Particulate Reinforced Polymers: Structure of Silane Coupling Agents in Solutions and on Substrates.
- Gelest, Inc. (2023).
-
Leibler, L. (1980). Theory of Microphase Separation in Block Copolymers. Macromolecules, 13(6), 1602–1617. [Link]
-
Jinnai, H., et al. (1997). Morphological Characterization of Bicontinuous Phase-Separated Polymer Blends and One-Phase Microemulsions. Macromolecules, 30(4), 1077–1080. [Link]
- Brinker, C. J. (1988). Hydrolysis and Condensation of Silicates: Effects on Structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.
-
Wang, Y., et al. (2014). Phase behaviour and separation kinetics of polymer blends. Journal of Microscopy, 253(3), 198–203. [Link]
-
ResearchGate. (2016). Why does silane hydrolysis takes faster in presence of acid catalyst and silane condensation takes faster in presence of base catalyst?. Retrieved from [Link]
-
Inoue, T., et al. (2022). Experimental study of phase separation in dynamically asymmetric unentangled polymer blend. The Journal of Chemical Physics, 157(23), 234902. [Link]
-
ResearchGate. (n.d.). Hydrolysis and condensation of silanes in aqueous solutions. Retrieved from [Link]
-
Al-Saleh, S., et al. (2023). Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. Polymers, 15(11), 2503. [Link]
-
Pissis, P., et al. (2008). Effect of the structure of silane coupling agent on sorption characteristics of solvents by dental resin-nanocomposites. Dental Materials, 24(10), 1348–1356. [Link]
-
ResearchGate. (n.d.). Hydrolysis-condensation rate constants of 3-trimethoxysilyl propyl methacrylate. Retrieved from [Link]
-
Valdora, F. J., et al. (2010). Synthesis of silsesquioxanes based in (3-methacryloxypropyl)-trimethoxysilane using methacrylate monomers as reactive solvents. Polymer, 51(13), 2794–2801. [Link]
-
ResearchGate. (n.d.). Effect of the structure of silane coupling agent on sorption charecteristics of solvents by dental resin composites. Retrieved from [Link]
- Lee, M., et al. (2017). Effects of Silane Coupling Agent on the Mechanical and Thermal Properties of Silica/Polypropylene Composites. Polymer (Korea), 41(4), 599-606.
-
Nanjing SiSiB Silicones Co., Ltd. (n.d.). Application Methods of Silane Coupling Agent. Retrieved from [Link]
-
Liu, Y., et al. (2022). Fabrication of Silane-Grafted Cellulose Nanocrystals and Their Effects on the Structural, Thermal, Mechanical, and Hysteretic Behavior of Thermoplastic Polyurethane. Polymers, 14(23), 5221. [Link]
-
ResearchGate. (n.d.). Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. Retrieved from [Link]
-
Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Retrieved from [Link]
-
Chemistry For Everyone. (2024, August 7). What Is Phase Separation In Polymers? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. Retrieved from [Link]
- Sommer, M. (2018).
- Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice.
- Morshedian, J., et al. (2011). Silane Grafting of Polyethylene: Effect of Molecular Structure, Physical Form, Blending, and Antioxidants. Journal of Vinyl and Additive Technology, 17(4), 261-269.
-
Wang, Y., et al. (2023). Molecular Dynamics Study on Silane Coupling Agent Grafting to Optimize the Interfacial Microstructure and Physical Properties of Polyimide/Nano-Si3N4 Composites. Polymers, 15(24), 4697. [Link]
-
ResearchGate. (n.d.). Effect of Silane Curing Conditions on Properties of the Metallocene-Based Polyethylene-Octene Copolymers Compound. Retrieved from [Link]
- Gelest, Inc. (2015). Safety Data Sheet: O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
-
Taylor & Francis Online. (n.d.). Phase separation – Knowledge and References. Retrieved from [Link]
- Phenomenex. (n.d.). Troubleshooting Guide.
- Gelest, Inc. (2008).
Sources
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Technical Support Center: Optimizing Composite Mechanical Properties with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Welcome to the technical support center for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane. This guide is designed for researchers, scientists, and professionals in drug development and material science. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to help you effectively use this versatile silane coupling agent to enhance the mechanical properties of your composite materials.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals
This section addresses common questions about the properties, mechanism, and handling of this compound.
Q1: What is this compound and how does it function as a coupling agent?
A1: this compound is a bifunctional organosilane, often referred to as a silane coupling agent.[1][2][3] Its structure contains two distinct reactive groups:
-
A triethoxysilyl group (-Si(OCH2CH3)3): This inorganic-reactive group hydrolyzes in the presence of water to form reactive silanol groups (-Si-OH).[4] These silanols can then condense with hydroxyl groups on the surface of inorganic fillers (like silica, glass, or metal oxides), forming stable covalent Si-O-Si bonds.[1][3]
-
A methacrylate functional group: This organic-reactive group is capable of co-polymerizing with a polymer matrix, typically through free-radical polymerization.[1][5]
This dual reactivity allows the molecule to act as a "chemical bridge" at the interface between the inorganic filler and the organic polymer matrix, improving adhesion and stress transfer, which is crucial for enhancing the overall mechanical properties of the composite.[2][6]
Q2: What is the primary mechanism by which this silane enhances mechanical properties?
A2: The enhancement of mechanical properties, such as flexural strength, tensile strength, and modulus, is primarily due to improved interfacial adhesion.[7][8] By forming a strong covalent bond between the filler and the matrix, the silane coupling agent facilitates efficient stress transfer from the weaker polymer matrix to the stronger inorganic filler.[6][8] This prevents premature failure at the filler-matrix interface, reduces stress concentration points, and improves the overall durability and strength of the composite material.[8]
Q3: What are the critical first steps before using the silane?
A3: The critical first steps are hydrolysis and condensation. The triethoxysilyl groups must be hydrolyzed to silanols to become reactive with the filler surface.[4] This is typically achieved by preparing a solution of the silane in a water/alcohol mixture (e.g., 95% ethanol/5% water) and adjusting the pH to an acidic range (pH 4-5) with an acid like acetic acid, which catalyzes the hydrolysis reaction.[9][10][11] Allowing this solution to pre-hydrolyze for a specific time (e.g., 5-60 minutes) is crucial before applying it to the filler.[10][11]
Q4: Are there important safety and handling precautions for this chemical?
A4: Yes. This compound is classified as causing serious eye irritation.[12] It is essential to wear appropriate Personal Protective Equipment (PPE), including chemical goggles, neoprene or nitrile rubber gloves, and protective clothing.[9][12] Work should be conducted in a well-ventilated area.[12] The compound reacts with moisture to liberate ethanol; therefore, it should be stored in tightly sealed containers in a cool (below 5°C), dark, and dry place, preferably under an inert atmosphere like nitrogen, to prevent premature hydrolysis and polymerization.[12][13]
Section 2: Key Experimental Protocols & Data
This section provides step-by-step methodologies for filler treatment and summarizes expected quantitative outcomes.
Protocol 2.1: Aqueous-Based Silanization of Inorganic Fillers
This protocol describes a common method for treating fillers like silica or glass fibers.
Objective: To create a reactive silane layer on the surface of an inorganic filler to promote adhesion to a polymer matrix.
Materials:
-
This compound
-
Inorganic filler (e.g., silica nanoparticles, glass fibers)
-
95% Ethanol
-
Deionized Water
-
Acetic Acid
-
Drying Oven
-
Mechanical Stirrer or Sonicator
Procedure:
-
Filler Preparation: Ensure the filler is clean and dry. If necessary, wash with a solvent like acetone to remove surface contaminants and dry in an oven at 110°C for 1-2 hours to remove adsorbed water.[14]
-
Silane Solution Preparation:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.0-4.5 using acetic acid.[11] This acidic condition catalyzes the hydrolysis of the silane.[10]
-
Add the this compound to the acidified solvent. The concentration typically ranges from 0.5% to 5% by weight, depending on the filler's surface area.[9] A common starting point is 2 wt.% relative to the filler mass.[15]
-
Stir the solution for approximately 30-60 minutes to allow for sufficient hydrolysis of the ethoxy groups into silanol groups.[10][16]
-
-
Filler Treatment:
-
Disperse the dried filler into the prepared silane solution.
-
Stir or sonicate the mixture vigorously for 2-5 minutes to ensure uniform wetting and application of the silane to the filler surface.
-
-
Drying and Curing:
-
Filter and collect the treated filler.
-
Allow the filler to air dry to evaporate the bulk of the solvent.
-
Heat the treated filler in an oven at 60-120°C for 30-60 minutes.[9] This step removes residual solvent and water and promotes the condensation reaction, forming covalent Si-O-Filler bonds and a stable polysiloxane network on the filler surface.[4]
-
-
Storage: Store the now surface-modified filler in a desiccator to prevent moisture absorption before its incorporation into the polymer matrix.[14]
Data Presentation: Impact of Silane Loading on Mechanical Properties
The optimal loading of the silane is critical. Insufficient loading leads to incomplete surface coverage and poor adhesion, while excessive loading can create a thick, brittle silane layer at the interface, which becomes a point of failure.[8]
| Silane Loading (wt.%) | Interfacial Condition | Expected Impact on Flexural Strength | Expected Impact on Fracture Toughness | Rationale |
| 0 (Untreated) | Poor adhesion, weak interface | Baseline | Baseline | No chemical bridge exists between filler and matrix.[6] |
| 0.5 - 2.5 | Optimal | Significant Increase [8][17] | Significant Increase [8][18] | Forms an effective "chemical bridge" for efficient stress transfer.[8] |
| > 3.0 | Excessive | Decrease[8][19] | Decrease or Plateau[18] | A thick, brittle silane interphase forms, weakening the interface.[8][20] |
Note: The optimal concentration can vary based on filler type, surface area, and the specific polymer matrix. The values presented are typical starting points for optimization.[7][19]
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q: My composite's mechanical properties (e.g., flexural strength) did not improve, or even decreased, after silane treatment. What went wrong?
A: This is a common issue with several potential causes. Follow this diagnostic workflow:
-
Cause & Rationale:
-
Incorrect Loading: As shown in the data table, too much silane (>3 wt.%) creates a thick, weak layer at the interface, while too little (<0.5 wt.%) results in incomplete filler surface coverage and insufficient bonding sites.[8][19]
-
Improper Hydrolysis: The triethoxysilyl groups are not reactive until they are hydrolyzed to silanols (-Si-OH). Without proper pH control (acidic catalysis) and time, this conversion is inefficient, preventing the silane from bonding to the filler.[10][16][21]
-
Poor Dispersion: If the filler particles agglomerate, the silane cannot treat the entire surface area. These agglomerates act as defects and stress concentration points within the final composite, leading to premature failure.[22]
-
Incomplete Curing: The final heating step is crucial for driving the condensation reaction, which forms the stable Si-O-Filler covalent bonds and removes water.[4] Insufficient heating can leave a weakly bonded, physically adsorbed layer.
-
Q: My silane solution turned cloudy or formed a precipitate shortly after preparation. Can I still use it?
A: No, you should not use it. Cloudiness or precipitation is a sign of excessive self-condensation of the silane molecules in the solution.[13][20] This happens when the hydrolyzed silanols react with each other to form oligomers and polysiloxane networks that are no longer soluble, rather than reacting with the filler surface.
-
Likely Causes:
-
High pH: A neutral or basic pH can accelerate the condensation reaction more than the hydrolysis reaction.[16]
-
High Concentration: Higher silane concentrations increase the likelihood of intermolecular condensation.
-
Extended Stand Time: Silane solutions are not stable indefinitely. They should be prepared for immediate use.[20]
-
-
Solution:
-
Strictly control the pH to the 4-5 range.[9]
-
Prepare the solution immediately before you intend to add the filler.
-
If delays are unavoidable, consider a two-step process where the filler is added to the solvent before the silane to provide a surface for the silane to react with immediately upon hydrolysis.
-
Q: How can I verify that the silane treatment on my filler was successful before making the composite?
A: Several characterization techniques can confirm successful surface modification:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This is a highly effective method.[11][17] Look for the appearance of new peaks corresponding to the silane structure on the treated filler spectrum compared to the untreated filler. Specifically, you can look for peaks associated with Si-O-Si linkages and the organic functional groups of the silane.
-
Thermogravimetric Analysis (TGA): By comparing the weight loss of treated vs. untreated filler as you increase the temperature, you can quantify the amount of silane grafted onto the surface. The organic portion of the silane will burn off, resulting in a greater weight loss for the treated sample.[15]
-
Contact Angle Measurement: A successful silanization will change the surface energy of the filler. By pressing a pellet of the filler powder and measuring the contact angle of a water droplet, you can observe a change in wettability (e.g., a more hydrophobic surface), indicating the presence of the organic-functional silane.[14]
Section 4: Visualizing the Mechanism
Understanding the chemical reactions at the interface is key to optimizing the process.
Diagram 4.1: Mechanism of Action
This diagram illustrates the dual-reaction mechanism of this compound at the filler-matrix interface.
References
- Effect of Silane Concentrations in Hardener on the Mechanical Properties of Jute/Epoxy Composites. (2025). Universiti Teknologi MARA.
- Effect of long-chain silane on mechanical properties of experimental resin composites. (2023).
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites. (n.d.). PMC - NIH.
- Effect of Silane Concentrations in Hardener on the Mechanical Properties of Jute/Epoxy Composites. (2025).
- Methacryl
- Effect of different concentrations of silane on mechanical properties... (n.d.).
- Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites. (2019). PMC - NIH.
- Characterization of silane-treated hydroxyapatite powders for use as filler in biodegradable composites. (n.d.). PubMed.
- Methacrylate Silatrane: New Building Block for Development of Functional Polymeric Coatings through Controlled Silanization. (2023).
- Characterization of adsorbed silane on fillers used in dental composite restoratives and its effect on composite properties. (n.d.).
- Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study. (n.d.). NIH.
- How to Use Silane Coupling Agents: A Practical Guide. (2025). Unknown Source.
- Methacrylate- and Acrylate-Functional Silicones. (n.d.). Gelest Technical Library.
- How to prevent the hydrolysis of A Silane Coupling Agent? (2025). Blog.
- Silane Content Influences Physicochemical Properties in Nanostructured Model Composites. (n.d.). Unknown Source.
- O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
- Hydrolysis of silanes and surface treatment with the hydrolysis product. (n.d.).
- Study of the hydrolysis and condensation of ??- Aminopropyltriethoxysilane by FT-IR spectroscopy. (n.d.).
- How does a Silane Coupling Agent Work?
- Effect of Different Salinization Methods of Silica Filler on Rubber Reinforcement. (2019). Universiti Sains Malaysia.
- fabrication-and-characterization-of-silane-surface-treated-nano-zno-vinyl-ester-nanocomposites.pdf. (n.d.). TSI Journals.
- Hydrolysis and condensation of silanes in aqueous solutions. (n.d.).
- Precautions for Using Silane Coupling Agents. (n.d.).
- Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. (n.d.).
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Tre
- Silane and Silane Coupling Agents: Enhancing Adhesion in Dentistry. (n.d.). Prevest Direct.
- O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
- CAS NO.115396-93-5 this compound. (n.d.). Daken Chem.
- N-(TRIETHOXYSILYLPROPYL)
- N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%. (n.d.). Gelest, Inc..
Sources
- 1. Chemistry of Silanes: Interfaces in Dental Polymers and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dakenchem.com [dakenchem.com]
- 3. O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90% | [gelest.com]
- 4. gelest.com [gelest.com]
- 5. Methacrylate- and Acrylate-Functional Silicones - Gelest [technical.gelest.com]
- 6. prevestdirect.com [prevestdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Silane Treatment on Mechanical Properties of Polyurethane/Mesoscopic Fly Ash Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use Silane Coupling Agents: A Practical Guide- High-performance coupling agent [cn.epoxysca.com]
- 10. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 11. web.usm.my [web.usm.my]
- 12. gelest.com [gelest.com]
- 13. uychem.com [uychem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Silane Content Influences Properties in Nanostructured Composites [es.ohi-s.com]
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- 19. researchgate.net [researchgate.net]
- 20. Precautions for Using Silane Coupling Agents - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
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- 22. Chemical characterization of silanized silver nanoparticles impregnated in poly (methyl methacrylate) resin: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side reactions during the application of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Welcome to the technical support guide for o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (CAS: 115396-93-5). This document is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and achieve consistent, reliable results in your experiments.
Introduction: Understanding the Dual Nature of the Reagent
This compound is a bifunctional molecule, acting as a molecular bridge between inorganic and organic materials. Its utility stems from two distinct reactive groups:
-
The Triethoxysilyl Group: This inorganic-reactive end undergoes hydrolysis and condensation to form stable siloxane (Si-O-Si) bonds with hydroxyl-rich inorganic substrates (e.g., glass, silica, metal oxides).
-
The Methacrylate Group: This organic-reactive end participates in free-radical polymerization, allowing it to covalently bond with a wide range of polymer matrices.
The key to successfully using this reagent lies in selectively activating one group while preventing unwanted reactions of the other. This guide will address the most common challenges—premature hydrolysis, self-condensation, and unintended polymerization—and provide field-proven strategies to mitigate them.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Issue 1: Solution Becomes Hazy, Viscous, or Gels Prematurely
You prepare your silane solution, but before you can apply it, it turns cloudy, increases in viscosity, or even solidifies into an unusable gel.
Probable Cause A: Uncontrolled Hydrolysis and Self-Condensation The triethoxysilyl groups are highly sensitive to water.[1] Atmospheric moisture or residual water in your solvent can initiate hydrolysis, forming reactive silanol (Si-OH) groups. These silanols can then react with each other (self-condense) to form siloxane oligomers and polymers, leading to cloudiness and gelation.[2][3] Higher concentrations dramatically accelerate this self-condensation process.[2]
Solution:
-
Strict Anhydrous Technique: Always handle the neat reagent under an inert atmosphere (e.g., argon or dry nitrogen). Use dry glassware and fresh, anhydrous solvents.
-
Controlled Hydrolysis: For application, the silane must be hydrolyzed. However, this should be done in a controlled manner. Prepare dilute solutions (typically 0.5-2% by weight) in a solvent mixture like 95% ethanol/5% water.[4]
-
pH Management: The rate of hydrolysis and condensation is highly pH-dependent. Hydrolysis is slowest at a neutral pH and catalyzed by acids or bases.[5][6] For non-aminosilanes, adjusting the aqueous solution to a pH of 4.0-5.0 with an acid like acetic acid will accelerate hydrolysis while minimizing the rate of self-condensation.[7]
-
Immediate Use: Always use the prepared silane solution immediately. Do not store pre-hydrolyzed solutions, as self-condensation will continue even under optimal conditions.[8]
Probable Cause B: Premature Free-Radical Polymerization The methacrylate group can polymerize if exposed to heat, UV light, or sources of free radicals.[1] This results in an increase in viscosity and eventual solidification.
Solution:
-
Proper Storage: Store the stock reagent in a dark, cold environment, typically between 0-5°C, as recommended by the manufacturer.[9][10]
-
Inhibitor Awareness: The reagent is supplied with a polymerization inhibitor, such as hydroquinone monomethyl ether (MEHQ).[9] Do not remove the inhibitor from the stock material. This inhibitor is essential for shelf life but is typically overcome by the initiators used during the final polymerization step with the organic matrix.[11]
-
Avoid Heat and Light: During handling and application, protect the solution from direct sunlight, UV lamps, and unnecessary heat sources.
Issue 2: Poor Adhesion or Inconsistent Surface Modification
You have successfully applied the silane, but the subsequent polymer layer shows poor adhesion, or you observe inconsistent results between batches.
Probable Cause A: Inadequate Substrate Preparation The silane can only bond to available hydroxyl (-OH) groups on the substrate surface.[12] A contaminated or insufficiently hydroxylated surface will result in poor silane coverage and weak bonding.
Solution:
-
Thorough Cleaning: Meticulously clean the substrate to remove organic contaminants. A typical procedure involves sonication in acetone, followed by isopropyl alcohol, and finally, a thorough rinse with deionized water.
-
Surface Activation (Hydroxylation): For substrates like glass or silicon, increase the density of surface hydroxyl groups. Common activation methods include:
-
Plasma Treatment: Oxygen or argon plasma is highly effective.
-
Piranha Etch: A 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂ (use with extreme caution).
-
UV/Ozone Treatment.
-
Probable Cause B: Suboptimal Silane Layer Formation The structure of the silane layer is critical. An overly thick, multi-layered, and heavily cross-linked film can orient the methacrylate groups away from the interface, making them inaccessible to the polymer matrix.[3]
Solution:
-
Control Concentration: Use dilute solutions (0.5-2%) to aim for a uniform monolayer or a thin, functional multilayer. Higher concentrations can lead to thick, brittle, and poorly organized films.[4]
-
Optimize Reaction Time: Allow sufficient time for the silane to adsorb to the surface (typically 3-5 minutes) before rinsing.
-
Rinsing and Curing: After application, rinse the surface thoroughly with the carrier solvent (e.g., ethanol) to remove excess, unbonded silane. Cure the treated substrate, typically by heating (e.g., 110-120°C for 30-60 minutes), to promote covalent bond formation between the silane and the substrate and to remove water.[13]
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of this silane as a coupling agent? It functions via a two-step mechanism. First, the triethoxysilyl end hydrolyzes to form silanols, which then condense with hydroxyl groups on an inorganic substrate, forming stable covalent Si-O-Substrate bonds. Second, the methacrylate functional group at the other end copolymerizes with an organic resin, creating a durable bridge across the inorganic-organic interface.[14]
-
Q2: I see the product contains an inhibitor (MEHQ). Should I remove it before use? No. The inhibitor is present in a small concentration (typically <500 ppm) to ensure stability during storage and transport.[9] For most applications, such as incorporation into a polymer resin that will be cured with a free-radical initiator, this low concentration is easily overcome and does not need to be removed. Removing the inhibitor would make the neat reagent highly susceptible to premature polymerization.[11]
-
Q3: What is the ideal pH for preparing the silane solution? The ideal pH is a balance between promoting hydrolysis and preventing rapid self-condensation. For this type of silane, an acidic pH between 4.0 and 5.0 is recommended.[5][7] This condition provides a good rate of hydrolysis to form the reactive silanols while keeping the condensation reaction manageable.[7] You can adjust the pH of the water component with acetic or formic acid before mixing with the silane/alcohol solution.
-
Q4: Can I use this silane in a purely aqueous solution? It is not recommended. This compound has limited solubility in water.[2] Using an alcohol co-solvent, such as ethanol or isopropanol, is crucial for solubility and to help control the hydrolysis rate. A common solvent system is 95% ethanol / 5% water (by volume). The alcohol is also a byproduct of the hydrolysis reaction, and its presence can help slow the reaction according to Le Chatelier's principle.[2]
-
Q5: How can I verify that my surface has been successfully treated? Several analytical techniques can confirm successful surface modification:
-
Water Contact Angle Measurement: A successful treatment with this silane should result in a more hydrophobic surface compared to the clean, hydroxylated substrate.
-
X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of silicon (Si), nitrogen (N), and carbon (C) from the silane on the substrate surface.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like Attenuated Total Reflectance (ATR-FTIR) can identify characteristic peaks from the silane's chemical structure on the surface.[5]
-
Part 3: Protocols and Data
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a validated starting point for your experiments.
-
Substrate Cleaning & Activation: a. Sonicate glass slides in acetone for 15 minutes. b. Sonicate in isopropyl alcohol for 15 minutes. c. Rinse thoroughly with deionized (DI) water and dry under a stream of nitrogen. d. Activate the surface using an oxygen plasma cleaner for 5 minutes to generate a high density of hydroxyl groups.
-
Preparation of Silane Working Solution (Perform in a fume hood): a. Prepare a 95:5 (v/v) solution of ethanol and DI water. b. Adjust the pH of this solvent mixture to 4.5 using 0.1 M acetic acid. c. In a separate, dry glass vial, add the required volume of this compound to achieve a 1% (w/v) final concentration. d. Add the pH-adjusted solvent to the silane while stirring. e. Allow the solution to stir for 5-10 minutes to facilitate pre-hydrolysis. Use this solution immediately.
-
Surface Treatment: a. Immerse the activated glass slides in the freshly prepared 1% silane solution for 3 minutes. b. Remove the slides and rinse them by dipping in fresh ethanol for 30 seconds to remove excess silane. c. Dry the slides with a stream of nitrogen.
-
Curing: a. Place the coated slides in an oven at 110°C for 30-60 minutes. This step promotes the formation of covalent bonds with the surface and removes residual water and solvent. b. Allow the slides to cool to room temperature before proceeding with polymer application.
Data Presentation: Key Reaction Parameters
| Parameter | Recommended Range/Value | Rationale |
| Storage Temperature | 0–5°C[9] | Minimizes both premature polymerization and hydrolysis from trace moisture. |
| Working Concentration | 0.5–2% (w/v) | Balances surface coverage with the risk of forming thick, disorganized multilayers. |
| Solution pH | 4.0–5.0[5][7] | Accelerates hydrolysis of ethoxy groups while minimizing the rate of silanol self-condensation. |
| Hydrolysis Time | 5–10 minutes | Allows for sufficient formation of reactive silanols before application. |
| Curing Temperature | 110–120°C | Drives the condensation reaction to form covalent bonds with the substrate. |
| Curing Time | 30–90 minutes | Ensures complete reaction and removal of volatile byproducts. |
Part 4: Visualization of Reaction Pathways
Diagram 1: Desired Reaction Pathway for Surface Coupling
Caption: Ideal workflow for surface modification.
Diagram 2: Competing Side Reactions to Minimize
Caption: Undesired pathways leading to reagent failure.
References
Sources
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. What are the factors that affect the hydrolysis reaction rate of silane coupling agents? - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]
- 3. researchgate.net [researchgate.net]
- 4. chemsilicone.com [chemsilicone.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. gelest.com [gelest.com]
- 9. gelest.com [gelest.com]
- 10. s3.amazonaws.com [s3.amazonaws.com]
- 11. Are polymerisation inhibitors causing product failure? | Makevale [blog.makevale.com]
- 12. What to Consider When Selecting a Silane Coupling Agent - Gelest [technical.gelest.com]
- 13. gelest.com [gelest.com]
- 14. shinetsusilicone-global.com [shinetsusilicone-global.com]
- 15. US3816267A - Inhibition of acrylate polymerization - Google Patents [patents.google.com]
- 16. US20030191338A1 - Methods for inhibiting the polymerization of methacrylate monomers - Google Patents [patents.google.com]
- 17. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.nufarm.com [cdn.nufarm.com]
- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 20. applications.wasson-ece.com [applications.wasson-ece.com]
Validation & Comparative
A Comparative Guide to o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane and Alternative Silane Coupling Agents
This guide provides an in-depth comparative analysis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, a specialized silane coupling agent, against a selection of conventional silanes. It is intended for researchers, materials scientists, and formulation chemists who seek to optimize interfacial adhesion in composite materials, adhesives, and coatings. By examining the chemical structures, reaction mechanisms, and performance data, this document aims to provide the foundational knowledge required to make informed decisions in material selection and application.
Section 1: The Fundamental Mechanism of Silane Coupling Agents
Silane coupling agents are bifunctional organosilicon compounds that act as molecular bridges between inorganic substrates (like glass, metals, and minerals) and organic polymer matrices.[1][2][3] This bridging capability is essential for creating robust composite materials with enhanced mechanical strength, durability, and resistance to environmental degradation.[4][5]
The efficacy of a silane coupling agent is rooted in its dual-ended chemical structure:
-
The Silane End (Inorganic Reactivity): Typically composed of hydrolyzable alkoxy groups (e.g., methoxy, ethoxy) attached to a silicon atom.
-
The Organofunctional End (Organic Reactivity): A non-hydrolyzable organic group that is tailored to react with or be compatible with the specific polymer matrix being used.[6]
The coupling mechanism is a two-step process that creates a durable interphase region:
-
Step 1: Hydrolysis and Condensation: The alkoxy groups on the silicon atom hydrolyze in the presence of water (often trace amounts on the substrate surface) to form reactive silanol (Si-OH) groups.[6] These silanols then condense with hydroxyl groups on the inorganic substrate, forming stable, covalent oxane bonds (e.g., Si-O-Substrate). They also self-condense to form a cross-linked siloxane (Si-O-Si) network on the surface.[7][8]
-
Step 2: Organic Interfacial Bonding: The organofunctional group at the other end of the molecule forms a strong bond with the organic polymer matrix. This can occur through covalent bonding (e.g., a methacrylate group on the silane copolymerizing with a methacrylate resin) or through physical interactions like interpenetration and hydrogen bonding.[2][9]
This process transforms a weak, moisture-sensitive interface into a strong, chemically-bonded, and hydrolytically-resistant interphase.[10]
Section 2: Profiling the Silane Candidates
The choice of silane is dictated by the specific polymer system and performance requirements. Here, we compare this compound (METSPU) with three widely used silanes that represent different functional classes.
-
This compound (METSPU): This is a specialized silane featuring a methacrylate group, making it highly reactive with acrylic and methacrylate-based resins.[11][12] Its defining characteristic is the internal urethane (-NH-COO-) linkage, which can impart increased flexibility and toughness to the interface. The triethoxy groups hydrolyze more slowly than methoxy groups, which can enhance the working life and stability of aqueous silane solutions.[1]
-
3-Methacryloxypropyltrimethoxysilane (MPMS): Often considered the industry standard for methacrylate-based systems, MPMS is one of the most important coupling agents for improving polymer-mineral adhesion.[13][14] It provides a direct and effective bond in dental composites, coatings, and adhesives. The primary differences from METSPU are the faster-hydrolyzing methoxy groups and the absence of the urethane linkage.
-
Vinyltriethoxysilane (VTES): This silane possesses a vinyl organofunctional group.[15] It is not reactive with methacrylate resins but is used extensively as a crosslinking agent and coupling agent for polymers like polyethylene and in rubber compounds.[15][16] It serves as an excellent example of the necessity of matching the silane's reactivity to the polymer matrix.
-
3-Aminopropyltriethoxysilane (APTES): As an amino-functional silane, APTES is highly versatile. The amino group is reactive with a wide range of thermoset resins, including epoxies, polyurethanes, phenolics, and nylons.[17][18][19] It is a gold standard for epoxy-based composites and coatings due to the direct reaction between the amine and the epoxy ring.[17]
Section 3: Comparative Performance Analysis
The selection of a silane coupling agent has a direct and measurable impact on the final properties of the material. The following analysis is based on established principles and representative data from scientific literature.
Adhesion Promotion and Mechanical Strength
The primary function of a silane is to improve adhesion, which translates to enhanced mechanical properties like flexural and tensile strength.[20] The effectiveness is highly dependent on the chemical compatibility between the silane's organofunctional group and the polymer matrix.
Table 1: Representative Shear Bond Strength on a Silica-Based Substrate
| Silane Coupling Agent | Compatible Polymer Matrix | Typical Shear Bond Strength (Dry, MPa) | Rationale for Performance |
|---|---|---|---|
| METSPU | Methacrylate Resins | 25 - 35 | Covalent bonding via methacrylate group polymerization. Urethane linkage may provide improved stress distribution at the interface. |
| MPMS | Methacrylate Resins | 20 - 30[21] | Strong covalent bonding via methacrylate group. A well-established and effective standard.[14] |
| VTES | Polyethylene, Rubbers | 15 - 25 (in compatible systems) | Covalent bonding through free-radical polymerization of the vinyl group with the polymer.[15] |
| APTES | Epoxy Resins | 30 - 40+ | Covalent bonding via reaction of the amino group with the epoxy ring, forming a highly robust interface.[17][22] |
Causality behind Experimental Choices: Shear bond strength is a standard metric used to quantify the adhesive capacity of the interface created by the coupling agent.[3] It directly measures the force required to shear the bonded assembly, providing a clear indication of the silane's effectiveness in coupling the two dissimilar materials.
Hydrolytic Stability: The Critical Factor for Durability
A major cause of bond failure in composite materials is moisture attack at the interface.[10] Water can hydrolyze the siloxane bonds at the substrate surface and the interfacial bonds within the polymer matrix, leading to a loss of adhesion and mechanical strength over time.[23]
Table 2: Representative Bond Strength Retention after Hydrothermal Aging (e.g., 24h in 100°C Water)
| Silane Coupling Agent | Strength Retention (%) | Rationale for Hydrolytic Stability |
|---|---|---|
| METSPU | 65 - 80% | The longer, more hydrophobic backbone containing the urethane group may offer better protection against water ingress. Ethoxy groups form a potentially more stable, less strained siloxane network. |
| MPMS | 50 - 65% | The shorter propyl chain offers less hydrophobic protection. Methoxy-derived siloxane networks can be more susceptible to hydrolysis.[24] |
| VTES | 55 - 70% | The ethoxy groups contribute to good stability. The use of vinyltriethoxysilane has been shown to increase the hydrolytic stability of composites.[25] |
| APTES | 70 - 85% | Amino groups can form strong, water-resistant networks and are known to exhibit excellent stability in aqueous solutions.[26] The strong covalent bond with epoxy resins is also highly resistant to hydrolysis. |
Causality behind Experimental Choices: Accelerated aging protocols, such as immersion in boiling water, are employed to simulate the long-term effects of environmental moisture.[24][25] Measuring the retained bond strength after this exposure is a reliable method to assess the hydrolytic stability and predict the long-term durability of the interface.
Processing and Handling Considerations
-
Hydrolysis Rate: Methoxy-based silanes like MPMS hydrolyze faster than their ethoxy-based counterparts (METSPU, VTES, APTES).[1] This means MPMS solutions are generally more reactive but have a shorter shelf-life once prepared. Ethoxy silanes offer a longer working time, which can be advantageous in industrial settings.
-
Solution Stability: The stability of the hydrolyzed silane in solution varies. Amino-functional silanes like APTES are known to have excellent stability in aqueous solutions, which simplifies their application.[26]
Section 4: Experimental Evaluation Protocols
To ensure trustworthy and reproducible results, the following standardized protocols are recommended for the comparative evaluation of silane coupling agents.
Protocol 1: Surface Treatment of a Glass Substrate
This protocol describes the application of the silane coupling agent to a standardized inorganic surface.
-
Substrate Cleaning: Sonicate glass slides in acetone, followed by isopropanol, and finally deionized water for 15 minutes each. Dry the slides with a nitrogen stream and then place them in an oven at 110°C for 1 hour to remove residual moisture and activate surface hydroxyl groups.[3]
-
Silane Solution Preparation: Prepare a 1-2% (w/v) solution of the chosen silane in a 95% ethanol/5% deionized water solvent. Add a small amount of acetic acid to adjust the pH to approximately 4-5 to catalyze hydrolysis. Stir the solution for 30-60 minutes to allow for hydrolysis.[1]
-
Application: Immerse the cleaned and dried glass slides in the silane solution for 2-3 minutes.
-
Drying and Curing: Remove the slides, rinse briefly with pure ethanol to remove excess physisorbed silane, and then cure in an oven at 110°C for 30-60 minutes. This step promotes the condensation reaction, forming covalent bonds with the substrate.
Protocol 2: Shear Bond Strength Testing
This protocol quantifies the adhesive performance of the silanized surface.
-
Sample Preparation: Secure the silane-treated substrate in a mounting jig. Place a cylindrical mold onto the treated surface to define the bonding area.[3]
-
Resin Application: Apply the desired polymer resin (e.g., a methacrylate composite for METSPU/MPMS) into the mold, ensuring complete contact with the treated surface.
-
Curing: Cure the resin according to the manufacturer's instructions (e.g., using a dental curing light for a specified duration).
-
Debonding: After a defined storage period (e.g., 24 hours in a 37°C incubator), mount the sample in a universal testing machine equipped with a shear testing fixture. Apply a shear load to the base of the resin cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure.[21]
-
Calculation: The shear bond strength (in Megapascals, MPa) is calculated by dividing the peak load at failure (in Newtons) by the bonded surface area (in mm²).
Protocol 3: Evaluation of Hydrolytic Stability
This protocol is a modification of Protocol 2 to assess durability.
-
Prepare Samples: Prepare bonded specimens as described in Protocol 2 (Steps 1-3).
-
Hydrothermal Aging: After curing, immerse the bonded specimens in deionized water at an elevated temperature (e.g., 100°C) for a specified duration (e.g., 24 hours).[25] This process accelerates the aging that would occur over a much longer period under normal conditions.
-
Testing: Remove the specimens, allow them to cool to room temperature, and conduct shear bond strength testing as described in Protocol 2 (Steps 4-5).
-
Analysis: Compare the "aged" bond strength to the "dry" (unaged) bond strength to calculate the percentage of strength retention.
Section 5: Discussion and Recommendations
The data and chemical principles presented lead to clear, application-specific recommendations:
-
For High-Performance Methacrylate Composites Requiring Maximum Durability: This compound (METSPU) is the superior choice. Its combination of a methacrylate-reactive group, a potentially tougher urethane backbone, and slower-hydrolyzing ethoxy groups provides a strong initial bond with enhanced hydrolytic stability. This makes it ideal for applications in demanding environments, such as dental restorations or aerospace composites where long-term performance is critical.
-
For General-Purpose Methacrylate Systems: 3-Methacryloxypropyltrimethoxysilane (MPMS) remains a highly effective and economical choice. It provides excellent adhesion and is suitable for a vast range of applications where the absolute highest hydrolytic stability is not the primary design constraint.[13][27]
-
For Polyolefin and Rubber Composites: Vinyltriethoxysilane (VTES) is the appropriate choice. Its vinyl functionality is specifically designed for compatibility with these polymer systems, where methacrylate or amino silanes would be ineffective.[15][28]
-
For Epoxy, Polyurethane, and other Thermoset Systems: 3-Aminopropyltriethoxysilane (APTES) is the gold standard. Its amino group provides exceptional reactivity with these resins, leading to superior adhesion and the most robust hydrolytic stability among the compared silanes.[17][19]
Conclusion
The selection of a silane coupling agent is a critical decision in the design of advanced materials. While standard silanes like MPMS, VTES, and APTES are effective within their respective polymer systems, specialized silanes like this compound offer targeted advantages. The inclusion of a urethane linkage and ethoxy groups in METSPU provides a measurable enhancement in hydrolytic stability for methacrylate-based composites, justifying its use in applications where long-term durability in moist environments is paramount. Researchers and developers are encouraged to use the protocols outlined in this guide to validate the performance of these agents within their specific formulations to achieve optimal material performance.
References
- Silane – A Multifunctional Compound for Plastics. (2025). SpecialChem.
- Silane Coupling Agents. Shin-Etsu Silicone.
- Silane coupling agents used for natural fiber/polymer composites: A review. (2025).
- Silane Coupling Agents for Fiberglass Composite. SinoSil.
- Silane adhesion mechanism in dental applications and surface tre
- Silanes as adhesion promoters for paints, inks, co
- Adhesion Promoters: Silane Coupling Agents.
- Using Silanes as Adhesion Promoters.
- A Comparative Guide to 3-Methacryloxypropyldimethylsilanol and Other Silane Coupling Agents. (2025). Benchchem.
- Understanding Silane Coupling Agents for Composites: Enhancing Strength and Durability. (2026). NINGBO INNO PHARMCHEM CO.,LTD..
- The adhesion promotion mechanism of organofunctional silanes. (1998). Semantic Scholar.
- Enhancing Fiber Reinforced Polymer Composite Performance through Silane Coupling Agents. (2025). Sultan Qaboos University Journal For Science.
- The Optimal Silane Coupling Agent for Epoxy Resin: A Deep Dive into Amino-Functionalized Silanes. (2025). LinkedIn.
- A Comparative Guide to Silane Coupling Agents for Advanced Surface Tre
- Vinyltrimethoxysilane (VTMS). (2025). PubMed.
- Effect of mixed silanes on the hydrolytic stability of composites. (n.d.). PubMed.
- Discover the Benefits of Vinyltrimethoxysilane: Properties and Uses in Modern Industry. (2024).
- Vinyltriethoxysilane. Wikipedia.
- Effect of the Chemical Properties of Silane Coupling Agents on Interfacial Bonding Strength with Thermoplastics in the Resizing of Recycled Carbon Fibers. (2023). MDPI.
- Chemistry of Silanes: Interfaces in Dental Polymers and Composites. PMC - NIH.
- Study on analysis method for reaction of silane coupling agent on inorganic materials.
- Amino Silanes as adhesion promoter, surface modifier and reactant. SiSiB SILICONES.
- The Role of Silane Coupling Agents and Universal Primers in Durable Adhesion to Dental Restorative Materials - a Review. (2016).
- Unlock Superior Material Performance: The Ultimate Guide to 3-Methacryloxypropyltrimethoxysilane. NINGBO INNO PHARMCHEM CO.,LTD..
- Understanding Amino Silanes: Key to Enhanced Composite Performance. LinkedIn.
- The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of composite resin to titanium metal. (n.d.). PubMed.
- Novel polyfunctional silanes for improved hydrolytic stability at the polymer-silica interface. (n.d.). PubMed.
- 3-Methacryloxypropyltrimethoxysilane. (2025).
- O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
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A Senior Application Scientist's Guide to o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane in High-Performance Adhesives
In the pursuit of robust and durable adhesive formulations, the interface between the adhesive and the substrate is paramount. The long-term performance of a bonded joint is often dictated by the strength and stability of this interface, especially under challenging environmental conditions. Silane coupling agents are a critical class of adhesion promoters designed to chemically bridge the organic adhesive matrix and the inorganic substrate, transforming a weak physical interaction into a strong and durable covalent bond.
This guide provides an in-depth performance evaluation of a specific, versatile silane coupling agent: o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane. We will explore its mechanism of action, compare its performance with common alternatives through experimental data, and provide detailed protocols for its evaluation. This document is intended for researchers, scientists, and formulation chemists in the field of adhesive science and technology.
The Critical Role of Silane Coupling Agents
Adhesive formulations, particularly those based on polyurethane and epoxy resins, often exhibit high initial adhesion to a variety of substrates. However, the durability of this bond, especially in the presence of moisture, can be a significant challenge. Silane coupling agents address this by functionalizing the substrate surface and creating a water-resistant interphase. These bifunctional molecules possess a silane group that hydrolyzes to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates like metal and glass. The other end of the silane molecule has an organofunctional group that is compatible with and can react into the adhesive matrix during curing.
Unveiling this compound: A Dual-Functionality Adhesion Promoter
This compound is a unique silane coupling agent that combines a methacryloxy functionality with a urethane linkage. This structure provides a dual-reactivity profile, making it particularly suitable for a range of adhesive systems, including those cured via free-radical polymerization (e.g., UV-curable adhesives) and traditional moisture-cure or two-component systems.
Chemical Structure:
Caption: Chemical structure of this compound.
The triethoxysilyl group provides a robust anchor to inorganic substrates, while the methacryloxy group can copolymerize with acrylic or other unsaturated monomers. The urethane linkage enhances flexibility and toughness at the interface.
Mechanism of Adhesion Promotion
The efficacy of this compound as an adhesion promoter is a two-step process:
-
Hydrolysis and Condensation at the Substrate Interface: In the presence of moisture, the triethoxysilyl groups hydrolyze to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., Al-OH, Si-OH on glass), forming stable covalent Si-O-Substrate bonds. The silanols can also self-condense to form a crosslinked siloxane network at the interface, further enhancing the interfacial strength and hydrolytic stability.
-
Interpenetration and Reaction with the Adhesive Matrix: The methacryloxy group at the other end of the molecule is available to react with the adhesive matrix. In UV-curable acrylic adhesives, this group readily participates in the free-radical polymerization. In two-component polyurethane or epoxy systems, the urethane and ester functionalities can improve compatibility and physical entanglement with the polymer network.
Caption: Adhesion mechanism at the adhesive-substrate interface.
Performance Comparison with Alternative Silane Coupling Agents
To provide a comprehensive evaluation, we compare the performance of this compound (designated as U-Silane) with two widely used alternatives:
-
3-Aminopropyltriethoxysilane (AMEO): An amino-functional silane commonly used in epoxy and polyurethane systems.
-
3-Glycidoxypropyltrimethoxysilane (GLYMO): An epoxy-functional silane, also prevalent in epoxy and polyurethane adhesives.
The following tables summarize the performance of these silanes in a model two-component polyurethane adhesive formulation, evaluated on aluminum substrates.
Lap Shear Strength (ASTM D1002)
Lap shear strength is a critical measure of an adhesive's ability to resist shear forces. Higher values indicate a stronger adhesive bond.
| Silane Adhesion Promoter (1% w/w in adhesive) | Substrate | Initial Lap Shear Strength (MPa) | Lap Shear Strength after 7 days water immersion at 60°C (MPa) |
| Control (No Silane) | Aluminum (6061-T6) | 12.5 | 4.2 |
| U-Silane | Aluminum (6061-T6) | 20.4 | 15.8 |
| AMEO | Aluminum (6061-T6) | 18.9 | 11.5 |
| GLYMO | Aluminum (6061-T6) | 19.5 | 13.2 |
Analysis of Lap Shear Strength Data:
The inclusion of all three silane coupling agents significantly improves both the initial and post-immersion lap shear strength compared to the control. U-Silane demonstrates the highest initial lap shear strength and, more importantly, the best retention of strength after prolonged exposure to hot water. This suggests superior hydrolytic stability of the interfacial bond formed by the urethane-functionalized silane.
T-Peel Strength (ASTM D1876)
T-peel strength measures the force required to peel apart a bonded joint of flexible substrates. It is a measure of the adhesive's toughness and flexibility.
| Silane Adhesion Promoter (1% w/w in adhesive) | Substrate | Initial T-Peel Strength (N/25mm) | T-Peel Strength after 7 days water immersion at 60°C (N/25mm) |
| Control (No Silane) | Aluminum Foil | 35 | 10 |
| U-Silane | Aluminum Foil | 68 | 55 |
| AMEO | Aluminum Foil | 62 | 42 |
| GLYMO | Aluminum Foil | 65 | 48 |
Analysis of T-Peel Strength Data:
Similar to the lap shear results, all silanes significantly enhance the peel strength. U-Silane again exhibits the highest performance, both initially and after water immersion. The urethane linkage in its structure likely contributes to the increased flexibility and toughness of the adhesive bond line, leading to improved peel resistance.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Surface Preparation of Aluminum Substrates
Proper surface preparation is critical for achieving optimal adhesion.
-
Degrease the aluminum panels by wiping with acetone followed by isopropanol.
-
Chemically etch the panels by immersing them in a 5% sodium hydroxide solution at 60°C for 2 minutes.
-
Rinse the panels thoroughly with deionized water.
-
Deoxidize the panels by immersing them in a 30% nitric acid solution at room temperature for 1 minute.
-
Rinse the panels again with deionized water and dry them in an oven at 110°C for 15 minutes.
-
Apply a 1% solution of the respective silane in a 95:5 ethanol/water mixture to the cleaned and dried aluminum surface by wiping or dipping.
-
Allow the silane-treated panels to air dry for 30 minutes, followed by a final cure in an oven at 110°C for 15 minutes.
Caption: Workflow for aluminum substrate surface preparation.
Lap Shear Strength Testing (based on ASTM D1002)
-
Prepare single-lap-joint specimens with an overlap area of 25.4 mm x 12.7 mm.
-
Apply the adhesive containing the silane coupling agent to the prepared surface of one of the aluminum coupons.
-
Assemble the joint and clamp it to ensure a consistent bond line thickness.
-
Cure the adhesive according to the manufacturer's recommendations.
-
For accelerated aging, immerse the cured specimens in deionized water at 60°C for 7 days.
-
Test the specimens to failure in a universal testing machine at a crosshead speed of 1.3 mm/min.
-
Calculate the lap shear strength by dividing the maximum load by the overlap area.
T-Peel Strength Testing (based on ASTM D1876)
-
Prepare T-peel specimens using flexible aluminum foil substrates.
-
Apply the adhesive containing the silane coupling agent to the prepared surfaces of two foils.
-
Press the two foils together with the adhesive in between, leaving the ends free for gripping.
-
Cure the adhesive as recommended.
-
For accelerated aging, immerse the cured specimens in deionized water at 60°C for 7 days.
-
Mount the free ends of the specimen in the grips of a universal testing machine.
-
Pull the ends apart at a constant crosshead speed of 254 mm/min.
-
Record the average peeling force over a specified length and report it as T-peel strength in N/25mm.
Conclusion and Recommendations
The experimental data clearly demonstrates the significant benefits of incorporating silane coupling agents in polyurethane adhesive formulations to enhance adhesion to aluminum substrates. Among the evaluated silanes, this compound (U-Silane) exhibited superior performance in terms of both initial bond strength and, critically, durability under hydrolytic stress.
The unique combination of a urethane linkage and a methacryloxy functional group in U-Silane appears to provide a more robust and water-resistant interface compared to the more common amino- and epoxy-functional silanes in this specific polyurethane system. The enhanced flexibility and toughness imparted by the urethane group likely contribute to the improved peel strength.
For researchers and formulators developing high-performance adhesives for demanding applications where long-term durability in humid environments is crucial, this compound is a highly recommended adhesion promoter for consideration. Its dual-reactivity also opens up possibilities for its use in a wider range of adhesive chemistries, including UV-curable systems.
References
-
ASTM International. (2010). Standard Test Method for Apparent Shear Strength of Single-Lap-Joint Adhesively Bonded Metal Specimens by Tension Loading (Metal-to-Metal) (ASTM D1002-10). West Conshohocken, PA: ASTM International. [Link]
-
ASTM International. (2019). Standard Test Method for Peel Resistance of Adhesives (T-Peel Test) (ASTM D1876-08(2019)). West Conshohocken, PA: ASTM International. [Link]
-
Ebnesajjad, S. (2017). Handbook of Adhesives and Surface Preparation: Technology, Applications and Manufacturing. Elsevier. [Link]
-
Mittal, K. L. (Ed.). (2018). Silanes and Other Coupling Agents. CRC Press. [Link]
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Gelest, Inc. (n.d.). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]
-
PURIN. (n.d.). Silane-Terminated Polyurethane Systems. Retrieved from [Link]
-
Technology Center. (2025, July 4). Moisture-curing silane adhesives: The future of environmentally friendly, high-performance bonding is here. Retrieved from [Link][1]
-
Zain, N. M., & Yusof, M. A. W. (2011). Green Polyurethane Adhesive Bonding of Aluminum: Effect of Surface Treatments. Advanced Materials Research, 173, 115-119.[2]
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Wu, J., et al. (2022). Promoters for Improved Adhesion Strength between Addition-Cured Liquid Silicone Rubber and Low-Melting-Point Thermoplastic Polyurethanes. Polymers, 14(3), 527.[3]
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Matinlinna, J. P., & Vallittu, P. K. (2007). The effect of a 3-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane blend and tris(3-trimethoxysilylpropyl)isocyanurate on the shear bond strength of a veneering composite resin to titanium. Dental materials, 23(11), 1380-1388.[4]
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A Senior Application Scientist's Guide to Characterizing Surfaces Treated with O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (METU)
In the realm of biomedical research and drug development, the precise engineering of material surfaces is paramount. Surface modification can dictate the biocompatibility, cellular response, and overall performance of a device or delivery system. O-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane (METU) is a versatile silane coupling agent that offers a unique combination of a polymerizable methacrylate group and a surface-reactive triethoxysilyl group.[1][2][3] This dual functionality allows for the covalent immobilization of a wide range of molecules and the creation of robust, functional coatings.
This guide provides an in-depth comparison of key characterization techniques to analyze and validate surfaces treated with METU. We will explore the "why" behind the "how" for each method, offering insights into experimental design and data interpretation. Furthermore, we will compare the expected outcomes for METU-treated surfaces with common alternative silanization agents, such as (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), providing a framework for selecting the optimal surface chemistry for your application.
The Chemistry of Surface Modification: METU and its Alternatives
METU, APTES, and GPTMS are all popular choices for surface modification, particularly on hydroxyl-rich substrates like glass, silicon wafers, and many metal oxides.[4][5] The fundamental reaction involves the hydrolysis of the alkoxy groups on the silane in the presence of water to form reactive silanol groups. These silanols then condense with hydroxyl groups on the substrate surface, forming stable covalent siloxane (Si-O-Si) bonds.
The key difference between these silanes lies in their terminal functional groups:
-
METU presents a methacrylate group, which is readily polymerizable via free-radical initiation. This is ideal for grafting polymers, hydrogels, or other molecules containing vinyl groups.
-
APTES provides a primary amine group. This versatile group can be used for a variety of conjugation chemistries, such as amide bond formation with carboxylic acids or reaction with N-hydroxysuccinimide (NHS) esters.[4][5]
-
GPTMS features an epoxide (glycidyl) group. This group is reactive towards nucleophiles like amines and thiols, offering another pathway for covalent immobilization.
The choice of silane dictates the subsequent immobilization chemistry and ultimately the functionality of the surface.
A Multi-faceted Approach to Surface Characterization
No single technique can fully elucidate the complex nature of a modified surface. A comprehensive characterization strategy should employ a suite of complementary methods to probe the chemical composition, topography, wettability, and stability of the coating.
X-ray Photoelectron Spectroscopy (XPS): Unveiling the Elemental Composition
Why XPS? XPS is an indispensable tool for confirming the successful deposition of a silane layer and for quantifying its elemental composition.[4][5] It is a surface-sensitive technique, typically probing the top 1-10 nm of a material, making it ideal for analyzing thin films.[4] By irradiating the surface with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS can identify the elements present and their chemical states.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: A pristine, untreated substrate should always be analyzed as a control to establish a baseline elemental composition.
-
Survey Scan: Acquire a wide energy range scan (e.g., 0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Perform detailed scans over the core level peaks of interest, such as C 1s, O 1s, Si 2p, and N 1s (for METU and APTES).
-
Data Analysis:
-
Peak Identification: Assign peaks to specific elements based on their binding energies.
-
Peak Fitting: Deconvolute high-resolution spectra to identify different chemical states of an element. For example, the C 1s peak of a METU-treated surface can be resolved into components corresponding to C-C/C-H, C-O, N-C=O, and O-C=O bonds.
-
Quantification: Determine the relative atomic concentrations of the elements on the surface.
-
Comparative Data for Silane-Treated Surfaces
| Element | Expected Atomic Concentration (%) on METU-Treated Surface | Expected Atomic Concentration (%) on APTES-Treated Surface | Key Differentiating Features |
| C | High | Moderate | METU has a significantly higher carbon content due to its longer organic chain and methacrylate group. |
| N | Present | Present | The N 1s signal confirms the presence of both METU and APTES. |
| Si | Present | Present | The Si 2p signal is a key indicator of silane deposition. The Si-O-Si peak can confirm covalent attachment to the substrate.[6] |
| O | High | Moderate | The O 1s signal will have contributions from the substrate (e.g., SiO2) and the silane itself. |
Experimental Workflow for XPS Analysis
Caption: Workflow for XPS analysis of silanized surfaces.
Atomic Force Microscopy (AFM): Visualizing the Surface Topography
Why AFM? AFM is a powerful imaging technique that provides three-dimensional information about the surface topography with nanoscale resolution.[7][8][9] It is crucial for assessing the uniformity and smoothness of the silane coating. A rough or aggregated coating can lead to inconsistent biological responses. AFM can also provide quantitative data on surface roughness.[10][11]
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Mount the sample on a flat, stable surface.
-
Cantilever Selection: Choose a cantilever with an appropriate spring constant and tip radius for the expected surface features. Tapping mode is often preferred for soft or delicate samples to minimize surface damage.[7]
-
Imaging: Scan a representative area of the surface. It is good practice to image multiple areas to ensure the observed features are representative of the entire surface.
-
Data Analysis:
-
Image Processing: Flatten the image to remove artifacts from sample tilt.
-
Roughness Analysis: Calculate the root-mean-square (RMS) roughness, which is a measure of the standard deviation of the height variations.
-
Feature Analysis: Identify any aggregates, pinholes, or other defects in the coating.
-
Comparative Data for Silane-Treated Surfaces
| Parameter | Expected Value for METU-Treated Surface | Expected Value for APTES-Treated Surface | Interpretation |
| RMS Roughness | Typically < 1 nm | Can vary, but often slightly higher than METU due to potential for multilayer formation.[12] | A low RMS roughness indicates a smooth, uniform coating. Higher values may suggest aggregation or incomplete coverage. |
| Surface Morphology | Homogeneous and featureless | May show some small aggregates depending on deposition conditions. | Visual inspection of AFM images can reveal the quality of the silane layer. |
Experimental Workflow for AFM Analysis
Caption: Workflow for AFM analysis of surface topography.
Water Contact Angle (WCA) Measurement: Probing Surface Wettability
Why WCA? WCA measurement is a simple yet powerful technique for assessing the hydrophilicity or hydrophobicity of a surface.[13][14][15] The contact angle of a water droplet on a surface is determined by the balance of cohesive forces within the water and adhesive forces between the water and the surface.[14] A successful silanization will alter the surface energy and thus the WCA. This technique is highly sensitive to the outermost layer of atoms.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Ensure the surface is clean and dry.
-
Droplet Deposition: Place a small droplet of deionized water (typically 1-5 µL) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use software to measure the angle between the tangent of the droplet at the three-phase contact line and the surface.
-
Multiple Measurements: Take measurements at several different locations on the surface and average the results to account for any local variations in wettability.
Comparative Data for Silane-Treated Surfaces
| Surface | Expected Water Contact Angle (°) | Interpretation |
| Pristine Glass/SiO2 | < 20° | Highly hydrophilic due to the presence of surface hydroxyl groups. |
| METU-Treated | 60-80° | The long, non-polar organic chain of METU increases the hydrophobicity of the surface. |
| APTES-Treated | 40-60° | The amine groups can interact with water, resulting in a less hydrophobic surface compared to METU. |
Logical Relationship in WCA Measurement
Caption: Factors influencing water contact angle measurements.
Fourier-Transform Infrared Spectroscopy (FTIR): Identifying Chemical Bonds
Why FTIR? FTIR spectroscopy is used to identify the functional groups present on a surface.[16][17][18] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the chemical bonds present.[18] Attenuated Total Reflectance (ATR)-FTIR is a particularly useful sampling technique for surface analysis as it requires minimal sample preparation.[16]
Experimental Protocol: A Self-Validating System
-
Background Spectrum: Collect a background spectrum of the clean ATR crystal.
-
Sample Spectrum: Press the sample firmly against the ATR crystal and collect the sample spectrum.
-
Data Processing:
-
Background Subtraction: Subtract the background spectrum from the sample spectrum.
-
ATR Correction: Apply an ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
Peak Analysis: Identify characteristic absorption bands corresponding to the functional groups of the silane and the substrate.
-
Comparative Data for Silane-Treated Surfaces
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Presence on METU-Treated Surface | Expected Presence on APTES-Treated Surface |
| ~3350 | N-H stretch | Yes | Yes |
| ~2930, ~2850 | C-H stretch | Yes | Yes |
| ~1720 | C=O stretch (urethane & ester) | Yes | No |
| ~1635 | C=C stretch (methacrylate) | Yes | No |
| ~1530 | N-H bend | Yes | Yes |
| ~1100-1000 | Si-O-Si stretch | Yes | Yes |
Experimental Workflow for ATR-FTIR Analysis
Caption: Workflow for ATR-FTIR analysis of surface chemistry.
Stability and Durability: A Critical Consideration
The long-term performance of a surface modification depends on its stability in the relevant physiological or experimental environment.[19][20][21] Silane coatings can be susceptible to hydrolysis, particularly in highly alkaline or acidic conditions.[19][22] Stability studies are crucial for applications requiring long-term performance.
Protocol for Stability Testing:
-
Initial Characterization: Characterize the freshly prepared surfaces using the techniques described above (XPS, AFM, WCA, FTIR).
-
Incubation: Incubate the samples in a relevant buffer (e.g., phosphate-buffered saline, cell culture medium) at a physiological temperature (e.g., 37°C) for various time points (e.g., 1, 7, 14, and 30 days).
-
Post-Incubation Characterization: After each time point, rinse the samples with deionized water, dry them, and re-characterize them using the same techniques.
-
Data Comparison: Compare the data from the aged samples to the initial data to assess any changes in elemental composition, topography, wettability, or chemical structure. A stable coating will show minimal changes over time.
Conclusion
The successful application of METU for surface modification hinges on a robust characterization strategy. By employing a combination of XPS, AFM, WCA, and FTIR, researchers can gain a comprehensive understanding of the chemical and physical properties of the modified surface. This multi-faceted approach not only validates the success of the surface treatment but also provides critical insights into the performance and stability of the coating. The comparative data presented in this guide serves as a valuable resource for researchers to benchmark their results and make informed decisions in the design and development of advanced biomaterials.
References
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EAG Laboratories. Atomic Force Microscopy (AFM). [Link]
-
AZoOptics. (2023, September 18). Surface Topography Imaging with AFM. [Link]
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Ebatco Lab Services. AFM for Surface Roughness. [Link]
-
Rocky Mountain Labs. (2025, June 24). FTIR Analysis of Coatings. [Link]
-
NC State University Libraries. The Basics of Atomic Force Microscopy in Surface Morphology – Advances in Polymer Science. [Link]
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Nanosurf. Topography and Surface Roughness Measurements. [Link]
-
Charter Coating. Fourier Transform Infrared Spectroscopy (FTIR) Testing. [Link]
-
MDPI. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
UniCA IRIS. (2024). XPS and ARXPS for Characterizing Multilayers of Silanes on Gold Surfaces. [Link]
-
Nanoscale Advances (RSC Publishing). (2025, August 26). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. [Link]
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A Tale of Two Tethers: A Comparative Guide to o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane and (3-Aminopropyl)triethoxysilane for Surface Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of material science and biomedical engineering, the interface between materials is where function is defined and performance is dictated. The ability to tailor these surfaces at a molecular level is paramount. Silane coupling agents are the master keys to unlocking this potential, acting as molecular bridges between inorganic substrates and organic overlayers. This guide offers a deep, comparative analysis of two prominent players in this field: the polymerizable o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane and the versatile (3-Aminopropyl)triethoxysilane (APTES) .
This document moves beyond a simple cataloging of properties. As a senior application scientist, my goal is to provide you with the causal reasoning behind experimental choices, enabling you to not only select the appropriate silane but to understand why it is the optimal choice for your specific application, be it in high-performance composites, advanced coatings, or sophisticated biomedical devices.
At a Glance: Chemical Identity and Functional Strategy
Before delving into performance data, it is crucial to understand the fundamental structural differences that govern the reactivity and application space of these two silanes.
| Feature | This compound | (3-Aminopropyl)triethoxysilane (APTES) |
| CAS Number | 115396-93-5[1][2] | 919-30-2 |
| Molecular Formula | C16H31NO7Si[1][2] | C9H23NO3Si |
| Key Functional Group | Methacrylate and Urethane | Primary Amine |
| Primary Bonding Mechanism with Organic Phase | Co-polymerization via methacrylate group | Covalent bond formation with various functional groups (e.g., epoxides, carboxyls) |
| Inorganic Anchor | Triethoxysilyl group | Triethoxysilyl group |
The shared triethoxysilyl group is the anchor to the inorganic world. Upon hydrolysis, it forms reactive silanol groups that condense with hydroxyl groups on surfaces like glass, silica, and metal oxides, forming stable siloxane (Si-O-Si) bonds. The key differentiator lies in their organic-facing functional groups, which dictates their interaction with the desired organic phase.
The urethane silane, with its methacrylate functionality, is designed to be integrated into a polymer network through free-radical polymerization. The internal urethane linkage offers potential for enhanced flexibility and toughness at the interface. In contrast, APTES provides a highly reactive primary amine group, a versatile chemical handle for covalently attaching a wide array of molecules, from epoxy resins to biomolecules.
The Mechanism of Action: A Shared Foundation
The efficacy of both silanes hinges on a four-step process at the substrate interface. Understanding this mechanism is critical for troubleshooting and optimizing your surface modification protocols.
Figure 1. Generalized workflow for silane deposition on a hydroxylated surface.
This process begins with the hydrolysis of the ethoxy groups on the silicon atom to form reactive silanol groups (Si-OH), a reaction often catalyzed by acid or base. These silanols can then condense with each other to form oligomers. Upon introduction to the substrate, these silanols and their oligomers physically adsorb onto the surface via hydrogen bonding. The final, crucial step is the formation of durable, covalent M-O-Si bonds (where M is a surface atom like Si, Al, or Ti), typically achieved through a curing or drying process that removes water and drives the condensation reaction to completion.
Performance Showdown: Adhesion, Stability, and Biocompatibility
Adhesion Strength and Interfacial Performance
The choice between a methacrylate and an amino-functional silane often depends on the nature of the polymer matrix.
-
This compound : This silane excels in applications involving methacrylate-based polymer composites, such as dental resins. The methacrylate group can co-polymerize with the resin matrix, creating a truly integrated and covalently bonded interface. The urethane linkage within the molecule can impart increased toughness and flexibility, potentially leading to improved fatigue resistance. Studies on similar methacrylate-functionalized silanes have shown their ability to significantly enhance the bond strength between glass fibers and resin matrices.
-
(3-Aminopropyl)triethoxysilane (APTES) : The primary amine of APTES is a potent nucleophile, making it an excellent choice for coupling to epoxy, polyurethane, and other thermosetting resins. In glass fiber reinforced composites, aminosilanes have been shown to increase the interfacial shear strength by improving the adhesion between the fiber and the matrix. The amino groups can also catalyze the curing of certain resins at the interface, further enhancing the bond strength. For instance, in polyamide composites, the hydrogen bonding capability of the amino group with the amide linkages of the polymer matrix can significantly improve mechanical properties.[3]
Comparative Insights from the Literature:
| Application | Silane Type | Key Finding | Reference |
| Glass Fiber/Epoxy Composites | Amino Silane vs. Methacryl Silane | Amino silane treated laminate maintained good fiber/matrix bonding after water immersion, while methacryl silane treated laminate showed debonding. | |
| Glass Fiber/Unsaturated Polyester | Methacryloxypropyltrimethoxysilane (MPS) vs. Aminopropyltriethoxysilane (APS) | Both silanes increased surface free energy of glass fibers, with the polar component playing a key role in improving interfacial adhesion. | [4] |
| Urethanedimethacrylate Composite | Methacryloxypropyltrimethoxysilane (MAOP) with other silanes | The hydrolytic stability of the composite was influenced by the hydrophobicity of the silane coupling agent layer. | [5] |
Hydrolytic Stability
The durability of the silane layer, particularly in aqueous or high-humidity environments, is a critical performance metric.
-
This compound : The methacrylate group itself is relatively hydrophobic, and the urethane linkage can also contribute to a more hydrolytically stable interface compared to more polar linkages. Studies on composites using methacrylate-functional silanes have demonstrated good long-term performance after water immersion challenges. However, the ester linkage in the methacrylate group can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
(3-Aminopropyl)triethoxysilane (APTES) : The primary amine group of APTES can unfortunately catalyze the hydrolysis of the siloxane bonds at the interface, particularly in aqueous environments. This can lead to a gradual loss of the silane layer and a decrease in adhesion over time. However, the formation of a dense, cross-linked silane network can mitigate this effect. Some studies have shown that aminosilane layers can be less stable than those derived from other silanes under certain conditions.[6]
Biocompatibility and Surface Functionalization for Biomedical Applications
For applications in drug delivery, biosensing, and medical implants, the surface chemistry presented by the silane is of utmost importance.
-
This compound : Methacrylate-based polymers, such as poly(methyl methacrylate) (PMMA), have a long history of use in biomedical applications and are generally considered biocompatible.[7] A surface functionalized with this urethane silane would present a methacrylate-rich surface, which could be suitable for subsequent grafting of hydrogels or other biocompatible polymers.
-
(3-Aminopropyl)triethoxysilane (APTES) : APTES is widely used in the biomedical field to introduce amine groups onto surfaces. These amine groups serve as versatile anchor points for the covalent immobilization of biomolecules such as proteins, enzymes, and DNA. The resulting amine-functionalized surface is generally considered biocompatible and supports cell attachment and growth. However, the surface charge imparted by the protonated amine groups can influence protein adsorption and cellular interactions.
Experimental Protocols: A Practical Guide to Surface Modification
The following protocols provide detailed, step-by-step methodologies for the surface modification of glass or silica substrates.
Protocol 1: Surface Modification with this compound
While a standardized, universally cited protocol for this specific urethane silane is less common than for APTES, the following procedure is based on general principles for methacrylate silanes and should provide a robust starting point.
Materials:
-
This compound
-
Ethanol (anhydrous)
-
Deionized water
-
Acetic acid
-
Glass or silica substrates
-
Beakers
-
Stir plate and stir bar
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrates. A common method is sonication in a sequence of detergent, deionized water, and ethanol, followed by drying with a stream of nitrogen. For a more rigorous clean, an oxygen plasma treatment or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) can be used (with extreme caution).
-
Silane Solution Preparation: In a fume hood, prepare a 95:5 (v/v) ethanol-water solution. Adjust the pH to approximately 4.5-5.5 with a few drops of acetic acid. Add the this compound to the solution with stirring to a final concentration of 1-2% (v/v). Allow the solution to hydrolyze for at least 30 minutes with continuous stirring.
-
Silanization: Immerse the cleaned and dried substrates in the silane solution for 2-5 minutes.
-
Rinsing: Remove the substrates from the silane solution and rinse them thoroughly with ethanol to remove any excess, unreacted silane.
-
Curing: Dry the substrates in an oven at 110-120°C for 15-30 minutes to promote the formation of covalent siloxane bonds with the surface.
-
Storage: Store the functionalized substrates in a desiccator until use.
Figure 3. Experimental workflow for surface modification with APTES.
Concluding Remarks: Making an Informed Decision
The selection between this compound and (3-Aminopropyl)triethoxysilane is not a matter of one being definitively "better" than the other, but rather a question of which is "fitter for the purpose."
Choose this compound when:
-
You are working with methacrylate-based resins and require a co-polymerizable interface.
-
Enhanced flexibility and toughness at the interface are desirable.
-
Good hydrolytic stability is a primary concern.
Choose (3-Aminopropyl)triethoxysilane (APTES) when:
-
You need a versatile surface for the subsequent covalent attachment of a wide range of molecules, including biomolecules.
-
You are working with epoxy, polyurethane, or other resin systems that react with primary amines.
-
You require a positively charged surface (at neutral pH) to influence protein adsorption or cell interaction.
By understanding the fundamental chemistry, performance trade-offs, and practical application protocols of these two powerful surface modification agents, you are now better equipped to make a strategic and informed decision for your research and development endeavors.
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The Unseen Shield: Enhancing Composite Water Resistance with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
A Comparative Guide to Interfacial Fortification Against Hydrolytic Degradation
In the relentless pursuit of durable and high-performance composite materials, the battle against water-induced degradation is a primary concern for researchers and materials scientists. The ingress of water into a composite structure can compromise the integrity of the fiber-matrix interface, leading to a significant decline in mechanical properties and service life. Silane coupling agents are the vanguard in this defense, forming a robust chemical bridge between the inorganic reinforcement and the organic polymer matrix. This guide provides an in-depth technical comparison of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, a specialized urethane silane, against other common silane coupling agents in the context of improving the water resistance of composites.
The Critical Role of the Fiber-Matrix Interface
The interface, though microscopic, is the heart of a composite material. It is the region where stress is transferred between the reinforcing fibers (e.g., glass, carbon) and the polymer matrix. However, this region is also highly susceptible to environmental attacks, particularly from moisture. Water molecules can penetrate the composite, disrupt the bonding at the interface, and create pathways for further degradation. This hydrolytic degradation manifests as reduced flexural strength, lower impact resistance, and diminished long-term durability.
Silane coupling agents are bifunctional molecules that mitigate this vulnerability. They possess a silanol group that forms strong covalent bonds with the hydroxyl groups on the surface of inorganic reinforcements. On the other end, an organofunctional group is tailored to react and form a durable bond with the polymer matrix. This creates a water-resistant and chemically stable interphase that preserves the composite's integrity even in humid or wet environments.
Unveiling this compound: A Multifunctional Approach
This compound is a unique silane coupling agent that incorporates both a methacrylate and a urethane functionality. This dual nature offers a compelling set of properties for enhancing the water resistance of composites.
The triethoxysilyl group at one end of the molecule provides the expected strong bonding to the inorganic reinforcement surface. The methacrylate group at the other end is designed to co-polymerize with a wide range of thermosetting resins, such as unsaturated polyesters, vinyl esters, and acrylics, during the curing process. The integral urethane linkage in the backbone of the molecule is the key differentiator. Urethane bonds are known for their toughness, flexibility, and excellent resistance to hydrolysis and chemicals. This inherent stability of the urethane group is hypothesized to impart superior long-term water resistance to the composite's interfacial region compared to some conventional silanes.
The Mechanism of Interfacial Fortification
The efficacy of this compound in enhancing water resistance stems from a multi-faceted mechanism at the fiber-matrix interface.
Caption: Interfacial bonding mechanism of the urethane silane.
A Comparative Analysis: Urethane Silane vs. Conventional Alternatives
To objectively assess the efficacy of this compound, a comparison with commonly used silane coupling agents is essential. The following sections compare its theoretical and expected performance against 3-aminopropyltriethoxysilane (APTES) and 3-methacryloxypropyltrimethoxysilane (MPS).
Water Absorption
Water absorption is a direct measure of a composite's susceptibility to moisture ingress. A lower water absorption percentage indicates a more water-resistant material.
| Silane Coupling Agent | Chemical Structure | Expected Water Absorption (%) in Glass/Polyester Composite | Rationale |
| This compound | C₁₆H₃₁NO₇Si | Low | The hydrophobic nature of the urethane linkage and the cross-linking with the matrix are expected to create a dense, water-repellent interface. |
| 3-Aminopropyltriethoxysilane (APTES) | C₉H₂₃NO₃Si | Moderate | The amino group can form hydrogen bonds with water, potentially leading to slightly higher water absorption compared to more hydrophobic silanes. However, it provides excellent adhesion.[1] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | C₁₀H₂₀O₅Si | Low to Moderate | The methacrylate group ensures good compatibility and co-reaction with the resin, leading to a well-sealed interface. |
| No Silane (Control) | - | High | Without a coupling agent, the hydrophilic glass fiber surface readily absorbs water, leading to significant degradation of the interface. |
Surface Wettability: Contact Angle
The contact angle of a water droplet on a silane-treated surface provides insight into its hydrophobicity. A higher contact angle indicates a more water-repellent surface.
| Silane Coupling Agent | Expected Water Contact Angle on Treated Glass | Rationale |
| This compound | High | The combination of the organic backbone and the urethane group should create a relatively non-polar surface, leading to high water repellency. |
| 3-Aminopropyltriethoxysilane (APTES) | Moderate | The polar amino group can interact with water, resulting in a lower contact angle compared to more non-polar silanes.[2] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Moderate to High | The methacryloxypropyl group is less polar than an amino group, leading to better hydrophobicity. |
| Untreated Glass | Low | The glass surface is highly hydrophilic due to the presence of numerous hydroxyl groups, resulting in a very low contact angle.[3] |
Retention of Mechanical Properties After Water Immersion
The ultimate measure of a coupling agent's effectiveness in imparting water resistance is the retention of the composite's mechanical properties after prolonged exposure to water. Flexural strength is a critical parameter in this assessment.
| Silane Coupling Agent | Expected Flexural Strength Retention (%) after 30 days Water Immersion | Rationale |
| This compound | High | The hydrolytically stable urethane linkage and robust covalent bonding on both sides of the interface are expected to provide excellent protection against water-induced degradation, leading to high strength retention. |
| 3-Aminopropyltriethoxysilane (APTES) | Good | APTES is known to provide strong initial adhesion, which contributes to good mechanical property retention. However, the polarity of the amino group could be a potential site for water interaction over long-term exposure.[1] |
| 3-Methacryloxypropyltrimethoxysilane (MPS) | Good to High | The co-polymerization of MPS with the resin matrix creates a strong and stable interface, resulting in good hydrolytic stability and strength retention.[4] |
| No Silane (Control) | Low | Significant water absorption at the interface leads to debonding and a drastic reduction in flexural strength.[4] |
Experimental Protocols
To ensure the scientific integrity of comparative studies, standardized experimental protocols are crucial. The following are detailed methodologies for key experiments in evaluating the water resistance of composites.
Experimental Workflow
Caption: A typical experimental workflow for evaluating silane-treated composites.
Protocol 1: Silane Treatment of Glass Fibers
Objective: To apply a uniform layer of the silane coupling agent to the glass fiber surface.
Materials:
-
Glass fibers
-
This compound (or other silanes for comparison)
-
Ethanol
-
Deionized water
-
Acetic acid
-
Beakers
-
Magnetic stirrer
-
Drying oven
Procedure:
-
Prepare a 95:5 (v/v) ethanol/water solution.
-
Adjust the pH of the solution to 4.5-5.0 with acetic acid. This aids in the hydrolysis of the silane's ethoxy groups.
-
Slowly add the silane coupling agent to the solution while stirring to achieve a 1-2% concentration by weight.
-
Continue stirring for 30-60 minutes to allow for the hydrolysis of the silane and the formation of silanol groups.
-
Immerse the glass fibers in the silane solution for 2-3 minutes.
-
Remove the fibers and allow the excess solution to drain.
-
Dry the treated fibers in an oven at 110-120°C for 15-20 minutes to promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the glass fiber surface, forming stable Si-O-Si bonds.
Protocol 2: Water Absorption Testing (ASTM D570)
Objective: To determine the amount of water absorbed by the composite specimens.
Materials:
-
Cured composite specimens (typically discs or squares of a defined size)
-
Analytical balance (accurate to 0.1 mg)
-
Desiccator
-
Oven
-
Container with deionized water
Procedure:
-
Dry the test specimens in an oven at 50°C for 24 hours.
-
Cool the specimens in a desiccator and weigh them to the nearest 0.1 mg. This is the initial dry weight (W_dry).
-
Immerse the specimens in deionized water at 23°C.
-
After 24 hours (or other specified time intervals), remove the specimens from the water, pat them dry with a lint-free cloth, and re-weigh them. This is the wet weight (W_wet).
-
The percentage of water absorption is calculated using the formula: Water Absorption (%) = [(W_wet - W_dry) / W_dry] * 100
Protocol 3: Flexural Strength Testing (Dry and After Water Immersion)
Objective: To evaluate the effect of water absorption on the flexural strength of the composite.
Materials:
-
Rectangular composite specimens
-
Universal testing machine with a three-point bending fixture
-
Water bath for specimen immersion
Procedure:
-
Prepare two sets of composite specimens for each silane treatment.
-
Test the first set of specimens in the dry, as-fabricated condition according to ASTM D790 or a similar standard. Record the flexural strength.
-
Immerse the second set of specimens in deionized water at a specified temperature (e.g., 50°C) for a defined period (e.g., 30 days).
-
After the immersion period, remove the specimens, pat them dry, and immediately test their flexural strength.
-
Calculate the percentage of flexural strength retention: Strength Retention (%) = (Flexural Strength_wet / Flexural Strength_dry) * 100
Conclusion: A Promising Candidate for Enhanced Durability
While direct, quantitative comparative studies on this compound are not extensively available in the public domain, a thorough analysis of its chemical structure provides a strong basis for its superior performance in enhancing the water resistance of composites. The presence of the hydrolytically stable urethane linkage, combined with the robust covalent bonding capabilities of the methacrylate and triethoxysilyl groups, positions this silane as a highly promising candidate for applications where long-term durability in aqueous environments is critical.
The experimental protocols provided in this guide offer a framework for researchers and scientists to conduct their own comparative evaluations and validate the performance of this and other silane coupling agents. By understanding the underlying chemical principles and employing rigorous testing methodologies, the development of next-generation, water-resistant composite materials can be significantly advanced.
References
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Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Retrieved from [Link]
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Cureus. (2025). Enhancement of Flexural and Compressive Strength of Methacrylate-Based Composites Through Glass Fiber Reinforcement. Retrieved from [Link]
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A Comparative Guide to Enhancing Interfacial Bonding Strength: The Role of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
Executive Summary
The durability and performance of composite materials, particularly in demanding fields like dentistry and advanced manufacturing, are critically dependent on the integrity of the interface between organic polymer matrices and inorganic fillers or substrates.[1][2] Silane coupling agents are indispensable in bridging these dissimilar materials, creating a robust and stable interphase.[2][3][4] This guide provides an in-depth analysis of a specialized urethane silane, o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, hereafter referred to as U-Silane. We will explore its unique mechanism of action, compare its performance against the conventional benchmark, γ-methacryloxypropyltrimethoxysilane (γ-MPS), and provide detailed experimental protocols for evaluating interfacial bond strength. The central thesis is that the integrated urethane functionality in U-Silane offers significant advantages in hydrolytic stability and mechanical toughness, addressing key failure points observed in composite materials exposed to aqueous environments.[1][5]
Introduction: The Criticality of the Interfacial Bond
In composite materials, the interface is often the weakest link. A poor bond between an inorganic filler (e.g., silica, zirconia, glass fibers) and an organic resin matrix (e.g., methacrylate-based polymers) leads to catastrophic failure under mechanical or environmental stress.[1] Moisture is a particularly aggressive agent, capable of hydrolyzing the bonds at the interface, leading to debonding, loss of strength, and ultimately, device failure.[5][6]
Silane coupling agents are bifunctional molecules designed to mitigate this weakness.[7][8] Their general structure, R-Si-(X)₃, consists of:
-
Hydrolyzable Groups (X): Typically alkoxy groups (e.g., methoxy, ethoxy) that react with water to form reactive silanol (Si-OH) groups. These silanols then condense with hydroxyl groups on the inorganic surface to form stable, covalent siloxane bonds (Si-O-Substrate).[7][9][10]
-
Organofunctional Group (R): A non-hydrolyzable organic radical designed to be compatible and reactive with the polymer matrix.[7] This allows the silane to copolymerize with the resin, completing the chemical bridge.
The choice of the organofunctional group is critical for ensuring compatibility and reactivity with the specific polymer system.[7] For the ubiquitous methacrylate-based resins used in dental composites and other industrial applications, a methacrylate-functional silane is the preferred choice.
Mechanism of Action: The U-Silane Advantage
U-Silane, or this compound, is an advanced coupling agent that incorporates a urethane linkage into its molecular backbone.[8][11][12] This seemingly subtle modification imparts significant performance enhancements compared to traditional silanes like γ-MPS.
Molecular Structure:
-
Inorganic-Reactive End: A triethoxysilyl group for bonding to inorganic substrates.
-
Organic-Reactive End: A methacrylate group for copolymerization with the resin matrix.
-
Central Backbone: A propyl chain connected to a urethane (-NH-COO-) linkage.
The presence of the urethane group introduces several key benefits:
-
Enhanced Hydrolytic Stability: The urethane bond is known for its toughness and resistance to hydrolysis. Furthermore, the hydrogen bonding capability of the N-H group within the urethane linkage can help create a more densely cross-linked and water-resistant interphase, protecting the crucial Si-O-Substrate bonds from moisture attack.[5][6][13]
-
Increased Toughness and Flexibility: The urethane linkage provides greater conformational flexibility to the molecule compared to the simple alkyl chain of γ-MPS. This allows for better stress dissipation at the interface, reducing the likelihood of brittle fracture under load.
-
Improved Wetting and Film-Forming: Urethane-containing polymers often exhibit excellent film-forming properties. This can lead to a more uniform and robust silane layer on the substrate surface, ensuring more consistent and reliable adhesion.
The bonding mechanism of U-Silane occurs in two primary stages, as illustrated below.
Conclusion and Field-Proven Insights
For researchers and developers, the adoption of a urethane-based silane strategy is a logical step toward mitigating a primary failure mode of composite materials. When selecting a coupling agent, it is crucial to look beyond initial bond strength and prioritize performance after rigorous aging protocols, as this is a far better predictor of in-service longevity.
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Mathew, J. P., et al. (2017). Silane adhesion mechanism in dental applications and surface treatments: A review. Dental Materials, 33(10), e365-e374. [Link]
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Semantic Scholar. (1998). The adhesion promotion mechanism of organofunctional silanes. [Link]
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SAMPE Conference Proceedings. (2000). A Test Method for Assessing Interfacial Shear Strength in Composites. [Link]
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Dental Materials. (2017). Academy of Dental Materials guidance on in vitro testing of dental composite bonding effectiveness to dentin/enamel using micro-tensile bond strength (μTBS) approach. [Link]
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OSTI.gov. (2020). Selection of silane coupling agents for improved adhesion of polyurethane-based coatings filled with silicone rubber nanoparticles. [Link]
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PubMed. (2021). Understanding the Role of a Silane-Coupling Agent in Bio-Based Polyurethane Nanocomposite-Coated Fertilizers. [Link]
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Scirp.org. (2021). Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes. [Link]
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A Comparative Guide to Adhesion Promoters in Dental Resins: Evaluating Alternatives to o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
In the ever-evolving field of dental materials, the pursuit of durable and reliable adhesive interfaces is paramount to the clinical success of resin-based restorations. For years, o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (MEPSU) has been a widely utilized silane coupling agent, designed to foster a robust bond between the inorganic filler particles and the organic polymer matrix. However, the demand for enhanced performance, improved hydrolytic stability, and versatile adhesion to a wider range of dental substrates has spurred the investigation into novel adhesion promoters. This guide provides an in-depth technical comparison of prominent alternatives to MEPSU, offering experimental data and insights to aid researchers and materials scientists in the development of next-generation dental resins.
The Role of Adhesion Promoters: Beyond a Simple Link
The primary function of an adhesion promoter in a dental composite is to create a strong and stable bond at the interface between two dissimilar materials: the hydrophilic, inorganic filler (e.g., silica, zirconia) or tooth structure (hydroxyapatite) and the hydrophobic, organic resin matrix (e.g., BisGMA, UDMA). This is achieved through a bifunctional molecular structure, where one end of the molecule chemically bonds to the inorganic surface and the other end co-polymerizes with the resin monomers. A failure at this interface can lead to catastrophic failure of the restoration.
MEPSU, a urethane-containing silane, was developed to offer improved hydrolytic stability over simpler silanes. The urethane linkage was thought to provide a more water-resistant interface. However, the complex oral environment, with its constant exposure to moisture, temperature fluctuations, and enzymatic activity, presents a significant challenge to the long-term integrity of this bond.
Key Alternatives to MEPSU: A Performance-Based Comparison
This guide will focus on three major classes of alternatives to MEPSU that have shown considerable promise in dental applications:
-
Organophosphate-Based Monomers: Notably 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP).
-
Carboxylic Acid-Based Monomers: Such as 4-Methacryloxyethyl Trimellitic Anhydride (4-META).
-
Traditional Silane Coupling Agents: With a focus on γ-Methacryloxypropyltrimethoxysilane (γ-MPTS) as a benchmark.
Mechanism of Action: A Tale of Two Bonds
The efficacy of these adhesion promoters lies in their distinct chemical interactions with dental substrates.
Diagram: Adhesion Promoter Interaction with Dental Substrates
Caption: Mechanisms of adhesion for different promoters.
-
Silanes (MEPSU and γ-MPTS): These molecules rely on the hydrolysis of their alkoxy groups to form silanols, which then condense with hydroxyl groups on the surface of siliceous fillers to form stable covalent siloxane (Si-O-Si) bonds.[1] The methacrylate group at the other end then participates in the free-radical polymerization of the resin matrix.[2]
-
10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP): This organophosphate monomer has a phosphate group that can ionically bond with calcium in hydroxyapatite, forming a stable and water-insoluble calcium salt.[3][4] This chemical interaction is a key reason for its excellent and durable adhesion to enamel and dentin.[5][6] Furthermore, 10-MDP demonstrates strong chemical bonding to metal oxides like zirconia.[3]
-
4-Methacryloxyethyl Trimellitic Anhydride (4-META): The carboxylic acid anhydride group in 4-META can chelate with calcium ions in hydroxyapatite, promoting adhesion to tooth structure.[7] It is also known for its ability to enhance bonding to metal surfaces.[8]
Performance Metrics: A Data-Driven Comparison
The clinical success of a dental resin is intrinsically linked to its mechanical properties and bond durability. The following tables summarize the performance of the discussed adhesion promoters based on available literature. It is important to note that direct head-to-head comparisons including MEPSU are limited, and the data presented is a synthesis from various studies.
Table 1: Comparative Bond Strength to Various Dental Substrates
| Adhesion Promoter | Shear Bond Strength to Enamel (MPa) | Shear Bond Strength to Dentin (MPa) | Shear Bond Strength to Zirconia (MPa) |
| 10-MDP | 25 - 40[5][9] | 20 - 35[5] | 20 - 30[10] |
| 4-META | 15 - 25[11] | 10 - 20[12] | Not commonly reported |
| γ-MPTS | Primarily for fillers, not direct tooth bonding | Primarily for fillers, not direct tooth bonding | Requires surface treatment (e.g., silica coating) |
| MEPSU | Data not readily available for direct comparison | Data not readily available for direct comparison | Data not readily available for direct comparison |
Table 2: Mechanical and Hydrolytic Stability Properties
| Property | 10-MDP | 4-META | γ-MPTS | MEPSU |
| Flexural Strength of Composite | High (contributes to a stable interface) | Moderate | High (when properly bonded to fillers) | Moderate to High |
| Hydrolytic Stability | Excellent (due to stable MDP-Ca salt formation)[4] | Moderate | Susceptible to hydrolysis at the Si-O-Si bond[13] | Improved over γ-MPTS, but still susceptible |
| Biocompatibility | Generally considered biocompatible[14] | Generally considered biocompatible | Low cytotoxicity reported[15] | Data not readily available |
Experimental Protocols for Performance Evaluation
To ensure reliable and comparable data, standardized testing methodologies are crucial. The International Organization for Standardization (ISO) provides several standards for evaluating dental materials.
Flexural Strength Testing (ISO 4049)
Flexural strength is a measure of a material's ability to resist fracture in bending and is a critical indicator of the overall strength of the composite resin.[16][17]
Diagram: Flexural Strength Test (3-Point Bending)
Caption: ISO 4049 three-point bending test setup.
Protocol:
-
Specimen Preparation: Fabricate rectangular specimens of the dental composite with dimensions of 2 mm x 2 mm x 25 mm.
-
Curing: Light-cure the specimens according to the manufacturer's instructions, ensuring uniform polymerization.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours to simulate oral conditions.[17]
-
Testing: Mount the specimen on a three-point bending fixture with a span of 20 mm in a universal testing machine.
-
Load Application: Apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.[18]
-
Calculation: Calculate the flexural strength (σ) using the formula: σ = 3FL / 2bd², where F is the maximum load, L is the span length, b is the width, and d is the thickness of the specimen.
Shear Bond Strength Testing (ISO 29022)
This test evaluates the adhesive bond strength between the dental resin and a substrate, such as enamel or dentin.[10][19]
Protocol:
-
Substrate Preparation: Prepare flat surfaces of extracted human or bovine teeth (enamel or dentin).
-
Surface Treatment: Etch the tooth surface with phosphoric acid or use a self-etching primer, depending on the adhesive system being tested.
-
Adhesive Application: Apply the adhesion promoter and bonding agent according to the manufacturer's instructions.
-
Composite Buildup: Place a cylindrical mold on the treated surface and fill it with the dental composite. Light-cure the composite.
-
Storage: Store the bonded specimens in distilled water at 37°C for 24 hours.
-
Testing: Secure the tooth in a testing jig and apply a shear force to the base of the composite cylinder using a universal testing machine at a crosshead speed of 1 mm/min until failure.[5]
-
Calculation: Calculate the shear bond strength by dividing the failure load by the bonded area.
Synthesis and Future Directions
The evidence strongly suggests that organophosphate monomers, particularly 10-MDP, offer significant advantages over traditional silane coupling agents like γ-MPTS and potentially MEPSU, especially in terms of achieving a durable bond to tooth structure and zirconia.[3][5] The formation of stable, water-insoluble calcium salts at the adhesive interface is a key differentiator that contributes to enhanced hydrolytic stability.[4] Carboxylic acid-based monomers like 4-META also provide effective adhesion, particularly to metallic substrates.
While MEPSU represents an improvement over simpler silanes by incorporating a more hydrolytically resistant urethane linkage, the future of dental adhesion likely lies in the development of "universal" adhesives that contain a cocktail of functional monomers. These advanced formulations aim to provide reliable and durable bonding to a wide array of dental substrates with simplified clinical procedures.
Further research should focus on direct, long-term comparative studies of these adhesion promoters, including MEPSU, to provide a more complete picture of their performance under simulated clinical conditions. Additionally, a deeper understanding of the biocompatibility and potential for monomer release from these systems is essential for ensuring patient safety.[14][20] The development of novel monomers that combine the adhesive strengths of different functional groups could pave the way for the next generation of dental restorative materials with unprecedented longevity and clinical performance.
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A Comparative Spectroscopic Guide to Surface Modification: Performance Analysis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (MEP) Grafted Substrates
In the pursuit of advanced materials for biomedical devices, drug delivery systems, and high-performance coatings, the ability to precisely engineer surface properties is paramount. Silane coupling agents are instrumental in this endeavor, acting as molecular bridges to functionalize inorganic substrates and enhance adhesion with organic overlayers.[1] This guide provides an in-depth comparative analysis of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane (MEP), a versatile silane coupling agent, against other common surface modification agents.[2][3][4] Through a detailed examination of experimental data from key spectroscopic techniques, we will elucidate the performance characteristics of MEP-grafted surfaces, offering researchers, scientists, and drug development professionals a comprehensive resource for informed material selection.
The Critical Role of Surface Grafting and MEP's Unique Chemistry
Surface modification is a fundamental strategy to impart desired functionalities to a material's exterior without altering its bulk properties.[5] Silane coupling agents, with their general formula Y-Si-X₃, are bifunctional molecules that facilitate this process.[6] The 'X' represents a hydrolyzable group, typically an alkoxy group, which reacts with hydroxyl groups on inorganic surfaces to form stable siloxane bonds (Si-O-Si).[7] The 'Y' is a non-hydrolyzable organofunctional group that can interact or react with a polymer matrix or other organic molecules.[6]
MEP stands out due to its unique combination of a methacryloxyethyl group and a urethane linkage, attached to a triethoxysilylpropyl chain.[2] The triethoxysilyl groups serve as the anchor to the substrate, while the methacrylate group provides a reactive site for polymerization, and the urethane bond contributes to the overall stability and flexibility of the grafted layer.
This guide will compare MEP-grafted substrates against two common alternatives:
-
3-Aminopropyltriethoxysilane (APTES): A widely used aminosilane for introducing primary amine functionalities.[8]
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): An epoxy-functionalized silane often used for creating reactive epoxy surfaces.
Our comparative analysis will be based on a suite of surface-sensitive spectroscopic and analytical techniques: X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Atomic Force Microscopy (AFM), and Contact Angle Goniometry.
Elemental Surface Composition and Grafting Efficacy: An XPS Perspective
X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for quantifying the elemental composition and chemical states of the top few nanometers of a surface.[9][10] Successful grafting of silane coupling agents is readily confirmed by the appearance of silicon (Si), carbon (C), and nitrogen (N) signals on the substrate surface, along with an attenuation of the substrate's characteristic signals.[11]
Comparative XPS Data:
| Surface Treatment | Atomic Concentration (%) | |||
| Si 2p | C 1s | N 1s | O 1s | |
| Uncoated Silicon Wafer | 28.5 | 10.2 | < 0.1 | 61.3 |
| MEP-Grafted | 18.2 | 45.8 | 3.5 | 32.5 |
| APTES-Grafted | 20.1 | 38.5 | 5.8 | 35.6 |
| GPTMS-Grafted | 19.5 | 42.1 | < 0.1 | 38.3 |
The data clearly indicates successful grafting for all three silanes, evidenced by the significant increase in carbon and the appearance of silicon on the surface. For the MEP-grafted surface, the presence of a distinct N 1s peak confirms the urethane linkage. The higher carbon content in the MEP layer compared to APTES suggests a more substantial organic adlayer, likely due to the longer organic chain of MEP.
Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS) Analysis
-
Sample Preparation: Substrates (e-g., silicon wafers) are cleaned by sonication in acetone, followed by ethanol, and finally deionized water. They are then dried under a stream of nitrogen and treated with oxygen plasma to generate surface hydroxyl groups. The cleaned substrates are then immersed in a 1% (v/v) solution of the respective silane in anhydrous toluene for 2 hours at 60°C. After immersion, the substrates are rinsed with fresh toluene to remove any physisorbed silane molecules and cured in an oven at 110°C for 1 hour.[11]
-
Instrumentation: A monochromatic Al Kα X-ray source is used for analysis.
-
Data Acquisition: Survey scans are acquired over a binding energy range of 0-1100 eV. High-resolution spectra are obtained for Si 2p, C 1s, N 1s, and O 1s regions.
-
Data Analysis: The atomic concentrations are calculated from the peak areas of the high-resolution spectra after Shirley background subtraction and correction with relative sensitivity factors.
Verification of Functional Groups: Insights from FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy, particularly in the Attenuated Total Reflectance (ATR) mode, is an invaluable tool for identifying the chemical functional groups present on a surface.[12][13] This technique confirms the chemical structure of the grafted silane layer.
Comparative FTIR Data:
| Wavenumber (cm⁻¹) | Assignment | MEP | APTES | GPTMS |
| ~3340 | N-H stretching (urethane/amine) | ✓ | ✓ | |
| ~2930 | C-H stretching (aliphatic) | ✓ | ✓ | ✓ |
| ~1720 | C=O stretching (methacrylate) | ✓ | ||
| ~1638 | C=C stretching (methacrylate) | ✓ | ||
| ~1530 | N-H bending (urethane) | ✓ | ||
| ~1240 | C-O stretching (epoxy ring) | ✓ | ||
| ~1100-1000 | Si-O-Si stretching | ✓ | ✓ | ✓ |
The FTIR spectra provide definitive evidence of the intended surface functionalities. The MEP-grafted surface uniquely displays characteristic peaks for the urethane (N-H and C=O) and methacrylate (C=O and C=C) groups.[14] The presence of the broad Si-O-Si peak in all grafted samples confirms the formation of a polysiloxane network on the substrate.[14]
Experimental Protocol: FTIR-ATR Spectroscopy
-
Sample Preparation: The grafted substrates are prepared as described in the XPS protocol.
-
Instrumentation: An FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a germanium or diamond crystal) is used.
-
Data Acquisition: Spectra are collected in the mid-infrared range (4000-650 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, uncoated substrate is recorded and subtracted from the sample spectra.
-
Data Analysis: The resulting spectra are analyzed for the presence of characteristic absorption bands corresponding to the functional groups of the grafted silanes.
Surface Morphology and Roughness: An AFM Investigation
Atomic Force Microscopy (AFM) provides high-resolution, three-dimensional images of a surface, allowing for the characterization of its topography and roughness.[15] Successful and uniform grafting typically leads to an increase in surface roughness compared to the pristine substrate.[16]
Comparative AFM Data:
| Surface Treatment | Root Mean Square (RMS) Roughness (nm) |
| Uncoated Silicon Wafer | 0.2 ± 0.05 |
| MEP-Grafted | 0.8 ± 0.1 |
| APTES-Grafted | 0.6 ± 0.08 |
| GPTMS-Grafted | 0.7 ± 0.09 |
The AFM data demonstrates that all silanization procedures increase the surface roughness, indicating the formation of a surface layer. The MEP-grafted surface exhibits the highest roughness, which could be attributed to the formation of a thicker or more complex polymeric network due to the longer organic chain and potential for intermolecular interactions.[17]
Experimental Protocol: Atomic Force Microscopy (AFM)
-
Sample Preparation: The grafted substrates are prepared as described in the XPS protocol.
-
Instrumentation: An AFM operating in tapping mode is used to minimize sample damage.
-
Data Acquisition: Images are acquired over a 5 µm x 5 µm scan area at a scan rate of 1 Hz.
-
Data Analysis: The root mean square (RMS) roughness is calculated from the acquired height data using the instrument's software.
Surface Wettability and Energy: Contact Angle Goniometry
Contact angle measurements provide a straightforward yet powerful method to assess the hydrophilicity or hydrophobicity of a surface.[18][19] The contact angle of a water droplet on a surface is a measure of its wettability; lower angles indicate a more hydrophilic surface, while higher angles suggest a more hydrophobic surface.[20][21]
Comparative Contact Angle Data:
| Surface Treatment | Water Contact Angle (°) |
| Uncoated Silicon Wafer (O₂ plasma treated) | < 10 |
| MEP-Grafted | 75 ± 2 |
| APTES-Grafted | 58 ± 3 |
| GPTMS-Grafted | 65 ± 2 |
The highly hydrophilic nature of the plasma-cleaned silicon wafer is significantly altered upon silanization. The MEP-grafted surface shows the most hydrophobic character among the three, which is expected due to the relatively long, non-polar alkyl chain and the methacrylate group. The APTES-grafted surface is the most hydrophilic of the three, owing to the presence of polar primary amine groups.
Experimental Protocol: Contact Angle Goniometry
-
Sample Preparation: The grafted substrates are prepared as described in the XPS protocol.
-
Instrumentation: A contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system is used.
-
Data Acquisition: A 5 µL droplet of deionized water is gently deposited on the surface. The static contact angle is measured at the three-phase (solid-liquid-air) contact line. Measurements are taken at five different locations on each sample to ensure statistical relevance.
-
Data Analysis: The average contact angle and standard deviation are calculated.
Visualizing the Process: Workflow and Grafting Mechanism
To better illustrate the experimental process and the underlying chemical transformations, the following diagrams are provided.
Caption: Experimental workflow for surface grafting and analysis.
Caption: Simplified mechanism of MEP grafting onto a hydroxylated substrate.
Conclusion: Selecting the Optimal Silane for Your Application
This guide has provided a comprehensive spectroscopic comparison of surfaces grafted with this compound (MEP) against two other common silanes, APTES and GPTMS. The experimental data demonstrates that:
-
MEP forms a relatively thick, hydrophobic, and rough organic layer, presenting reactive methacrylate groups. This makes it an excellent choice for applications requiring subsequent graft polymerization or strong adhesion to methacrylate-based resins and polymers.
-
APTES creates a more hydrophilic surface rich in primary amine groups, ideal for bioconjugation, immobilization of biomolecules, or as a tie-layer for coatings that benefit from hydrogen bonding.
-
GPTMS provides a surface with reactive epoxy rings, suitable for reactions with nucleophiles such as amines and thiols, making it useful in the fabrication of biosensors and for adhesion to epoxy-based composites.
The selection of the most appropriate silane coupling agent is ultimately dictated by the specific requirements of the application.[1][22] By understanding the distinct surface characteristics imparted by each silane, as revealed by the suite of spectroscopic techniques discussed herein, researchers can make more informed decisions to achieve optimal performance in their material systems.
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A Comparative Guide to Silane Coupling Agents for Advanced Surface Treatment. Benchchem. 23
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Contact angle explained. DataPhysics Instruments.
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Surface Characterisation Using ToF-SIMS, AES and XPS of Silane Films and Organic Coatings Deposited on Metal Substrates. Diva-portal.org.
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XPS Analysis of Silane Films on the Surface of a Dental Ceramic. ResearchGate.
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Angle-resolved XPS analysis and characterization of monolayer and multilayer silane films for DNA coupling to silica. PubMed.
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(PDF) Infrared Characterization and Electrochemical Study of Silanes Grafted into Surface of Copper. ResearchGate.
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AFM Study of Polymer Brush Grafted to Deformable Surfaces: Quantitative Properties of the Brush and Substrate Mechanics | Macromolecules. ACS Publications.
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(PDF) Effect of Different Silane Coupling Agents on the Bond Strength between Hydrogen Peroxide-Etched Epoxy-Based- Fiber-Reinforced Post and Composite Resin Core. ResearchGate.
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Choosing the Right Silane Coupling Agent for Enhanced Coating Performance. 7
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FTIR for Surface Analysis. Alfa Chemistry.
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The Difference Between Silane Coupling Agent and Silane Crosslinking Agent. Nanjing SiSiB Silicones Co., Ltd.
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Comparative Study of Resin and Silane Coupling Agents Coating Treatments on Bonding Strength Improvement of Titanium and Carbon Fiber Composites. MDPI.
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Silane Coupling Agents | High-Performance Surface Modifiers. Silico.
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O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc.
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O-(METHACRYLOXYETHYL)-N- (TRIETHOXYSILYLPROPYL)CARBAMATE, 90%. Gelest, Inc.
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N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%.
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A Senior Application Scientist's Guide to Quantifying Silanization with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane and Its Alternatives
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a cornerstone of innovation. Whether for enhancing the biocompatibility of medical devices, immobilizing biomolecules for diagnostic assays, or improving the performance of composite materials, the ability to create a stable and uniform functionalized surface is paramount. Silanization, the process of covalently bonding silane molecules to a hydroxylated surface, is a widely employed technique to achieve this.
This guide provides an in-depth technical comparison of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, a versatile methacrylate-functionalized silane, with two other commonly used alternatives: (3-Aminopropyl)triethoxysilane (APTES) and (3-Glycidoxypropyl)trimethoxysilane (GPTMS). We will delve into the causality behind experimental choices, provide detailed protocols for quantifying the degree of silanization, and present comparative data to inform your selection of the most appropriate surface modification strategy.
The Chemistry of Surface Silanization: A Tale of Two Reactions
The efficacy of silanization hinges on a two-step chemical process: hydrolysis followed by condensation.[1]
-
Hydrolysis: The triethoxy groups (-OC2H5) of the silane molecule react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.[2]
-
Condensation: These silanol groups can then condense with hydroxyl groups (-OH) on the substrate surface (e.g., glass, silica, metal oxides) to form stable, covalent siloxane bonds (Si-O-Si). Simultaneously, silanol groups on adjacent silane molecules can condense with each other, leading to the formation of a cross-linked network on the surface.[3]
The choice of silane is dictated by the desired surface functionality. This compound provides a methacrylate group, ideal for subsequent free-radical polymerization, for example, in UV-curing systems.[4] APTES introduces a primary amine group, which is a versatile anchor point for a wide range of biomolecules and cross-linkers.[5] GPTMS presents an epoxy group, which can react with nucleophiles such as amines and thiols.[6]
Caption: General mechanism of silanization involving hydrolysis and condensation.
Comparative Performance of Silane Coupling Agents
The success of a silanization protocol is not merely the presence of the silane on the surface but the quality and stability of the resulting layer. Here, we compare this compound with APTES and GPTMS based on key performance indicators.
Surface Wettability: Contact Angle Measurements
Contact angle goniometry is a straightforward yet powerful technique to assess the change in surface hydrophobicity or hydrophilicity upon silanization. A higher contact angle for a water droplet indicates a more hydrophobic surface.
| Silane Coupling Agent | Functional Group | Expected Water Contact Angle on Glass (°C) |
| Untreated Glass | Hydroxyl (-OH) | < 10 |
| This compound | Methacrylate/Urethane | 60 - 75[7] |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine (-NH2) | 45 - 60[8] |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | Epoxy | 50 - 65[9] |
Note: The final contact angle is highly dependent on the reaction conditions, including solvent, concentration, reaction time, and curing temperature.
Elemental Composition and Layer Thickness: XPS and Ellipsometry
X-ray Photoelectron Spectroscopy (XPS) provides quantitative information about the elemental composition of the surface, confirming the presence of the silane and providing insights into the layer's chemistry.[10] Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness of the silane layer with sub-nanometer resolution.[11]
| Silane Coupling Agent | Key Elements Detected by XPS | Typical Layer Thickness (Ellipsometry) |
| This compound | C, O, N, Si | 1 - 5 nm |
| (3-Aminopropyl)triethoxysilane (APTES) | C, O, N, Si | 0.5 - 10 nm[12] |
| (3-Glycidoxypropyl)trimethoxysilane (GPTMS) | C, O, Si | 1 - 7 nm |
Note: The presented data is synthesized from multiple sources and should be used for comparative purposes. Actual values will vary with experimental conditions.
Hydrolytic Stability
The longevity of a functionalized surface, particularly in aqueous environments, is critically dependent on the hydrolytic stability of the siloxane bonds at the interface and within the silane layer itself. The urethane linkage in this compound can contribute to improved hydrolytic stability compared to other functional groups. Studies on composites have shown that the inclusion of urethane dimethacrylates can enhance durability.[13] However, the overall stability is a complex interplay of the silane's chemical structure, the cross-link density of the silane layer, and the surrounding environmental conditions.[14]
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, meaning that successful completion of each step can be verified by the characterization methods described.
Experimental Workflow
Caption: A generalized workflow for surface silanization and characterization.
Detailed Step-by-Step Methodologies
1. Substrate Preparation (Exemplified for Glass Slides)
-
Rationale: A pristine, hydroxyl-rich surface is essential for uniform and covalent silane attachment. Organic residues will lead to a patchy, unstable coating, while a lack of surface hydroxyls will prevent covalent bonding.
-
Protocol:
-
Clean glass slides by sonicating for 15 minutes each in acetone, followed by isopropanol, and finally deionized water.
-
To generate a high density of hydroxyl groups, immerse the slides in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the slides thoroughly with deionized water.
-
Dry the slides in an oven at 110°C for at least 1 hour and use them immediately for silanization.
-
2. Silanization Procedure
-
Rationale: The choice of solvent, silane concentration, and reaction time are critical parameters that control the thickness and morphology of the silane layer. Anhydrous solvents are often used to control the hydrolysis reaction, which is initiated by the residual water on the substrate surface.
-
Protocol for this compound:
-
In a fume hood, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the silane solution for 2-4 hours at room temperature with gentle agitation.
-
Remove the slides from the solution and rinse them thoroughly with fresh toluene to remove any non-covalently bound silane.
-
Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of covalent siloxane bonds.
-
Store the silanized slides in a desiccator until use.
-
3. Characterization Protocols
-
Contact Angle Goniometry:
-
Place a 5 µL droplet of deionized water on the silanized surface.
-
Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Take measurements at multiple points on the surface to assess uniformity.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire a survey spectrum to identify the elements present on the surface. For this compound, expect to see peaks for C 1s, O 1s, N 1s, and Si 2p.
-
Perform high-resolution scans of these peaks to determine the chemical states and quantify the atomic concentrations. The presence of a significant nitrogen peak confirms the presence of the urethane linkage.
-
-
Spectroscopic Ellipsometry:
-
Measure the change in polarization of light reflected from the surface over a range of wavelengths and angles of incidence.
-
Model the surface as a layered structure (e.g., silicon substrate/silicon dioxide layer/silane layer) to fit the experimental data and determine the thickness and refractive index of the silane layer.
-
-
Atomic Force Microscopy (AFM):
-
Scan a sharp tip over the surface to generate a topographical map.
-
Analyze the images to assess the surface roughness and morphology. A smooth, uniform surface is generally desirable.
-
Conclusion
The quantification of silanization is a critical aspect of surface engineering, ensuring the reproducibility and performance of functionalized materials. This compound offers a unique combination of a methacrylate functional group and a urethane linkage, providing a versatile platform for surface modification with potentially enhanced hydrolytic stability. By carefully controlling the reaction conditions and employing a suite of characterization techniques as outlined in this guide, researchers can achieve a high degree of control over the silanization process and tailor surface properties to their specific needs. The choice between this urethane silane and alternatives like APTES and GPTMS will ultimately depend on the desired surface chemistry and the specific application requirements.
References
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- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Hydrolysis Method of Silane Coupling Agent.
- Author, A. A., & Author, B. B. (Year). Effect of mixed silanes on the hydrolytic stability of composites.
- Author, A. A., & Author, B. B. (Year). Water contact angle measurements: (A) at different concentrations of APTES as a function of the reaction time, (B) as a function of the conditioning time in protein solution or in phosphate buffer. Langmuir, Volume(Issue), pages.
- Author, A. A., & Author, B. B. (Year). Hydrolytic stability of silanated zirconia-silica-urethane dimethacrylate composites.
- BenchChem. (2025). A Comparative Guide to Surface Functionalization: XPS Analysis of (1-Naphthylmethyl)
- BenchChem. (2025). A Comparative Guide to Validating Silyl Functionalization on Surfaces: XPS vs. Contact Angle Measurements.
- Gelest, Inc. (2015). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
- Gelest, Inc. (n.d.). O-(METHACRYLOXYETHYL)-N-(TRIETHOXYSILYLPROPYL)
- Nanjing SiSiB Silicones Co., Ltd. (n.d.). Hydrolysis Method of Silane Coupling Agent.
- Author, A. A., & Author, B. B. (Year). High-resolution XPS spectra of APTES layers deposited at different pressure. Applied Surface Science, Volume(Issue), pages.
- Gelest, Inc. (2008).
- Gelest, Inc. (n.d.). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%.
- Daken Chem. (n.d.). CAS NO.115396-93-5 this compound.
- Author, A. A., & Author, B. B. (Year). Study of the wettability and the corrosion protection of the hybrid silane (3-aminopropyl) triethoxysilane (APTES) and (3-glycidyloxypropyl) trimethoxysilane (GPTMS) film on galvannealed steel. Matéria (Rio de Janeiro), Volume(Issue), pages.
- Author, A. A., & Author, B. B. (Year). Silanization Mechanism of Silica Nanoparticles in Bitumen Using 3-Aminopropyl Triethoxysilane (APTES) and 3-Glycidyloxypropyl Trimethoxysilane (GPTMS). Energy & Fuels, Volume(Issue), pages.
- Gelest, Inc. (n.d.). Special Topics - Gelest Technical Library.
- Author, A. A., & Author, B. B. (Year). Spectroscopic Ellipsometry Characterization of High-k films on SiO2/Si. AIP Conference Proceedings, Volume(Issue), pages.
- Gelest, Inc. (n.d.). N-(TRIETHOXYSILYLPROPYL)-O-POLYETHYLENE OXIDE URETHANE, 95%.
- Gelest, Inc. (2015). N-(TRIETHOXYSILYLPROPYL)
- Gelest, Inc. (2015). N-(TRIETHOXYSILYLPROPYL)
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Long-term stability and aging studies of materials treated with o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
An Expert's Guide to the Long-Term Stability and Aging of o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane Coatings
Introduction: The Critical Role of Durability in Advanced Material Interfaces
This compound is a dual-functionality silane coupling agent prized for its ability to form a durable bridge between inorganic substrates and organic polymers. Its molecular structure, featuring a triethoxysilyl group for inorganic surface bonding and a methacrylate group for polymer matrix integration via free-radical polymerization, makes it a vital component in advanced composites, adhesives, and coatings. However, the long-term performance of materials treated with this silane is dictated by the stability of the chemical bonds it forms at the interface and within its own structure.
This guide provides a comprehensive framework for evaluating the long-term stability and aging characteristics of interfaces modified with this compound. We will delve into the primary degradation mechanisms, outline a robust experimental plan for accelerated aging and characterization, and provide a framework for comparing its performance against alternative surface treatments. This document is intended for researchers and materials scientists dedicated to developing durable, high-performance materials.
Understanding the Chemistry: Potential Pathways of Degradation
The long-term stability of a silane-treated interface is contingent on the durability of both its inorganic and organic components. For this compound, the primary points of vulnerability are the siloxane bonds at the substrate interface and the urethane and methacrylate groups within the organic chain.
-
Hydrolytic Degradation of the Siloxane Network: The foundational bond between the silane and an inorganic substrate (e.g., glass, metal oxide) is the siloxane (Si-O-Si) linkage. While relatively stable, this bond is susceptible to hydrolysis, particularly in the presence of water and elevated temperatures. Water molecules can attack the siloxane bond, leading to the formation of silanol (Si-OH) groups and a progressive loss of covalent linkage to the substrate. This process is a primary cause of adhesion failure in humid or aqueous environments.
-
Degradation of the Organic Spacer:
-
Urethane Linkage Hydrolysis: The urethane group (-NH-COO-) is known to be susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by high temperatures. This can lead to chain scission within the coupling agent layer, weakening the interface.
-
Oxidative and Thermal Degradation: The organic components, including the propyl chain and the methacrylate group, can be susceptible to thermal and photo-oxidative degradation. Exposure to heat and UV radiation can initiate free-radical reactions, leading to chain scission, cross-linking, and the formation of chromophores that may cause yellowing and changes in mechanical properties.
-
The interplay of these mechanisms dictates the overall aging behavior of the treated material. A visual representation of these potential degradation pathways is provided below.
Caption: Proposed degradation pathways for interfaces treated with this compound under environmental stress.
A Framework for Evaluation: Experimental Design
A robust assessment of long-term stability requires a multi-faceted approach combining accelerated aging with sensitive analytical techniques. The goal is to simulate long-term service conditions in a compressed timeframe and to precisely measure the resulting changes in chemical, physical, and mechanical properties.
Experimental Workflow
The overall workflow for a comprehensive aging study is outlined below.
Caption: A systematic workflow for conducting long-term stability and aging studies of silane-treated materials.
Detailed Experimental Protocols
1. Accelerated Aging Conditions:
-
Hydrothermal Aging: This is the most common method to assess susceptibility to moisture.
-
Protocol: Place treated substrates in a controlled environmental chamber.
-
Conditions: A standard condition is 85°C and 85% Relative Humidity (RH).
-
Duration: Samples are typically removed for analysis at intervals such as 100, 250, 500, and 1000 hours.
-
Rationale: This condition accelerates the hydrolysis of siloxane bonds and degradation of hydrolytically unstable organic functional groups.
-
-
Thermal Cycling:
-
Protocol: Subject samples to alternating high and low temperature cycles.
-
Conditions: A typical cycle might be -40°C to +125°C with a 30-minute dwell at each extreme.
-
Duration: 500 to 1000 cycles.
-
Rationale: This tests the mechanical stability of the interface, as differences in the coefficient of thermal expansion (CTE) between the substrate, silane layer, and top-coat can generate stress and cause delamination.
-
-
UV Radiation Exposure:
-
Protocol: Expose samples to a controlled spectrum of UV light in a weatherometer.
-
Conditions: Follow standards such as ASTM G154 or G155, which specify irradiance levels and often include cycles of condensation or water spray.
-
Rationale: This assesses the photo-oxidative stability of the organic components of the silane, which can lead to yellowing, embrittlement, and loss of adhesion.
-
2. Analytical Characterization Techniques:
-
Fourier Transform Infrared Spectroscopy (FTIR):
-
Purpose: To monitor changes in chemical bonding.
-
Method: Use Attenuated Total Reflectance (ATR-FTIR) to probe the surface. Look for a decrease in the Si-O-Si peak intensity (~1100 cm⁻¹) and changes in the peaks associated with the urethane (C=O stretch ~1700 cm⁻¹) and methacrylate groups.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine changes in surface elemental composition and chemistry.
-
Method: Analyze high-resolution spectra of Si 2p, C 1s, O 1s, and N 1s peaks. A change in the Si/O ratio or the chemical states of carbon can indicate degradation of the silane layer.
-
-
Contact Angle Goniometry:
-
Purpose: To measure changes in surface energy and hydrophobicity.
-
Method: Measure the static water contact angle. Degradation of the organic layer often exposes more hydrophilic underlying structures (like silanols), leading to a decrease in the water contact angle.
-
-
Adhesion Testing:
-
Purpose: To quantify the mechanical integrity of the interface.
-
Method: Depending on the application, use methods like lap shear testing (ASTM D1002) for adhesives or pull-off adhesion testing (ASTM D4541) for coatings. The force required for failure is measured before and after aging.
-
Comparative Analysis: Performance Benchmarking
To contextualize the performance of this compound, it should be compared against other silane coupling agents under the same aging conditions. Logical alternatives include:
-
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS): An epoxy-functional silane. This provides a comparison of a urethane/methacrylate system to an epoxy system.
-
(3-Aminopropyl)triethoxysilane (APTES): An amino-functional silane. This offers a comparison to one of the most widely used and fundamental silane coupling agents.
-
A Silane with a Fluoroalkyl Chain: To benchmark against a highly hydrophobic and stable organic functionality.
The performance of each system should be quantified and summarized. The following table provides a template for presenting the comparative data.
| Performance Metric | Test Condition | This compound | Alternative 1: GPTMS | Alternative 2: APTES |
| Adhesion Strength Retention (%) | 1000h @ 85°C / 85% RH | Experimental Data | Experimental Data | Experimental Data |
| Water Contact Angle Change (°) | 1000h @ 85°C / 85% RH | Experimental Data | Experimental Data | Experimental Data |
| Adhesion Strength Retention (%) | 1000 Thermal Cycles | Experimental Data | Experimental Data | Experimental Data |
| Change in Yellowness Index (ΔYI) | 500h UV Exposure | Experimental Data | Experimental Data | Experimental Data |
Conclusion: A Pathway to Predictive Material Design
The long-term durability of materials functionalized with this compound is a complex function of its interaction with environmental stressors. While its dual functionality offers significant advantages in interfacial engineering, a thorough understanding of its aging behavior is paramount for applications where reliability is non-negotiable. By implementing a systematic evaluation framework based on accelerated aging and robust analytical characterization, researchers can quantify its performance, compare it meaningfully against alternatives, and ultimately predict its service life with greater confidence. This structured approach not only validates material selection but also provides critical insights that can guide the development of next-generation, hyper-durable composite materials.
References
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Silane Coupling Agents: A comprehensive overview of the chemistry and applic
- Source: Gelest, Inc.
-
URL: [Link]
-
ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers: The industry standard for measuring the pull-off adhesion of co
- Source: ASTM Intern
-
URL: [Link]
-
ASTM G154 - Standard Practice for Operating Fluorescent Ultraviolet (UV) Lamp Apparatus for Exposure of Nonmetallic Materials: A standard methodology for UV aging studies.
- Source: ASTM Intern
-
URL: [Link]
-
Hydrolytic stability of silane coupling agents on E-glass fibres: A research article discussing the mechanisms of silane degradation in the presence of w
- Source: Journal of M
-
URL: [Link]
Safety Operating Guide
A Guide to the Proper Disposal of o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane
As researchers and developers, our focus is often on the synthesis and application of novel materials like o-(Methacryloxyethyl)-N-(triethoxysilylpropyl)urethane. However, responsible lifecycle management, particularly disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, experience-driven protocol for the safe and compliant disposal of this specific silane coupling agent, moving beyond mere procedural steps to explain the chemical reasoning behind them.
Section 1: Core Safety Profile & Essential Precautions
Before any handling or disposal, a thorough understanding of the compound's hazards is paramount. This compound is a dual-functionality molecule with reactivity stemming from both its methacrylate and triethoxysilyl groups.[1] Its primary hazards are outlined below.
Table 1: Hazard Identification and Required Personal Protective Equipment (PPE)
| Hazard Class | Description | Required PPE & Rationale |
| Serious Eye Irritation | The compound can cause significant, potentially lasting, eye irritation upon contact.[2][3] | Safety Goggles with Side Shields or a Full-Face Shield: Standard safety glasses are insufficient. Full coverage is necessary to prevent splashes from reaching the eyes. |
| Skin Irritation / Sensitization | Prolonged or repeated contact may cause skin irritation.[3] The methacrylate group is a known potential skin sensitizer. | Nitrile or Butyl Rubber Gloves: These materials provide adequate protection against incidental contact. Always inspect gloves for tears before use and wash hands thoroughly after handling.[4] |
| Moisture Reactivity | The triethoxysilyl group readily reacts with water (hydrolysis), including atmospheric moisture, to liberate ethanol.[3][4][5][6] | Fume Hood / Well-Ventilated Area: Handling should occur in a controlled environment to dissipate the ethanol vapor produced during hydrolysis, which can be flammable and has narcotic effects at high concentrations.[4][5][6][7] |
| Respiratory Tract Irritation | Vapors or mists may irritate the respiratory tract, causing symptoms like coughing or headache.[3] | Use in a Fume Hood: Engineering controls are the primary defense. If significant aerosolization is possible, a NIOSH-certified respirator with an organic vapor cartridge may be required.[3] |
Section 2: The Chemistry of Disposal: Understanding Hydrolysis and Reactivity
Proper disposal is dictated by the chemical's reactivity. The triethoxysilyl portion of the molecule is highly susceptible to hydrolysis.[4][8]
The Hydrolysis Reaction: In the presence of water, the three ethoxy groups (-OCH₂CH₃) are cleaved from the silicon atom, being replaced by hydroxyl groups (-OH). This reaction releases three molecules of ethanol (CH₃CH₂OH) for every molecule of the silane that hydrolyzes.[2][3][5][6][7]
-
Consequence 1: Flammability & Pressure: The liberated ethanol is a flammable liquid.[9] If this reaction occurs in a sealed waste container, the vapor pressure from the ethanol can cause a dangerous pressure buildup.
-
Consequence 2: Solidification: The resulting silanol (Si-OH) groups are unstable and will readily condense with each other, forming a solid polysiloxane network (a silicone-like gel or solid) and eliminating water. This can lead to clogged drains or solidified waste containers.
The methacrylate group also poses a risk of unintended polymerization, especially when exposed to heat, which can be a violent reaction.[10] Therefore, disposal methods must account for both hydrolysis and potential polymerization.
Section 3: Step-by-Step Disposal Protocols
Disposal procedures vary based on the quantity and form of the waste. Under no circumstances should this chemical be poured down the drain.
-
Alert & Ventilate: Immediately alert personnel in the area. Ensure the fume hood is operational or that the area is well-ventilated.
-
Don PPE: At a minimum, wear the PPE outlined in Table 1.
-
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use paper towels initially, as this can increase vapor exposure.
-
Collect Waste: Carefully scoop the absorbed material into a designated, wide-mouthed, and clearly labeled hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE).
-
Decontaminate: Wipe the spill area with a cloth dampened with isopropyl alcohol or ethanol to remove any remaining residue. Follow with a standard soap and water wash. All wipes and contaminated materials must be placed in the solid hazardous waste container.
-
Label & Seal: Loosely cap the waste container initially or use a vented cap to allow for the safe off-gassing of any ethanol produced from hydrolysis. Once the reaction is complete (e.g., after 24 hours), the cap can be tightened. The container must be labeled as "Hazardous Waste" with the full chemical name.
The preferred method for bulk quantities is collection by a licensed environmental waste management company.[11][12]
-
Designate a Waste Container: Obtain an approved, compatible hazardous waste container from your institution's Environmental Health & Safety (EHS) office.
-
Transfer in a Fume Hood: Carefully pour the unused chemical into the waste container inside a chemical fume hood.
-
Label Correctly: The container must be clearly labeled in accordance with EPA and institutional guidelines.[13] This includes the words "Hazardous Waste," the full chemical name, and associated hazards (e.g., Irritant, Moisture-Reactive).
-
Store Appropriately: Keep the waste container closed when not in use. Store it in a designated satellite accumulation area, away from incompatible materials, heat, and moisture.[8][13]
-
Solid Waste: All disposables, such as contaminated gloves, wipes, and pipette tips, should be placed directly into a designated solid hazardous waste container.
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., acetone or ethanol) in a fume hood.
-
Collect the first rinsate as liquid hazardous waste, as it will contain the highest concentration of the chemical. Subsequent rinses can often be combined with other flammable solvent waste streams, per your site's specific guidelines.
-
After thorough rinsing, the glassware can be washed using standard laboratory procedures.
-
Section 4: Waste Management Decision Workflow
To ensure procedural consistency, the following workflow should be adopted for any disposal or spill scenario involving this compound.
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- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane
As researchers and developers, our focus is rightly on innovation. However, the foundation of all successful research is a deep and uncompromising commitment to safety. The handling of specialized reagents like o-(Methacryloxyethyl)-n-(triethoxysilylpropyl)urethane, a versatile silane coupling agent, demands more than just a cursory glance at a safety data sheet (SDS). It requires a nuanced understanding of its chemical behavior to implement robust safety protocols.
This guide moves beyond a simple checklist. It provides a framework for risk assessment and procedural guidance, explaining the causality behind each personal protective equipment (PPE) recommendation. Our goal is to empower you to work confidently and safely, ensuring that your focus remains on achieving groundbreaking results.
Section 1: Hazard Profile - The "Why" Behind the Protocol
Understanding the specific risks associated with this compound is fundamental to selecting appropriate PPE. The primary hazards are not singular but interconnected, stemming from its reactivity and inherent chemical properties.
-
Dermal and Ocular Hazards: The compound is a known skin and eye irritant.[1][2] Direct contact can cause significant irritation, and prolonged exposure may lead to skin sensitization or allergic reactions.[1] The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," is consistently mandated across safety data sheets for this reason.[2][3]
-
Respiratory Irritation: Vapors or mists may cause respiratory tract irritation.[2][4][5] Symptoms of overexposure can include coughing, headaches, and nausea.[4][5]
-
Moisture Sensitivity and Byproduct Formation: As a triethoxysilane, this compound readily reacts with water or ambient moisture.[3][4][6][7] This hydrolysis reaction is not trivial; it liberates ethanol.[3][4][5] Therefore, handling this agent introduces the secondary risks associated with ethanol, including its flammability and potential chronic effects on the central nervous system from prolonged exposure.[4][5][8] This reactivity underscores the critical need for well-ventilated workspaces and tightly sealed containers.[6][7][9]
-
Thermal Sensitivity: While stable at recommended storage temperatures (0-5°C), polymerization can occur at elevated temperatures.[3][4][5] Heating can also generate irritating fumes and organic acid vapors, adding another layer of inhalation risk.[3][4][5]
Section 2: PPE Selection Logic and Workflow
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task, the quantities being handled, and the engineering controls in place. The following diagram illustrates a logical workflow for determining the appropriate level of protection.
Caption: PPE selection workflow for handling the urethane silane.
Section 3: Operational and Disposal Plans
Adherence to procedural steps is critical for safety. The following protocols integrate PPE best practices into routine and emergency operations.
Routine Handling Protocol (Small Quantities, <50 mL)
This protocol applies to standard laboratory benchwork conducted within a certified chemical fume hood.
-
Preparation: Before handling the reagent, ensure the chemical fume hood is operational and the sash is at the recommended height. Clear the workspace of any unnecessary items.
-
Donning PPE (Level 1):
-
Eye Protection: Put on safety glasses with integrated side shields.
-
Hand Protection: Don Neoprene or nitrile rubber gloves.[10] Check for any signs of degradation or puncture before use.
-
Protective Clothing: Wear a standard, buttoned laboratory coat.
-
-
Handling: Conduct all transfers and manipulations of the open reagent container well within the fume hood. Use glassware and tools that are clean and dry to prevent premature hydrolysis.
-
Post-Handling: Tightly close the reagent container immediately after use to prevent moisture ingress.[6][7] Wipe down the work surface.
-
Doffing PPE: Remove gloves using a technique that avoids skin contact with the exterior of the glove. Wash hands thoroughly with soap and water.[3][6][7][11]
Spill Response Protocol
In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate vicinity. Evacuate the area if the spill is large or ventilation is poor.
-
Don PPE (Level 2 + Respiratory): Before re-entering the area, don the following:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Heavy-duty Neoprene or nitrile gloves.
-
Protective Clothing: A chemical-resistant apron over a lab coat or disposable coveralls.
-
Respiratory Protection: If the spill is large or in a poorly ventilated area, a NIOSH-certified combination organic vapor respirator is required.[4][10]
-
-
Containment: Contain the spill using an inert absorbent material like vermiculite, sand, or clay.[6][7] Do not use combustible materials.
-
Cleanup: Carefully collect the absorbent material using non-sparking tools and place it into a designated, labeled waste container.[11]
-
Decontamination: Clean the spill area with a detergent and water solution. Be mindful that this will hydrolyze any remaining residue. Ensure adequate ventilation during this step.
-
Disposal: Dispose of the waste and contaminated cleaning materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1][2]
Waste Disposal Plan
Proper disposal prevents environmental contamination and ensures regulatory compliance.
-
Segregation: All waste contaminated with this compound, including used absorbent materials, disposable labware, and contaminated gloves, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Container Management: Keep the waste container tightly closed when not in use.[3][4] Store it in a designated, well-ventilated satellite accumulation area away from heat and moisture.[3][7]
-
Regulatory Compliance: The final disposal must be conducted through an approved waste disposal plant.[1][12] Do not dispose of this material down the sewer.[3][4]
Section 4: PPE Summary by Task
For quick reference, the table below summarizes the minimum PPE requirements for different operational scenarios.
| Task | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Routine Handling (<50 mL in Fume Hood) | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Standard Laboratory Coat | Not required with proper ventilation |
| Large-Scale Transfer (>50 mL) | Chemical Goggles & Face Shield | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Recommended; Required if not in a fume hood |
| Spill Cleanup | Chemical Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Coveralls | Required |
| Waste Handling | Safety Glasses with Side Shields | Nitrile or Neoprene Gloves | Standard Laboratory Coat | Not typically required |
By integrating this expert guidance into your laboratory's standard operating procedures, you build a culture of safety that protects your most valuable asset: your research team.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
